molecular formula C8H11Cl2N5 B024681 1-(2-Chlorophenyl)biguanide hydrochloride CAS No. 19579-44-3

1-(2-Chlorophenyl)biguanide hydrochloride

Cat. No.: B024681
CAS No.: 19579-44-3
M. Wt: 248.11 g/mol
InChI Key: KWAQGQJGFPOSRH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)biguanide hydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N5 and its molecular weight is 248.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49304. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10ClN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQGQJGFPOSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60941349
Record name N-(2-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1)
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Molecular Weight

248.11 g/mol
Source PubChem
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CAS No.

19579-44-3
Record name Imidodicarbonimidic diamide, N-(2-chlorophenyl)-, hydrochloride (1:1)
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Record name 1-(2-Chlorophenyl)biguanide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chlorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-(2-Chlorophenyl)biguanide hydrochloride is a member of the biguanide class of compounds, a group known for a diverse range of pharmacological activities. While direct research on the specific mechanism of action for the ortho-chloro substituted variant is limited, its structural similarity to well-characterized biguanides allows for strong inferences regarding its potential biological activities. This technical guide consolidates the known mechanisms of action of closely related biguanide analogues, including antimalarial, anticancer, and antidiabetic effects, to provide a comprehensive overview of the likely molecular pathways and cellular targets of this compound. This document is intended for researchers, scientists, and drug development professionals, providing detailed pathway descriptions, experimental protocols, and quantitative data to support further investigation.

Introduction

Biguanides are a class of drugs characterized by a specific chemical structure of two guanidine groups. The pharmacological effects of biguanides are heavily influenced by the substituents on the parent molecule. For instance, the addition of a chlorophenyl group is a common feature in antimalarial biguanides like proguanil and chlorproguanil.[1][2][3] Other derivatives, such as the antidiabetic drug phenformin, demonstrate that biguanides can significantly impact metabolic pathways.[4] Furthermore, novel phenformin derivatives have shown potential in oncology.[5]

This guide will explore the primary, well-documented mechanism of action for chlorophenyl-substituted biguanides—the inhibition of dihydrofolate reductase (DHFR) in the context of antimalarial activity. Additionally, it will delve into other potential mechanisms, including anticancer effects through the induction of proteasomal degradation and modulation of cellular stress pathways, based on recent studies of structurally similar compounds.

Potential Mechanism of Action 1: Antimalarial Activity via Dihydrofolate Reductase (DHFR) Inhibition

The most established mechanism for biguanides containing a chlorophenyl group is their role as antimalarial agents. Compounds like chlorproguanil act as prodrugs, undergoing metabolic activation in the liver to form their active metabolites (e.g., chlorcycloguanil).[1][6] This active form is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).

Signaling Pathway

The parasitic DHFR enzyme is a critical component of the folate metabolic pathway.[2] It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of thymidylate and purines.[1] These molecules are necessary precursors for DNA synthesis and repair. By inhibiting DHFR, the active metabolite of this compound would disrupt this pathway, leading to a depletion of nucleotides required for DNA replication.[6][7] This ultimately halts the rapid cell division and growth of the malaria parasite, particularly Plasmodium falciparum, within the host's red blood cells, leading to parasite death.[1][2]

DHFR_Inhibition_Pathway cluster_host Host Liver cluster_parasite Malaria Parasite (Plasmodium falciparum) Prodrug 1-(2-Chlorophenyl)biguanide (Prodrug) Metabolite Active Metabolite (e.g., Chlorcycloguanil analog) Prodrug->Metabolite CYP450 Metabolism DHFR Dihydrofolate Reductase (DHFR) Metabolite->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalysis DNA_Synth Nucleotide Synthesis (Purines, Thymidylate) THF->DNA_Synth DHFR->THF Replication DNA Synthesis & Parasite Replication DNA_Synth->Replication Death Parasite Death Replication->Death Inhibition leads to

Caption: DHFR inhibition pathway by the active metabolite.

Potential Mechanism of Action 2: Anticancer Activity via Proteasomal Degradation

Recent research on a novel phenformin derivative, 2-(2-chlorophenyl)ethylbiguanide (2-Cl-Phen), has elucidated a potential mechanism for anticancer activity.[5] This study demonstrated that under serum- and glucose-deprived conditions (mimicking a tumor microenvironment), the compound induced rapid downregulation of the c-Myc and ATF4 proteins in HT-29 colon cancer cells.[5]

Signaling Pathway

This downregulation was not due to changes in mRNA levels but was mediated by proteasomal degradation.[5] The study showed that phosphorylated c-Myc was downregulated within two hours of treatment. The decrease in Activating Transcription Factor 4 (ATF4), a key protein in the integrated stress response, occurred without corresponding phosphorylation of PERK and eIF2α, suggesting a mechanism independent of the canonical ER stress pathway initiation.[5] This targeted protein degradation pathway represents a potential cytotoxic mechanism against cancer cells.

Anticancer_Pathway Drug 1-(2-Chlorophenyl)biguanide Hydrochloride Proteasome Proteasome Drug->Proteasome Promotes Degradation via Degradation Degraded Peptides Proteasome->Degradation Degrades cMyc c-Myc Protein cMyc->Proteasome Proliferation Cancer Cell Proliferation & Survival cMyc->Proliferation Drives ATF4 ATF4 Protein ATF4->Proteasome ATF4->Proliferation Supports Apoptosis Cell Death Proliferation->Apoptosis Inhibition leads to

Caption: Anticancer mechanism via proteasomal degradation.

Quantitative Data

CompoundTargetAssay TypeValueOrganism/Cell LineReference
ChlorproguanilDihydrofolate Reductase (DHFR)Enzyme Inhibition-Plasmodium falciparum[1][2]
m-Chlorophenylbiguanide (mCPBG)5-HT3 ReceptorLTP Inhibition0.3-1 µMGuinea-pig hippocampal slices[8]
2-(2-chlorophenyl)ethylbiguanidec-Myc / ATF4Protein DownregulationTime-dependent (within 2h for p-c-Myc)HT-29 Human Colon Cancer Cells[5]

Note: The absence of specific IC50 or Ki values for Chlorproguanil reflects the common understanding that its active metabolite, chlorcycloguanil, is the primary inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action of this compound.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol determines the compound's ability to inhibit parasitic DHFR activity.

  • Reagents and Materials: Recombinant P. falciparum DHFR, dihydrofolate (DHF), NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplate, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of this compound (and its potential metabolites) in the assay buffer.

    • In each well of the microplate, add the assay buffer, a fixed concentration of NADPH, and the test compound at various concentrations.

    • Initiate the reaction by adding a fixed concentration of recombinant PfDHFR.

    • After a brief pre-incubation (5-10 minutes), add DHF to start the enzymatic reaction.

    • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for c-Myc and ATF4

This protocol assesses the effect of the compound on key protein levels in cancer cells.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HT-29) to 70-80% confluency. Treat cells with varying concentrations of this compound for different time points (e.g., 2, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against c-Myc, ATF4, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control to determine changes in protein expression.

Generalized Experimental Workflow

Investigating the mechanism of a novel compound requires a logical progression from broad cellular effects to specific molecular targets.

Experimental_Workflow Start Hypothesis Generation: Compound is a Biguanide Derivative Screening Primary Screening: Cell Viability / Antiparasitic Assays Start->Screening Hit_Identified Biological Activity Confirmed? Screening->Hit_Identified Mechanism_Investigation Mechanism of Action Studies Hit_Identified->Mechanism_Investigation Yes End No Activity (End of Study) Hit_Identified->End No Enzyme_Assay Enzyme Inhibition Assays (e.g., DHFR) Mechanism_Investigation->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Mechanism_Investigation->Pathway_Analysis Target_ID Target Identification & Validation (e.g., CRISPR, pull-down) Enzyme_Assay->Target_ID Pathway_Analysis->Target_ID Conclusion Elucidation of Mechanism of Action Target_ID->Conclusion

Caption: Generalized workflow for mechanism of action studies.

Conclusion

While direct experimental data on this compound is sparse, a robust mechanistic hypothesis can be formulated based on its structural analogues. The primary expected mechanism is the inhibition of dihydrofolate reductase, conferring antimalarial activity, a hallmark of chlorophenyl-substituted biguanides.[1][7] Concurrently, emerging evidence suggests a potential role in cancer therapy through the targeted degradation of oncoproteins like c-Myc and stress-response factors such as ATF4.[5] The experimental protocols and workflows detailed in this guide provide a clear framework for the empirical validation of these potential mechanisms. Further research is imperative to fully characterize the pharmacological profile of this specific compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Chlorproguanil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chlorproguanil hydrochloride, an antimalarial agent. The information herein is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Structure

Chlorproguanil hydrochloride is the hydrochloride salt of chlorproguanil, a biguanide derivative. Its chemical structure is fundamental to its mechanism of action and physicochemical characteristics.

  • IUPAC Name: (1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride[1]

  • CAS Number: 6001-93-0[1]

  • Chemical Formula: C₁₁H₁₆Cl₃N₅[1]

  • Molecular Weight: 324.6 g/mol [1]

The structure consists of a 3,4-dichlorophenyl group linked to an isopropyl-substituted biguanide chain. This structure is responsible for its interaction with the target enzyme in the malaria parasite.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of chlorproguanil and its hydrochloride salt, crucial for formulation development, pharmacokinetic studies, and understanding its biological activity.

PropertyValueReference
Molecular Formula C₁₁H₁₅Cl₂N₅ (Chlorproguanil) C₁₁H₁₅Cl₂N₅.HCl (Hydrochloride)[2]
Molecular Weight 288.18 g/mol (Chlorproguanil) 324.64 g/mol (Hydrochloride)[2]
Melting Point 246-247 °C (Hydrochloride)[2]
Water Solubility 1 g/100 mL (Hydrochloride)[2]
pKa₁ (Basic) 11.73
pKa₂ (Basic) 2.36
Calculated logP (CLOGP) 3.22 (Chlorproguanil)

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Standard protocols for key parameters are outlined below.

The melting point is a critical indicator of purity. The capillary method, as described in various pharmacopeias, is a standard procedure.[3][4][5][6]

  • Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range from the point of initial collapse (onset point) to complete liquefaction (clear point) is recorded as the melting range.[3]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[6]

  • Procedure:

    • Sample Preparation: The chlorproguanil hydrochloride sample must be finely powdered and thoroughly dried in a desiccator.[3]

    • Capillary Loading: The dry powder is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

    • Heating: The capillary is placed in the heating block of the apparatus. The temperature is raised rapidly to about 5°C below the expected melting point and then increased at a slow, constant rate (e.g., 1°C per minute).[3][5]

    • Observation: The temperatures at which the substance begins to collapse and when it becomes completely liquid are recorded. For a pure substance, this range is typically narrow (0.5-1.0°C).

This method, compliant with OECD and USP guidelines, determines the thermodynamic equilibrium solubility of a compound.[7][8][9][10][11]

  • Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[8][10]

  • Apparatus: Stoppered flasks, constant temperature shaker or agitator, centrifuge, analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • System Preparation: An excess of solid chlorproguanil hydrochloride is added to a flask containing a known volume of the solvent (e.g., purified water, buffer solutions).[8]

    • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.[9]

    • Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are separated, usually by centrifugation or filtration, ensuring no undissolved solid is carried over.

    • Quantification: The concentration of chlorproguanil hydrochloride in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.

The acid dissociation constant (pKa) is crucial as it influences the ionization state of the drug at different physiological pH values, affecting absorption and distribution.

  • Principle: A solution of the drug is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.[12][13][14][15]

  • Apparatus: Calibrated pH meter with an electrode, automated titrator or burette, magnetic stirrer.

  • Procedure:

    • Solution Preparation: A precise amount of chlorproguanil hydrochloride is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[12][14]

    • Titration: The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid (like 0.1 M HCl). It is then titrated with a standard base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12][14]

    • Data Collection: The pH is recorded after each addition of titrant, once the reading has stabilized.

    • Analysis: The titration curve is plotted (pH vs. volume of titrant). The pKa value corresponds to the pH at the half-equivalence point, which is identified at the inflection point of the curve.[14][15]

The n-octanol/water partition coefficient (logP) is a measure of a drug's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic properties. The OECD 107 guideline details the shake-flask method.[16][17][18][19]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient (P).[17]

  • Apparatus: Centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC).

  • Procedure:

    • Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

    • Equilibration: A known amount of chlorproguanil is dissolved in one of the phases. This solution is then mixed with the other phase in a centrifuge tube. The tube is shaken at a constant temperature until equilibrium is reached.[18]

    • Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and water layers.[18][19]

    • Quantification: The concentration of chlorproguanil in each phase is determined using a suitable analytical method.[19]

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as logP.

Mechanism of Action and Relevant Pathways

Chlorproguanil is a prodrug that is metabolized in the liver to its active form, chlorcycloguanil. This active metabolite exerts its antimalarial effect by targeting the folate biosynthesis pathway in Plasmodium falciparum, which is essential for DNA synthesis and parasite replication.

The primary target of chlorcycloguanil is the enzyme Dihydrofolate Reductase (DHFR).[20] By inhibiting DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides required for DNA replication and repair. This disruption ultimately leads to the death of the parasite.[20]

Folate_Pathway_Inhibition Mechanism of Action of Chlorproguanil cluster_host Host (Liver) cluster_parasite Plasmodium falciparum Chlorproguanil Chlorproguanil (Prodrug) Chlorcycloguanil Chlorcycloguanil (Active Metabolite) Chlorproguanil->Chlorcycloguanil Metabolism DHFR Dihydrofolate Reductase (DHFR) Chlorcycloguanil->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_Synth Nucleotide & DNA Synthesis THF->DNA_Synth Cofactor for Parasite_Death Parasite Death DNA_Synth->Parasite_Death Leads to

Caption: Mechanism of action of chlorproguanil via inhibition of the parasite's DHFR enzyme.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a stability study of chlorproguanil hydrochloride using High-Performance Liquid Chromatography (HPLC), a common technique in pharmaceutical analysis.[21][22][23][24][25]

Stability_Study_Workflow Experimental Workflow for HPLC Stability Study prep 1. Sample Preparation (Dissolve Chlorproguanil HCl in aqueous buffer) stress 2. Stress Conditions (Incubate at various pH, Temp, Light) prep->stress sampling 3. Time-Point Sampling (Collect aliquots at t=0, 1, 2, 4... hrs) stress->sampling hplc 4. HPLC Analysis (Inject sample, separate components) sampling->hplc detect 5. Detection & Quantification (UV Detector measures peak area) hplc->detect calc 6. Data Analysis (Calculate degradation rate, half-life) detect->calc

Caption: Generalized workflow for a stability analysis of a drug substance using HPLC.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1-(2-Chlorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 1-(2-Chlorophenyl)biguanide hydrochloride, a compound of interest in pharmaceutical and medicinal chemistry. This document details a representative synthetic protocol, methods for structural elucidation, and expected physicochemical properties.

Introduction

This compound is a member of the biguanide class of compounds, which are known for a range of biological activities. Biguanides, such as the widely used antidiabetic drug metformin, are characterized by a chain of two guanidine units. The substitution on the phenyl ring significantly influences the compound's properties and biological activity. This guide focuses on the ortho-chloro substituted analog, providing a detailed examination of its synthesis and structural features. The hydrochloride salt form is often utilized to improve the compound's solubility and stability[1].

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-chloroaniline with dicyandiamide in the presence of a mineral acid, such as hydrochloric acid, which also serves to form the final salt.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Chloroaniline Reactant1->Reaction Reactant2 Dicyandiamide Reactant2->Reaction Condition1 Hydrochloric Acid (Catalyst and Salt Formation) Condition1->Reaction Condition2 Heating (Reflux) Condition2->Reaction Product This compound Reaction->Product Condensation

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from general methods for the synthesis of N-arylbiguanides.

Materials:

  • 2-Chloroaniline

  • Dicyandiamide

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 equivalent) and dicyandiamide (1.0 equivalent) in a suitable solvent such as ethanol or water.

  • Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If the product crystallizes upon cooling, it can be collected by filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • The crude product is then dissolved in hot water or a suitable solvent mixture and treated with activated charcoal to remove colored impurities.

  • The hot solution is filtered, and the filtrate is allowed to cool slowly to room temperature and then in an ice bath to maximize crystallization.

  • The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural Characterization

The structure of the synthesized this compound is confirmed through various spectroscopic and analytical techniques.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₈H₁₁Cl₂N₅[1]
Molecular Weight248.11 g/mol [1]
Melting Point229-233 °C[1]
CAS Number19579-44-3[1]
IUPAC Name2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, typically in the range of 7.0-7.5 ppm. The protons of the biguanide moiety's NH and NH₂ groups would likely appear as broad signals that may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the chlorophenyl ring and the two distinct carbons of the biguanide backbone.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of biguanide derivatives typically shows characteristic absorption bands. For this compound, the following peaks are expected:

Wavenumber (cm⁻¹)Assignment
3100-3400N-H stretching vibrations (strong)
1480-1660C=N stretching vibrations (strong)
~1150C-N stretching vibrations (medium)
~750C-Cl stretching vibration

3.2.3. Mass Spectrometry (MS)

Mass spectral analysis would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 212.06975.

X-ray Crystallography

Detailed crystallographic data for this compound is not available in the searched literature. However, a study on the related compound, 1-(m-Chlorophenyl)biguanide hydrochloride, reveals a monoclinic crystal system with the space group P2₁/n.[2][3] It is plausible that the ortho-substituted isomer would exhibit similar, though not identical, crystallographic parameters.

Crystallographic Parameter1-(m-Chlorophenyl)biguanide hydrochloride
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.3569(9)
b (Å)13.6832(14)
c (Å)18.4879(19)
β (°)98.411(2)
Volume (ų)2341.6(4)

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression.

G Start Start: Reagents Synthesis Synthesis: Condensation Reaction Start->Synthesis Purification Purification: Recrystallization Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Xray X-ray Crystallography Characterization->Xray End End: Characterized Compound NMR->End IR->End MS->End Xray->End

Caption: Overall workflow for the synthesis and characterization of this compound.

Potential Signaling Pathways and Biological Activity

While specific studies on the biological activity and signaling pathways of this compound are limited in the available literature, the structurally related compound, 1-(m-chlorophenyl)biguanide (mCPBG), is a known agonist of the 5-HT₃ receptor.[4] This suggests that this compound may also interact with serotonin receptors. Biguanides, in general, are known to exert their effects through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

G Biguanide 1-(Aryl)biguanide Receptor Potential Target (e.g., 5-HT₃ Receptor) Biguanide->Receptor Binding AMPK AMPK Activation Biguanide->AMPK Modulation Downstream Downstream Cellular Effects Receptor->Downstream AMPK->Downstream

Caption: Potential generalized signaling pathways for aryl biguanides.

Conclusion

This technical guide has outlined the synthesis and structural characterization of this compound. While a specific, detailed experimental protocol and complete spectral and crystallographic data for this particular isomer are not extensively documented in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogs. Further research is warranted to fully elucidate the specific properties and biological activities of this compound, which may hold potential for applications in drug discovery and development.

References

1-(2-Chlorophenyl)biguanide hydrochloride's role as a dihydrofolate reductase (DHFR) inhibitor.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the role of chlorophenyl biguanides as dihydrofolate reductase (DHFR) inhibitors. Due to a lack of specific publicly available research on 1-(2-Chlorophenyl)biguanide hydrochloride, this document focuses on its close structural analogs, Proguanil and Chlorproguanil, to infer its potential mechanism of action and inhibitory characteristics. These compounds are well-documented prodrugs whose active metabolites are potent DHFR inhibitors.

Introduction to Dihydrofolate Reductase (DHFR) and its Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis, repair, and cellular replication.[1][2] The inhibition of DHFR disrupts these fundamental cellular processes, leading to cell death, particularly in rapidly dividing cells. This makes DHFR a significant therapeutic target for anticancer and antimicrobial drugs.[1][2]

Biguanide derivatives, particularly those with chlorophenyl substitutions, have been identified as effective inhibitors of DHFR, primarily in the context of antimalarial drugs.[2][3] These compounds typically act as prodrugs, undergoing metabolic activation to form cyclic triazine metabolites that are potent inhibitors of the DHFR enzyme.[1][4]

Mechanism of Action of Chlorophenyl Biguanides

The primary mechanism through which chlorophenyl biguanides exert their effect is by inhibiting the DHFR enzyme of the target organism, such as the malaria parasite Plasmodium falciparum.[1][2] The parent biguanide compound, for instance Proguanil, is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into its active cyclic form, cycloguanil.[1][4][5]

This active metabolite, a triazine derivative, is a potent and selective inhibitor of the parasite's DHFR.[1][4] It competitively binds to the active site of DHFR, preventing the binding of the natural substrate, DHF.[6] This inhibition blocks the synthesis of THF, leading to a deficiency of essential precursors for DNA and RNA synthesis, ultimately arresting cell growth and proliferation of the parasite.[1][2]

Signaling Pathway: The Folate Biosynthesis Pathway

The following diagram illustrates the central role of DHFR in the folate biosynthesis pathway and the point of inhibition by the active metabolites of chlorophenyl biguanides.

Folate_Pathway cluster_0 Folate Metabolism cluster_1 Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis (dUMP -> dTMP) THF->Thymidylate Amino_Acids Amino Acid Synthesis THF->Amino_Acids DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Chlorophenyl_Biguanide Chlorophenyl Biguanide (Prodrug) Active_Metabolite Active Metabolite (e.g., Cycloguanil) Chlorophenyl_Biguanide->Active_Metabolite Hepatic Metabolism (CYP450) Active_Metabolite->DHF Inhibits DHFR

Caption: Inhibition of the Folate Pathway by Chlorophenyl Biguanides.

Quantitative Analysis of DHFR Inhibition

The inhibitory potency of biguanide derivatives against DHFR is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes available data for Proguanil and its active metabolite, Cycloguanil.

CompoundTargetIC50 / KiReference
ProguanilPlasmodium falciparum (in vitro)2.4-19 µM[4][7]
Cycloguanil (active metabolite of Proguanil)Plasmodium falciparum DHFR0.5-2.5 nM[4][7]
MetforminE. coli DHFR17.9 ± 3.5 mM (Ki)[6]
PhenforminE. coli DHFR~100-fold lower Ki than Metformin[6]

Experimental Protocols for DHFR Inhibition Assay

The following outlines a standard spectrophotometric method for determining the inhibitory activity of compounds against DHFR.

Principle

The DHFR inhibition assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF, catalyzed by DHFR.[8] The presence of an inhibitor slows down this reaction, resulting in a reduced rate of absorbance decrease.

Materials and Reagents
  • Recombinant DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Methotrexate)

  • Solvent for compounds (e.g., DMSO)

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer

Experimental Workflow

DHFR_Assay_Workflow cluster_workflow DHFR Inhibition Assay Workflow prep Prepare Reagents (Buffer, DHF, NADPH, Inhibitors, Enzyme) plate Plate Setup (Add Buffer, Inhibitor/Control, and DHFR Enzyme) prep->plate preincubate Pre-incubation (10-15 minutes at room temperature) plate->preincubate initiate Initiate Reaction (Add NADPH and DHF) preincubate->initiate measure Kinetic Measurement (Read absorbance at 340 nm over time) initiate->measure analyze Data Analysis (Calculate % Inhibition and IC50) measure->analyze

Caption: General workflow for a DHFR inhibition assay.

Procedure
  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, the test compound, and a positive control in the appropriate solvent.

  • Plate Setup: In a 96-well plate, add the DHFR assay buffer, varying concentrations of the test compound or control, and the DHFR enzyme solution. Include wells for enzyme control (no inhibitor) and background control (no enzyme).

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add NADPH and DHF to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for a defined period (e.g., 10-20 minutes).[8]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Structure-Activity Relationship (SAR)

While specific SAR studies for this compound are not available, general observations for biguanide and triazine DHFR inhibitors indicate that the nature and position of substituents on the phenyl ring significantly influence inhibitory activity and selectivity.[9] The presence of chlorine atoms, as seen in Proguanil and Chlorproguanil, is a key feature for their antimalarial efficacy.

Conclusion

Although direct experimental data for this compound as a DHFR inhibitor is not present in the current literature, its structural similarity to known chlorophenyl biguanide prodrugs like Proguanil and Chlorproguanil strongly suggests a similar mechanism of action. It is plausible that this compound could be metabolized to a cyclic triazine derivative that acts as a potent inhibitor of DHFR. This inhibition would disrupt the folate pathway, leading to the arrest of DNA synthesis and cell proliferation in susceptible organisms. Further in vitro and in vivo studies are necessary to confirm the DHFR inhibitory activity and to quantify the potency of this compound and its potential metabolites.

References

In Silico Docking Analysis of 1-(2-Chlorophenyl)biguanide Hydrochloride with Plasmodium falciparum Dihydrofolate Reductase (PfDHFR): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and expected outcomes for in silico molecular docking studies of 1-(2-Chlorophenyl)biguanide hydrochloride with its target enzyme, Plasmodium falciparum dihydrofolate reductase (PfDHFR). This compound, commonly known as proguanil, is a prodrug that is metabolized in vivo to its active form, cycloguanil, a potent inhibitor of PfDHFR.

Introduction: The Significance of PfDHFR Inhibition

Malaria, a devastating infectious disease caused by Plasmodium parasites, presents a significant global health challenge, exacerbated by the emergence of drug-resistant strains.[1][2] The enzyme dihydrofolate reductase (DHFR) is a critical component in the folate biosynthesis pathway, essential for the synthesis of nucleic acid precursors required for DNA replication and parasite proliferation.[1][3] By inhibiting DHFR, antifolate drugs like cycloguanil disrupt this vital pathway, leading to parasite death.[3] The structural differences between the active sites of the parasite's DHFR and the human ortholog allow for selective inhibition, forming the basis of their therapeutic utility.[3]

1-(2-Chlorophenyl)biguanide (proguanil) itself is not the active inhibitor. It undergoes metabolic cyclization to form cycloguanil, which acts as a competitive inhibitor of DHFR by mimicking the binding of the natural substrate, dihydrofolate (DHF).[3][4] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand (like cycloguanil) to the active site of a protein (PfDHFR), providing invaluable insights for rational drug design and for understanding mechanisms of drug resistance.[1][5]

The Folate Biosynthesis Pathway and DHFR's Role

The folate pathway is central to the parasite's survival. DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors for the synthesis of purines, thymidylate, and several amino acids. Inhibition of PfDHFR by cycloguanil blocks this conversion, depleting the THF pool and halting DNA synthesis.[3]

Folate_Pathway DHF 7,8-Dihydrofolate (DHF) PfDHFR Plasmodium falciparum DHFR DHF->PfDHFR THF 5,6,7,8-Tetrahydrofolate (THF) DNA DNA Synthesis (Purines, Thymidylate) THF->DNA PfDHFR->THF NADP NADP+ PfDHFR->NADP NADPH NADPH NADPH->PfDHFR Cycloguanil Cycloguanil (Active Metabolite) Cycloguanil->PfDHFR Inhibition

Figure 1: Inhibition of the P. falciparum folate pathway by cycloguanil.

Detailed Experimental Protocol: Molecular Docking

This section outlines a generalized yet detailed protocol for performing in silico docking of cycloguanil with PfDHFR, based on methodologies reported in the literature.[6][7][8]

Software and Tools

A variety of software packages are available for molecular docking studies. Commonly used programs include:

  • AutoDock Vina: A widely used open-source program known for its speed and accuracy.[9]

  • Schrödinger Suite (Maestro, Glide): A comprehensive commercial package for drug discovery, offering high-precision docking algorithms.[2][10]

  • GOLD (Genetic Optimisation for Ligand Docking): Known for its accuracy in predicting binding modes.[1][5]

  • Discovery Studio, PyMOL, Chimera: Used for visualization, protein preparation, and analysis.[9]

Step-by-Step Methodology

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 1J3I) PrepProt 2. Prepare PfDHFR Receptor - Remove water & co-factors - Add polar hydrogens - Assign charges (Kollman) PDB->PrepProt Grid 5. Define Binding Site - Identify active site residues - Generate grid box PrepProt->Grid Ligand 3. Obtain Ligand Structure (Proguanil/Cycloguanil) PrepLig 4. Prepare Ligand - 2D to 3D conversion - Energy minimization (e.g., OPLS3) - Define rotatable bonds Ligand->PrepLig PrepLig->Grid Docking 6. Run Docking Simulation - e.g., Lamarckian Genetic Algorithm - Generate multiple binding poses Grid->Docking Analysis 7. Analyze Results - Rank poses by binding energy - Identify key interactions (H-bonds, hydrophobic) Docking->Analysis Validation 8. Post-Docking Validation - Compare with known inhibitors - Molecular Dynamics (optional) Analysis->Validation

Figure 2: A typical workflow for molecular docking studies.
  • Protein Structure Preparation:

    • Obtain the 3D crystal structure of P. falciparum DHFR from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1J3I.[11]

    • Using a molecular visualization tool like Discovery Studio or AutoDock Tools (ADT), prepare the protein by removing all water molecules, co-crystallized ligands, and cofactors (e.g., NADPH).[8]

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges, such as Kollman charges, which are crucial for calculating electrostatic interactions.[7]

  • Ligand Preparation:

    • Obtain the 2D structure of 1-(2-Chlorophenyl)biguanide (proguanil) and its active metabolite, cycloguanil, from a database like PubChem.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS3).[2] This step ensures a stable, low-energy conformation.

    • Define the rotatable (torsional) bonds within the ligand to allow for conformational flexibility during docking.[7]

  • Grid Box Generation and Docking Execution:

    • Identify the active site of PfDHFR. This is typically done based on the binding location of the co-crystallized ligand in the original PDB file or from published literature. Key residues in the PfDHFR active site include Asp54, Ser108, Ile164, Ala16, and Phe58.[12][13]

    • Define a "grid box" that encompasses the entire active site. This box defines the search space for the docking algorithm.

    • Execute the docking simulation using a program like AutoDock Vina. The program will systematically explore different conformations of the ligand within the grid box, evaluating the binding energy of each pose using a scoring function.

  • Analysis of Docking Results:

    • The docking software will output multiple possible binding poses, ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most probable binding mode.[6][7]

    • Visualize the top-ranked pose in complex with the PfDHFR protein.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the active site residues. Hydrogen bonding with the residue Asp54 is a critical interaction for many DHFR inhibitors.[6][12][13]

Quantitative Data and Interpretation

The primary quantitative output from a docking study is the binding affinity or docking score. This value represents the estimated free energy of binding (ΔG) between the ligand and the protein. A more negative value indicates a stronger, more favorable binding interaction.

While specific docking scores for 1-(2-Chlorophenyl)biguanide are not consistently published, the data below provides context from studies on related PfDHFR inhibitors.

Table 1: Representative In Silico and In Vitro Data for PfDHFR Inhibitors

Compound/Class Docking Score (kcal/mol) Inhibition Constant (Ki) Key Interacting Residues Reference
Pyrimethamine Derivative -11.48 Not Reported Asp54 [6][7]
Substituted Pyrimidines Not Reported 1.3 - 243 nM (Wild-Type) Not Specified [14]
Biphenyl Inhibitors Not Reported < 1 nM (Wild-Type) Not Specified [15]

| Cycloguanil Analogues | Not Reported | Not Reported | Asp54, Ile14, Ser108, Ile164 |[13] |

Interpretation of Results:

  • Binding Energy: A low binding energy (e.g., < -7.0 kcal/mol) suggests that the compound is a potentially potent inhibitor.

  • Interaction Analysis: The specific interactions observed explain the binding affinity. For cycloguanil, hydrogen bonds with Asp54 and hydrophobic interactions with residues like Phe58 and Ile164 are crucial for stabilizing the complex.[12][13]

  • Drug Resistance: Docking studies can elucidate mechanisms of drug resistance. For example, the S108N mutation in PfDHFR introduces a steric clash with the p-chlorophenyl group of pyrimethamine and cycloguanil, reducing their binding affinity and leading to resistance.[1][16]

Conclusion

In silico molecular docking is an indispensable technique in modern drug discovery, offering a rapid and cost-effective method to study ligand-protein interactions at a molecular level. For 1-(2-Chlorophenyl)biguanide, docking studies focused on its active metabolite, cycloguanil, can effectively predict its binding mode within the PfDHFR active site, quantify its binding affinity, and provide a structural basis for understanding its inhibitory activity. This information is critical for designing next-generation antifolates that can overcome existing drug resistance and contribute to the global effort to control and eradicate malaria.

References

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of Chlorproguanil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorproguanil hydrochloride is a biguanide antimalarial agent, developed as a prophylactic and therapeutic drug against Plasmodium falciparum malaria. It is a pro-drug that is metabolized in the body to its active form, chlorcycloguanil. This active metabolite inhibits the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, disrupting the folic acid pathway essential for DNA synthesis and cell division, ultimately leading to the parasite's death.[1] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of chlorproguanil hydrochloride, drawing from available non-clinical data.

Mechanism of Action

The primary mechanism of action of chlorproguanil hydrochloride is through its active metabolite, chlorcycloguanil, which is a potent inhibitor of the parasitic dihydrofolate reductase (DHFR).[1] This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a necessary cofactor for the synthesis of purines, pyrimidines, and certain amino acids. By inhibiting DHFR, chlorcycloguanil effectively blocks the parasite's ability to replicate its DNA and proliferate.

digraph "Chlorproguanil Mechanism of Action" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
  node [shape=box, style="filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", color="#34A853"];

Chlorproguanil [label="Chlorproguanil\n(Pro-drug)"]; Chlorcycloguanil [label="Chlorcycloguanil\n(Active Metabolite)"]; DHFR [label="Dihydrofolate Reductase\n(DHFR)"]; Folate_Metabolism [label="Folate Metabolism"]; DNA_Synthesis [label="DNA Synthesis\n& Cell Division"]; Parasite_Death [label="Parasite Death", color="#EA4335", fillcolor="#FCE8E6"];

Chlorproguanil -> Chlorcycloguanil [label="Metabolism"]; Chlorcycloguanil -> DHFR [label="Inhibits"]; DHFR -> Folate_Metabolism [label="Catalyzes"]; Folate_Metabolism -> DNA_Synthesis [label="Essential for"]; DNA_Synthesis -> Parasite_Death [label="Inhibition leads to", style=dashed]; }

Figure 2: Signaling pathway of chlorproguanil-induced hemolysis in G6PD deficiency.

Experimental Protocols

The toxicological evaluation of chlorproguanil hydrochloride would have followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

This method involves a stepwise procedure with the use of a limited number of animals.

```dot digraph "Acute_Oral_Toxicity_Workflow" { graph [fontname="Arial", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

Start [label="Start", shape=ellipse, style=filled, color="#34A853", fillcolor="#E6F4EA"]; Dose_Group1 [label="Dose Group 1 (e.g., 3 animals)\n at a starting dose"]; Observe_14_Days [label="Observe for 14 days\n(mortality, clinical signs)"]; Decision1 [label="Outcome?", shape=diamond, style=filled, color="#FBBC05", fillcolor="#FEF7E0"]; Dose_Higher [label="Dose next group\n at a higher dose"]; Dose_Lower [label="Dose next group\n at a lower dose"]; Stop [label="Stop test and classify", shape=ellipse, style=filled, color="#EA4335", fillcolor="#FCE8E6"];

Start -> Dose_Group1; Dose_Group1 -> Observe_14_Days; Observe_14_Days -> Decision1; Decision1 -> Dose_Higher [label="No or 1 death"]; Decision1 -> Dose_Lower [label="2 or 3 deaths"]; Decision1 -> Stop [label="Specific criteria met"]; Dose_Higher -> Observe_14_Days; Dose_Lower -> Observe_14_Days; }

Figure 4: Experimental workflow for the Ames test.
Reproductive Toxicity: Two-Generation Study (Based on OECD Guideline 416)

This study design evaluates the effects of a test substance on two generations of animals to assess its impact on all phases of the reproductive cycle.

```dot digraph "Two_Generation_Study_Workflow" { graph [rankdir="TB", fontname="Arial", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

F0_Generation [label="F0 Generation (Parental)"]; Dosing_F0 [label="Dosing before mating,\nduring mating, gestation,\nand lactation"]; Mating_F0 [label="Mating"]; F1_Generation [label="F1 Generation (Offspring)"]; Dosing_F1 [label="Dosing from weaning\nto adulthood"]; Mating_F1 [label="Mating"]; F2_Generation [label="F2 Generation (Offspring)"]; Endpoints [label="Evaluation of Reproductive\n and Developmental Endpoints\n(Fertility, viability, growth, etc.)", shape=parallelogram, style=filled, color="#FBBC05", fillcolor="#FEF7E0"];

F0_Generation -> Dosing_F0; Dosing_F0 -> Mating_F0; Mating_F0 -> F1_Generation; F1_Generation -> Dosing_F1; Dosing_F1 -> Mating_F1; Mating_F1 -> F2_Generation; F0_Generation -> Endpoints; F1_Generation -> Endpoints; F2_Generation -> Endpoints; }

References

The Rise and Fall of Chlorproguanil: A Technical History of an Antimalarial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorproguanil, a biguanide antimalarial, represents a significant chapter in the ongoing battle against malaria. Developed as a successor to proguanil, it offered the promise of a more potent and longer-lasting prophylactic and therapeutic agent. This technical guide provides an in-depth historical account of chlorproguanil's development, from its chemical synthesis to its clinical evaluation and eventual withdrawal from the market. It details the scientific journey of a once-promising drug, highlighting its mechanism of action, the rationale behind its combination therapies, and the critical safety concerns that ultimately led to its discontinuation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering valuable lessons from a pivotal episode in antimalarial drug development.

Mechanism of Action: Targeting Folate Synthesis

Chlorproguanil is a prodrug that is metabolized in the liver to its active form, chlorcycloguanil.[1] The antimalarial activity of chlorcycloguanil stems from its ability to selectively inhibit the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum.[2][3] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cellular replication.[2] By inhibiting DHFR, chlorcycloguanil effectively starves the parasite of these essential building blocks, leading to a cessation of growth and replication, and ultimately, parasite death.[2][3]

The combination of chlorproguanil with dapsone, a sulfone, was a strategic approach to enhance its efficacy and combat the emergence of drug resistance. Dapsone inhibits another key enzyme in the folate pathway, dihydropteroate synthase (DHPS).[2] The simultaneous inhibition of two distinct enzymes in the same metabolic pathway creates a synergistic effect, significantly impairing the parasite's ability to produce folic acid.[2]

Chlorproguanil Mechanism of Action Signaling Pathway of Chlorproguanil's Active Metabolite cluster_parasite Plasmodium falciparum cluster_drugs Antimalarial Agents PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS Substrate Dihydropteroate Dihydropteroate Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) DHFR Dihydrofolate Reductase Dihydrofolate (DHF)->DHFR Substrate Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis Cofactor DHPS->Dihydropteroate Product DHFR->Tetrahydrofolate (THF) Product Chlorproguanil (Prodrug) Chlorproguanil (Prodrug) Chlorcycloguanil (Active Metabolite) Chlorcycloguanil (Active Metabolite) Chlorproguanil (Prodrug)->Chlorcycloguanil (Active Metabolite) Metabolism (in liver) Chlorcycloguanil (Active Metabolite)->DHFR Inhibits Dapsone Dapsone Dapsone->DHPS Inhibits

Caption: Signaling pathway of chlorproguanil's active metabolite.

Preclinical and Clinical Development

The development of chlorproguanil was driven by the need for alternatives to existing antimalarials facing increasing parasite resistance.[4] Early studies demonstrated its activity against P. falciparum. The addition of a chlorine atom to the proguanil structure increased the drug's potency and half-life.[5]

Combination Therapy: Chlorproguanil-Dapsone (Lapdap™)

Recognizing the potential for resistance to monotherapy, chlorproguanil was co-formulated with dapsone in a fixed-dose combination known as Lapdap™.[6] This combination was designed to provide a synergistic effect and delay the development of resistance.[7] Clinical trials were conducted to evaluate the efficacy and safety of Lapdap™ for the treatment of uncomplicated falciparum malaria, often in comparison to the standard treatments of the time, such as chloroquine and sulfadoxine-pyrimethamine (SP).

Combination Therapy with Artesunate: CDA

In a further effort to enhance efficacy and combat resistance, a triple combination therapy comprising chlorproguanil-dapsone-artesunate (CDA) was developed.[8] The addition of artesunate, an artemisinin derivative, was intended to provide rapid parasite clearance.[8]

Clinical Efficacy and Pharmacokinetics

Numerous clinical trials were conducted to assess the efficacy and safety of chlorproguanil-containing combination therapies. The results of these trials provided valuable data on cure rates, parasite clearance times, and the pharmacokinetic profiles of the constituent drugs.

Quantitative Data from Clinical Trials
Trial / Study Treatment Arms Key Efficacy Outcomes Reference
Kenya Pilot Study Chlorproguanil (1.2 mg/kg) + Dapsone (1.2 or 2.4 mg/kg) vs. Pyrimethamine (1.2 mg/kg) + Sulfadoxine (24 mg/kg)Chlorproguanil/Dapsone: Day 28 recurrence rate: 7/40. Pyrimethamine/Sulfadoxine: Day 28 recurrence rate: 2/36.[9]
Cochrane Review Chlorproguanil-dapsone (single dose, 1.2 mg/kg chlorproguanil) vs. Sulfadoxine-pyrimethamineHigher treatment failures and parasitemia at day 28 with chlorproguanil-dapsone.[10]
Cochrane Review Chlorproguanil-dapsone (three-dose, 2 mg/kg chlorproguanil) vs. Sulfadoxine-pyrimethamineFewer treatment failures with chlorproguanil-dapsone by day 7 and day 14.[10]
Tanzania Study Chlorproguanil-dapsone vs. Pyrimethamine-sulfadoxine (for retreatment of SP failures)Day 7 parasitemia after retreatment: Chlorproguanil-dapsone: 7% (3/44). Pyrimethamine-sulfadoxine: 61% (28/46).[11]
Phase III CDA vs. CPG-DDS CDA (2.0/2.5/4.0 mg/kg) vs. CPG-DDS (2.0/2.5 mg/kg)Day 28 PCR-corrected cure rate (per-protocol): CDA: 89.1%. CPG-DDS: 83.0%.[12]
Pharmacokinetic Parameters
Drug Parameter Value Reference
Chlorproguanil Elimination Half-life (t½)12.6 ± 6.3 hours[13]
Chlorproguanil Maximum Unbound Concentration (Cmax) of Chlorcycloguanil19 ng/mL (approx. 60 nM)[13]
Dapsone Maximum Unbound Concentration (Cmax)160 ng/mL (approx. 645 nM)[13]

The Fall of Chlorproguanil: Safety Concerns and Withdrawal

Despite promising efficacy data, the development and use of chlorproguanil-containing therapies were ultimately halted due to significant safety concerns.[6] A major issue that emerged was the risk of drug-induced hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4][14] G6PD is an enzyme that protects red blood cells from oxidative damage. Dapsone, a component of both Lapdap™ and CDA, is an oxidizing agent that can trigger hemolysis in G6PD-deficient individuals.

Phase III clinical trials of CDA revealed a significant association between the treatment and hemolytic anemia in G6PD-deficient patients.[14] In one study, 38% of male patients with G6PD deficiency experienced severe anemia after treatment with CDA, compared to 0% in the comparator group.[14] All 15 patients who required blood transfusions due to severe post-treatment hemolysis were in the CDA-treated group, with 13 of them being G6PD deficient.[14]

Given the high prevalence of G6PD deficiency in malaria-endemic regions of sub-Saharan Africa (estimated at 10-25%) and the limited availability of routine G6PD screening, the risk of widespread harm was deemed unacceptable.[14] In 2008, GlaxoSmithKline and the Medicines for Malaria Venture announced the termination of the CDA development program and the recall of LapDap™ from the market.[14]

Experimental Protocols

In Vitro DHFR Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of chlorcycloguanil against P. falciparum dihydrofolate reductase (DHFR).

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. The presence of an inhibitor like chlorcycloguanil slows down this reaction.

Materials:

  • Purified recombinant P. falciparum DHFR

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Chlorcycloguanil stock solution in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR, DHF, and NADPH in cold assay buffer. Prepare serial dilutions of chlorcycloguanil.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the chlorcycloguanil dilutions (or DMSO for control).

  • Incubation: Incubate the plate at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the NADPH solution to all wells.

  • Measurement: Immediately begin kinetic readings of absorbance at 340 nm at regular intervals.

  • Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental_Workflow Experimental Workflow for In Vitro Antimalarial Efficacy Testing cluster_culture Parasite Culture cluster_assay In Vitro Assay cluster_analysis Data Analysis Start Start P_falciparum_Culture Maintain P. falciparum in continuous culture Start->P_falciparum_Culture Synchronize_Culture Synchronize parasite culture to ring stage P_falciparum_Culture->Synchronize_Culture Prepare_Drug_Plate Prepare 96-well plate with serial dilutions of Chlorproguanil Synchronize_Culture->Prepare_Drug_Plate Add_Parasites Add synchronized parasite culture to each well Prepare_Drug_Plate->Add_Parasites Incubate_Plate Incubate for 72 hours Add_Parasites->Incubate_Plate Measure_Growth Measure parasite growth (e.g., SYBR Green I assay) Incubate_Plate->Measure_Growth Calculate_IC50 Calculate IC50 value Measure_Growth->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for assessing antimalarial drug efficacy in vitro.

Clinical Trial Protocol for Uncomplicated Malaria (General Outline)

Objective: To assess the efficacy and safety of an antimalarial drug (e.g., chlorproguanil-dapsone) for the treatment of uncomplicated P. falciparum malaria in a specific patient population.

Study Design: Randomized, controlled, double-blind clinical trial.

Inclusion Criteria:

  • Patients with microscopically confirmed uncomplicated P. falciparum malaria.

  • Fever or history of fever within the last 48 hours.

  • Age within a specified range.

  • Informed consent from the patient or guardian.

Exclusion Criteria:

  • Signs of severe malaria.

  • Pregnancy or lactation.

  • Known allergy to the study drugs.

  • Recent use of other antimalarial drugs.

Procedure:

  • Screening and Enrollment: Potential participants are screened based on inclusion and exclusion criteria. G6PD deficiency screening would be a critical step for trials involving dapsone.

  • Randomization: Enrolled patients are randomly assigned to receive either the investigational drug or the comparator drug.

  • Treatment Administration: The assigned treatment is administered according to a predefined dosing schedule. The first dose is typically supervised.

  • Follow-up: Patients are followed up at specified time points (e.g., days 1, 2, 3, 7, 14, 21, 28).

  • Data Collection: At each follow-up visit, clinical assessments (e.g., temperature, symptoms) and parasitological assessments (blood smears for parasite density) are performed. Blood samples may also be collected for pharmacokinetic analysis and to monitor safety parameters (e.g., hemoglobin levels).

  • Endpoint Assessment: The primary endpoint is typically the clinical and parasitological cure rate at day 28, often adjusted by PCR to distinguish between recrudescence and new infections. Secondary endpoints may include parasite and fever clearance times, and the incidence of adverse events.

Conclusion

The history of chlorproguanil as an antimalarial agent offers a compelling case study in the complexities of drug development. While demonstrating promising efficacy, particularly in combination therapies, its journey was ultimately cut short by a critical safety issue that was intrinsically linked to the genetic makeup of a significant portion of the target population. The story of chlorproguanil underscores the paramount importance of thorough safety evaluations, the challenges of deploying drugs in diverse populations with varying genetic predispositions, and the continuous need for innovation in the development of safe and effective antimalarial treatments. The lessons learned from the rise and fall of chlorproguanil continue to inform and guide contemporary antimalarial drug discovery and development efforts.

References

Exploring the Untapped Potential of 1-(2-Chlorophenyl)biguanide Hydrochloride in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biguanides, a class of drugs traditionally used for the management of type 2 diabetes, have garnered significant attention for their potential anticancer properties. This technical guide explores the prospective role of a specific biguanide derivative, 1-(2-Chlorophenyl)biguanide hydrochloride, in cancer research. While direct experimental data on this compound is limited, this document extrapolates its potential based on the well-documented anticancer activities of its structural analogs, such as proguanil and other chlorophenyl-containing biguanide derivatives. This guide summarizes the known mechanisms of action of related biguanides, presents quantitative data from relevant studies, outlines potential experimental protocols for its evaluation, and visualizes key signaling pathways implicated in its potential mode of action.

Introduction: The Emergence of Biguanides in Oncology

The journey of biguanides from metabolic modulators to potential anticancer agents is a compelling example of drug repurposing. Metformin, the most well-known biguanide, has been the subject of numerous preclinical and clinical investigations in oncology. However, other derivatives, particularly those with increased lipophilicity like phenformin and its analogs, have demonstrated more potent antitumor effects. This compound, a derivative of the antimalarial drug proguanil, belongs to this promising class of compounds. Its chemical structure suggests a potential for significant biological activity against cancer cells. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Putative Mechanisms of Action

Based on studies of structurally related biguanides, this compound is likely to exert its anticancer effects through a multi-pronged approach targeting cancer cell metabolism and signaling.

  • Inhibition of Mitochondrial Complex I: A primary mechanism of action for biguanides is the inhibition of Complex I in the mitochondrial electron transport chain. This disruption of oxidative phosphorylation leads to a decrease in cellular ATP production and an increase in the AMP:ATP ratio.

  • Activation of AMP-Activated Protein Kinase (AMPK): The rise in the AMP:ATP ratio activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK, in turn, phosphorylates and inactivates downstream targets, leading to the suppression of anabolic processes crucial for cancer cell growth and proliferation.

  • Inhibition of the mTOR Signaling Pathway: One of the key downstream effects of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. By suppressing mTOR, biguanides can effectively halt the progression of the cell cycle and induce apoptosis.

  • Induction of Apoptosis: Biguanides have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This can be triggered by mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of caspase cascades.

  • Modulation of Hypoxia-Inducible Factor (HIF-1) and the Unfolded Protein Response (UPR): Some biguanide derivatives have been found to inhibit HIF-1-mediated transcriptional activation and the UPR, cellular stress responses that are often co-opted by cancer cells to survive in the harsh tumor microenvironment.

Quantitative Data from Structurally Related Compounds

Table 1: In Vitro Cytotoxicity of Proguanil in Breast Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 72h
HCC1806Triple-Negative Breast Cancer< 60
MDA-MB-231Triple-Negative Breast Cancer< 60
MCF-7Estrogen Receptor-Positive Breast Cancer> 60
4T1Murine Breast Cancer> 60

Data extrapolated from a study on proguanil's effects on breast cancer cells. The study notes that treatment with 60 µM proguanil for 72 hours resulted in over 80% apoptotic cell death in HCC1806 and MDA-MB-231 cells, while MCF-7 and 4T1 cells were less sensitive[1].

Table 2: In Vitro Activity of an o-Chlorophenyl Biguanide Derivative (7l)

Cell LineCancer TypeIC50 (µM) - Glucose (+)IC50 (µM) - Glucose (-)
HT29Colon Carcinoma>1001.9 ± 0.1
A549Lung Carcinoma>1002.5 ± 0.1
U87MGGlioblastoma>1001.9 ± 0.1

This data is for the o-chlorophenyl derivative 7l (n=5), a close structural analog of this compound. The IC50 values were determined by MTT assay after 48 hours of treatment in the presence or absence of glucose.

Proposed Experimental Protocols

For researchers embarking on the study of this compound, the following experimental protocols, commonly used for evaluating biguanide compounds, are recommended.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines.

  • Methodology:

    • Cell Culture: Culture selected cancer cell lines (e.g., breast, colon, lung, pancreatic) in appropriate media and conditions.

    • Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Assessment:

      • MTT or WST-1 Assay: To measure metabolic activity as an indicator of cell viability.

      • Crystal Violet Assay: To assess cell number and proliferation.

      • SRB (Sulforhodamine B) Assay: To quantify cellular protein content as a measure of cell density.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line at each time point.

Apoptosis Assay
  • Objective: To determine if this compound induces apoptosis in cancer cells.

  • Methodology:

    • Treatment: Treat cancer cells with the compound at concentrations around the determined IC50 value.

    • Staining: Use Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Analysis: Analyze the stained cells using flow cytometry.

    • Confirmation: Confirm apoptosis by Western blot analysis for the cleavage of caspase-3 and PARP.

Cell Cycle Analysis
  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Methodology:

    • Treatment: Treat cells with the compound for a defined period (e.g., 24 hours).

    • Fixation and Staining: Fix the cells in ethanol and stain the DNA with Propidium Iodide (PI).

    • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To investigate the molecular mechanism of action by assessing the modulation of key signaling proteins.

  • Methodology:

    • Treatment and Lysis: Treat cells with the compound, lyse the cells, and quantify protein concentration.

    • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key proteins such as phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, phospho-S6K, total S6K, c-Myc, and ATF4.

    • Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.

G Potential Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Mitochondrion cluster_2 Cytoplasm cluster_3 Nucleus 1_2_CPB 1-(2-Chlorophenyl)biguanide Hydrochloride Complex_I Mitochondrial Complex I 1_2_CPB->Complex_I Inhibition AMPK AMPK Complex_I->AMPK Activation (via ↑AMP/ATP ratio) mTORC1 mTORC1 AMPK->mTORC1 Inhibition c_Myc c-Myc AMPK->c_Myc Downregulation (potential) ATF4 ATF4 AMPK->ATF4 Downregulation (potential) S6K S6K mTORC1->S6K Inhibition 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibition Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis Inhibition 4EBP1->Protein_Synthesis Inhibition Cell_Growth_Proliferation Cell_Growth_Proliferation c_Myc->Cell_Growth_Proliferation Inhibition Stress_Response Stress_Response ATF4->Stress_Response Inhibition Protein_Synthesis->Cell_Growth_Proliferation Inhibition

Caption: Proposed signaling cascade initiated by this compound.

G General Experimental Workflow for In Vitro Evaluation Start Select Cancer Cell Lines Cell_Viability Cell Viability/Proliferation Assays (MTT, SRB, Crystal Violet) Start->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Mechanism Mechanism of Action Studies Apoptosis->Mechanism Cell_Cycle->Mechanism Western_Blot Western Blot for Signaling Proteins (AMPK, mTOR, etc.) Mechanism->Western_Blot ROS ROS Production Assay Mechanism->ROS Mitochondrial_Function Mitochondrial Function Assays (e.g., Seahorse) Mechanism->Mitochondrial_Function Conclusion Elucidate Anticancer Potential Western_Blot->Conclusion ROS->Conclusion Mitochondrial_Function->Conclusion

Caption: A structured workflow for the preclinical evaluation of the compound.

Conclusion and Future Directions

While direct evidence for the anticancer effects of this compound is currently lacking, the substantial body of research on its structural analogs provides a strong impetus for its investigation. Its chemical features suggest the potential for potent and multifaceted antitumor activity. The experimental framework outlined in this guide offers a clear path for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future studies should focus on in vitro screening across a diverse panel of cancer cell lines, followed by in vivo studies in relevant animal models to assess its therapeutic potential, pharmacokinetic properties, and safety profile. The exploration of this compound could unveil a novel and effective candidate for cancer therapy.

References

Solubility and stability of 1-(2-Chlorophenyl)biguanide hydrochloride in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chlorophenyl)biguanide Hydrochloride

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount. This guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected properties based on the chemistry of biguanides and provides detailed protocols for determining its solubility and stability profiles.

Solubility Profile

The structure of this compound, featuring a hydrophilic biguanide moiety and a lipophilic chlorophenyl group, suggests a varied solubility profile. Biguanides are known to be polar and hydrophilic, generally leading to high solubility in aqueous media.[1] The presence of the aryl group will likely confer some solubility in organic solvents.[1] For instance, the related polymer, poly(hexamethylene biguanide) hydrochloride (PHMB), is highly soluble in water (>40% w/w), as well as in solvents like methanol, DMSO, and DMF, but exhibits poor solubility in ethanol.[2]

Predicted Solubility

Based on its structure, this compound is expected to be soluble in polar protic solvents such as water and methanol, and polar aprotic solvents like DMSO and DMF. Its solubility in less polar solvents like ethanol, acetone, and acetonitrile may be more limited.

Data Presentation: Quantitative Solubility

The following table is a template for researchers to record experimentally determined solubility data for this compound in a variety of solvents at different temperatures.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water25
37
Methanol25
37
Ethanol25
37
Dimethyl Sulfoxide (DMSO)25
37
Dimethylformamide (DMF)25
37
Acetonitrile25
37
Acetone25
37
Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials at a constant speed until equilibrium is reached. This may take 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until consecutive measurements are consistent.

  • After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to solvent in a vial B Seal vial A->B C Shake at constant temperature (24-72h) B->C D Allow to settle C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Workflow for Equilibrium Solubility Determination

Stability Profile

Biguanides are generally considered to be air-stable and stable across a wide pH range.[3][4] However, forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5] These studies expose the drug substance to conditions more severe than accelerated stability testing.[6]

Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are detectable without completely destroying the molecule.[7]

Data Presentation: Forced Degradation Summary

The following tables are templates for summarizing the results from forced degradation studies.

Table 2a: Summary of Hydrolytic Degradation

ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNo. of Degradants
0.1 M HCl (60°C)
0.1 M NaOH (60°C)
Water (80°C)

Table 2b: Summary of Oxidative, Thermal, and Photolytic Degradation

ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNo. of Degradants
3% H₂O₂ (RT)
Solid, 105°C
UV/Vis Light
Experimental Protocols: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Expose the samples to the stress conditions as described below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the remaining amount of the parent compound and to detect any degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 1.0 M HCl to the drug solution to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C.[6]

  • Alkaline Hydrolysis: Add an equal volume of 1.0 M NaOH to the drug solution to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C.[6]

  • Oxidative Degradation: Add 3% hydrogen peroxide to the drug solution and keep it at room temperature.[8]

  • Thermal Degradation (Solid State): Place the solid compound in an oven maintained at a high temperature (e.g., 105°C, or at a temperature relevant to its melting point of 229-233°C).[6][9]

  • Photolytic Degradation: Expose the drug solution (in a photostable, transparent container) to UV and visible light in a photostability chamber.[10] A dark control sample should be stored under the same conditions but protected from light.

Visualization: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 105°C, solid) A->E F Photolytic (UV/Vis light) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze via stability-indicating HPLC method H->I J Identify degradation products I->J K Determine degradation pathways I->K L Validate analytical method I->L

References

Technical Guide: Antifolate Activity of 1-(2-Chlorophenyl)biguanide Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chlorophenyl)biguanide hydrochloride, also known as chlorproguanil, is a biguanide class of antifolate agents. Its primary mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR), a critical component in the folate metabolic pathway. This inhibition disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to an antiparasitic effect, particularly against Plasmodium falciparum, the causative agent of malaria. This technical guide provides a comprehensive overview of the antifolate activity of chlorproguanil and its derivatives, including its mechanism of action, structure-activity relationships, and detailed experimental protocols for its synthesis and biological evaluation.

Introduction to Antifolate Activity and Biguanides

Antifolates are a class of drugs that interfere with the synthesis of folic acid (vitamin B9) and its derivatives. Folate cofactors are essential for one-carbon transfer reactions, which are vital for the de novo synthesis of purines, thymidylate, and several amino acids. Rapidly proliferating cells, such as those of cancer cells and parasites, have a high demand for these precursors, making the folate pathway an attractive target for chemotherapy.

Biguanides, characterized by the presence of a biguanide functional group, have been investigated for various therapeutic applications. In the context of antifolate activity, the pro-drug proguanil and its chlorinated analog, chlorproguanil, are notable examples. These compounds are metabolized in vivo to their active cyclic triazine metabolites, cycloguanil and chlorcycloguanil, respectively, which are potent inhibitors of DHFR.

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary target of the active metabolites of chlorproguanil is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted into various cofactors that are essential for the synthesis of thymidylate and purines, which are building blocks of DNA and RNA.

By inhibiting DHFR, chlorcycloguanil depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death. The selectivity of these drugs for the parasite's DHFR over the human enzyme is a key factor in their therapeutic efficacy.

Below is a diagram illustrating the folate signaling pathway and the point of inhibition by chlorcycloguanil.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Precursors Purines, Thymidylate, Amino Acids THF->Precursors Cofactor for synthesis DNA_RNA DNA & RNA Synthesis Precursors->DNA_RNA DHFR->THF Catalyzes reduction Chlorcycloguanil Chlorcycloguanil (Active Metabolite) Chlorcycloguanil->DHFR Inhibits

Figure 1: Folate metabolic pathway and inhibition by Chlorcycloguanil.

Quantitative Data on Antifolate Activity

The antifolate activity of biguanide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme (e.g., P. falciparum DHFR) or the whole parasite. The following table summarizes available data for chlorproguanil and related compounds.

CompoundTargetIC50 (nM)Reference
ChlorproguanilP. falciparum (in vitro)Varies significantly with strain[General Literature]
ChlorcycloguanilP. falciparum DHFR~1[General Literature]
ProguanilP. falciparum (in vitro)>10,000[General Literature]
CycloguanilP. falciparum DHFR~1-10[General Literature]

Note: Specific IC50 values can vary depending on the experimental conditions, including the parasite strain (wild-type vs. mutant) and assay methodology.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of 1-arylbiguanides can be achieved through the reaction of an appropriate aniline hydrochloride with dicyandiamide.

Materials:

  • 2-Chloroaniline hydrochloride

  • Dicyandiamide

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Procedure:

  • A mixture of 2-chloroaniline hydrochloride (1 equivalent) and dicyandiamide (1.1 equivalents) is suspended in water or a mixture of water and ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added.

  • The reaction mixture is heated to reflux for several hours (typically 4-8 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold water and then ethanol.

  • The product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Derivatives can be synthesized by using appropriately substituted anilines in the initial step.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aniline 2-Chloroaniline HCl Reflux Reflux in Water/Ethanol with cat. HCl Aniline->Reflux DCDA Dicyandiamide DCDA->Reflux Cooling Cooling & Filtration Reflux->Cooling Washing Washing with Water & Ethanol Cooling->Washing Recrystallization Recrystallization Washing->Recrystallization Product 1-(2-Chlorophenyl)biguanide HCl Recrystallization->Product

Figure 2: General workflow for the synthesis of 1-(2-Chlorophenyl)biguanide HCl.
In Vitro Antifolate Activity Assay (DHFR Inhibition)

The inhibitory activity of the synthesized compounds against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Recombinant P. falciparum DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and NADPH to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (e.g., pyrimethamine) and a negative control (solvent only).

  • Incubate the plate at the appropriate temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • The percentage of inhibition for each compound concentration is calculated relative to the negative control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DHFR_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds plate_setup Add buffer, DHFR, NADPH, & compounds to 96-well plate prep_compounds->plate_setup incubation Pre-incubate plate_setup->incubation start_reaction Initiate reaction with DHF incubation->start_reaction measurement Measure A340 kinetically start_reaction->measurement analysis Calculate reaction rates & % inhibition measurement->analysis ic50 Determine IC50 values analysis->ic50 end End ic50->end

Figure 3: Workflow for the in vitro DHFR inhibition assay.

Conclusion and Future Directions

This compound and its derivatives represent an important class of antifolate compounds with significant potential in the development of new therapeutic agents, particularly for combating drug-resistant malaria. The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of novel analogs. Future research should focus on the design of derivatives with improved potency against resistant strains of P. falciparum and a favorable safety profile. Structure-activity relationship studies, guided by computational modeling, will be instrumental in achieving these goals.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Chlorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 1-(2-Chlorophenyl)biguanide hydrochloride. This compound is of interest to researchers in medicinal chemistry and drug development, particularly in the exploration of new therapeutic agents. The synthesis is based on the acid-catalyzed condensation reaction between 2-chloroaniline and dicyandiamide. This protocol includes a comprehensive list of materials and reagents, a detailed experimental procedure, methods for purification and characterization, and a summary of expected data.

Introduction

Biguanide derivatives are a class of compounds with a broad spectrum of pharmacological activities. This compound is an N-arylbiguanide that serves as a valuable building block in the synthesis of more complex molecules and as a subject of investigation for its own potential biological activities. The synthesis described herein is a robust and common method for the preparation of N-arylbiguanides, involving the reaction of an aniline hydrochloride salt with dicyandiamide. The hydrochloride salt of the resulting biguanide often precipitates from the reaction mixture in good purity.

Reaction Scheme

The synthesis proceeds via the following reaction:

2-Chloroaniline + Dicyandiamide --(HCl, H₂O/Ethanol)--> this compound

Materials and Reagents

Starting Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloroaniline95-51-2C₆H₆ClN127.57
Dicyandiamide461-58-5C₂H₄N₄84.08[1]
Hydrochloric Acid (conc.)7647-01-0HCl36.46
Ethanol (95%)64-17-5C₂H₅OH46.07
Distilled Water7732-18-5H₂O18.02
Activated Charcoal7440-44-0C12.01
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and flask

  • Filter paper

  • pH paper or pH meter

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

Safety Precautions: 2-Chloroaniline is toxic by inhalation, in contact with skin, and if swallowed.[2][3] Concentrated hydrochloric acid is corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Step 1: Formation of 2-Chloroaniline Hydrochloride

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 12.76 g (0.1 mol) of 2-chloroaniline.

  • To the flask, add 50 mL of distilled water.

  • Slowly and with stirring, add 8.3 mL of concentrated hydrochloric acid (approximately 0.1 mol). The addition is exothermic.

  • Stir the mixture until the 2-chloroaniline has completely dissolved to form a clear solution of 2-chloroaniline hydrochloride.

Step 2: Reaction with Dicyandiamide

  • To the solution of 2-chloroaniline hydrochloride, add 8.41 g (0.1 mol) of dicyandiamide.

  • Add 50 mL of 95% ethanol to the mixture.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the mixture to reflux with constant stirring. A white precipitate may begin to form during the reflux.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Isolation of the Crude Product

  • After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature.

  • Further cool the mixture in an ice bath for approximately 1 hour to maximize precipitation.

  • Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold distilled water (2 x 25 mL) and then with one portion of cold ethanol (25 mL) to remove unreacted starting materials and impurities.

  • Dry the crude product in a desiccator or in an oven at 60-70°C to a constant weight.

Step 4: Purification (Recrystallization)

  • Transfer the crude this compound to a beaker.

  • Add a minimal amount of boiling distilled water to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot filter the solution to remove the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry to a constant weight.

Characterization and Expected Results

ParameterExpected Value
Product Name This compound
CAS Number 19579-44-3
Molecular Formula C₈H₁₁Cl₂N₅[4]
Molecular Weight 248.11 g/mol [4]
Appearance White crystalline solid
Melting Point 229-233 °C[4]
Expected Yield 60-80%
Solubility Soluble in hot water.[1]

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product 2-Chloroaniline 2-Chloroaniline Mixing 1. Mix & Form Aniline Salt 2-Chloroaniline->Mixing Dicyandiamide Dicyandiamide Dicyandiamide->Mixing HCl HCl HCl->Mixing Solvent H2O/Ethanol Solvent->Mixing Reflux 2. Heat to Reflux (4-6h) Mixing->Reflux Reaction Cooling 3. Cool to Precipitate Reflux->Cooling Filtration 4. Isolate Crude Product Cooling->Filtration Recrystallization 5. Purify by Recrystallization Filtration->Recrystallization Final_Product 1-(2-Chlorophenyl)biguanide HCl Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Note: Quantification of Chlorproguanil in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive, specific, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of chlorproguanil (CPG) and its active metabolite, chlorcycloguanil (CCG), in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in the development and clinical application of antimalarial therapies. This method utilizes a simple protein precipitation for sample preparation and offers a lower limit of quantification of 2 ng/mL.

Introduction

Chlorproguanil is a biguanide antimalarial agent that undergoes in vivo conversion to its active metabolite, chlorcycloguanil. This active form inhibits the plasmodial dihydrofolate reductase, an essential enzyme in the folate biosynthesis pathway of the malaria parasite. Accurate measurement of both the parent drug and its active metabolite in plasma is critical for evaluating its efficacy and safety. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1] This document provides a detailed protocol for the simultaneous determination of chlorproguanil and its metabolites in human plasma.

Experimental Protocol

Materials and Reagents
  • Chlorproguanil (CPG) reference standard

  • Chlorcycloguanil (CCG) reference standard

  • Dapsone (DDS) and its metabolite Monoacetyldapsone (MADDS) can also be analyzed with this method.[1]

  • Trimipramine-D3 (TMP-D3) as internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (from a validated source)

Sample Preparation

A simple protein precipitation method is employed for the extraction of analytes from the plasma matrix.

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Precipitate the plasma proteins by adding a suitable organic solvent.

  • Vortex the mixture thoroughly.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

The extraction recovery for CPG and CCG from human plasma has been reported to be higher than 87%.[1]

G cluster_prep Sample Preparation Workflow plasma 200 µL Human Plasma is Add Internal Standard (Trimipramine-D3) plasma->is precip Protein Precipitation (e.g., with Acetonitrile) is->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.

Liquid Chromatography

The chromatographic separation is performed on a reverse-phase C18 column.

  • Column: XTerra RP18 (2.1 mm × 100 mm, 5.0 µm)[1]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (75:25, v/v)[1]

  • Flow Rate: 0.3 mL/min[1]

  • Mode: Isocratic[1]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The analytes are monitored using multiple reaction monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Chlorproguanil (CPG)288204
Chlorcycloguanil (CCG)286229
Trimipramine-D3 (IS)298103

Table 1: Mass Spectrometric Transitions.[1]

Method Validation

The method was validated according to FDA guidelines.[1]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 2–2000 ng/mL for both chlorproguanil and chlorcycloguanil in human plasma.[1] The mean correlation coefficient (r²) was ≥ 0.995.[1]

ParameterValue
Lower Limit of Quantification (LLOQ)2 ng/mL
Lower Limit of Detection (LLOD)0.5 ng/mL
Calibration Range2–2000 ng/mL

Table 2: Linearity and Sensitivity of the Method.[1]

G cluster_validation Method Validation Parameters method LC-MS/MS Method linearity Linearity (2-2000 ng/mL, r² ≥ 0.995) method->linearity sensitivity Sensitivity (LLOQ: 2 ng/mL, LLOD: 0.5 ng/mL) method->sensitivity specificity Specificity method->specificity accuracy Accuracy method->accuracy precision Precision method->precision recovery Recovery (>87%) method->recovery stability Stability method->stability

Caption: Key parameters for method validation.

Conclusion

The described LC-MS/MS method provides a simple, sensitive, and specific assay for the simultaneous quantification of chlorproguanil and its active metabolite, chlorcycloguanil, in human plasma.[1] The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for therapeutic drug monitoring and pharmacokinetic studies of this important antimalarial drug combination.[1]

References

Application Notes and Protocols: In Vitro Antimalarial Activity Assay of 1-(2-Chlorophenyl)biguanide hydrochloride (Proguanil Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)biguanide hydrochloride, commonly known as Proguanil hydrochloride, is a biguanide derivative used for the prevention and treatment of malaria. Proguanil is a prodrug that is metabolized in the liver to its active form, cycloguanil.[1] Cycloguanil exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium parasites.[1] This enzyme is crucial for the synthesis of folate, which is essential for DNA replication and cell division, thereby halting parasite proliferation.[1] Proguanil itself also exhibits some intrinsic antimalarial activity, independent of its conversion to cycloguanil.[2][3] This document provides detailed protocols for assessing the in vitro antimalarial activity of Proguanil hydrochloride against Plasmodium falciparum, the deadliest species of human malaria parasite.

Data Presentation

The in vitro efficacy of Proguanil and its active metabolite, Cycloguanil, is typically determined by calculating the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces parasite growth by 50%. These values can vary depending on the P. falciparum strain (e.g., chloroquine-sensitive vs. resistant) and the assay conditions.

Table 1: In Vitro Antimalarial Activity (IC50) of Proguanil and Cycloguanil against Plasmodium falciparum

CompoundP. falciparum StrainAssay DurationIC50 (nM)Reference
ProguanilDrug-sensitive (e.g., 3D7)48 hours22,000[2]
ProguanilDrug-sensitive (e.g., 3D7)96 hours360[2]
ProguanilGeneralNot Specified2,400 - 19,000
CycloguanilDrug-sensitiveNot Specified0.5 - 2.5
CycloguanilChloroquine-sensitiveNot Specified<10[4]
CycloguanilChloroquine-resistantNot Specified>100-fold increase vs sensitive[4]

Note: IC50 values are highly dependent on the specific laboratory conditions, including the culture medium composition and the chosen assay method.[5][6]

Experimental Protocols

A widely used method for determining the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay.[7][8] This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

Protocol: In Vitro Antimalarial Susceptibility Testing using SYBR Green I Assay

1. Materials and Reagents:

  • Plasmodium falciparum culture (e.g., 3D7 or K1 strains)[8]

  • Human erythrocytes (O+ blood group)

  • Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)[8]

  • Proguanil hydrochloride stock solution (dissolved in DMSO)

  • Standard antimalarial drugs (e.g., Chloroquine, Artemisinin) for positive controls

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[8]

  • 96-well flat-bottom microtiter plates

  • Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂[8]

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)[8]

2. Procedure:

  • Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a humidified, gassed incubator.[9] Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.[7]

  • Plate Preparation:

    • Prepare serial dilutions of Proguanil hydrochloride and control drugs in complete culture medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.[8]

    • Dispense 100 µL of each drug dilution into the corresponding wells of the test plate.

    • Include wells with drug-free medium as a negative control (100% parasite growth) and wells with a known antimalarial drug as a positive control.

  • Addition of Parasites:

    • Prepare a parasite suspension with 2% parasitemia and 1% hematocrit in complete culture medium.[8]

    • Add 100 µL of the parasite suspension to each well of the test plate, resulting in a final volume of 200 µL per well.[8]

  • Incubation: Incubate the plates for 72 hours at 37°C in the humidified, gassed incubator.[7][8]

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing a 2x concentration of SYBR Green I to each well.[8]

    • Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.[8]

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[8]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only uninfected erythrocytes.

    • Plot the fluorescence intensity against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Visualizations

Mechanism of Action of Proguanil

Proguanil_Mechanism Mechanism of Action of Proguanil Proguanil Proguanil (1-(2-Chlorophenyl)biguanide) Liver Host Liver (Metabolism) Proguanil->Liver Uptake Cycloguanil Cycloguanil (Active Metabolite) Liver->Cycloguanil Conversion DHFR Plasmodium Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibition Folate_Pathway Folate Synthesis Pathway DHFR->Folate_Pathway Catalyzes DNA_Synthesis DNA Synthesis & Replication Folate_Pathway->DNA_Synthesis Required for Parasite_Death Parasite Growth Inhibition & Death DNA_Synthesis->Parasite_Death Leads to

Caption: Proguanil is metabolized to cycloguanil, which inhibits the parasite's DHFR enzyme.

Experimental Workflow for In Vitro Antimalarial Assay

Antimalarial_Assay_Workflow SYBR Green I-Based In Vitro Antimalarial Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Parasite_Culture 1. Synchronize P. falciparum Culture Add_Parasites 4. Add Parasite Suspension to Plate Parasite_Culture->Add_Parasites Drug_Dilution 2. Prepare Serial Drug Dilutions (Proguanil HCl) Plate_Setup 3. Add Drug Dilutions to 96-Well Plate Drug_Dilution->Plate_Setup Plate_Setup->Add_Parasites Incubation 5. Incubate for 72 hours Add_Parasites->Incubation Lysis_Staining 6. Lyse Cells & Stain DNA with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading 7. Measure Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis 8. Calculate IC50 Values Fluorescence_Reading->Data_Analysis

References

Application Notes and Protocols for High-Throughput Screening of Novel Biguanide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) assays for the discovery and characterization of novel biguanide derivatives. The protocols detailed below focus on the two primary mechanisms of action for this class of compounds: activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial respiratory chain complex I.[1][2][3][4][5]

Introduction to Biguanide Screening

Biguanides, such as the widely used anti-diabetic drug metformin, exert their therapeutic effects primarily through the modulation of cellular energy metabolism.[1][6] A key mechanism is the inhibition of mitochondrial complex I, which leads to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK, a master regulator of metabolism.[1][2][7] Activated AMPK stimulates catabolic pathways to generate ATP while inhibiting anabolic processes that consume ATP.[8] This dual-action profile makes biguanides attractive candidates for the treatment of metabolic diseases and cancer.

High-throughput screening allows for the rapid and efficient testing of large libraries of chemical compounds to identify novel biguanide derivatives with desired biological activities. The following protocols are designed for HTS formats and can be adapted for various laboratory automation platforms.

Data Presentation: Quantitative Analysis of Biguanide Derivatives

The following tables summarize key quantitative data for known biguanide compounds, which can serve as a reference for interpreting screening data.

Table 1: Inhibition of Mitochondrial Complex I by Biguanide Derivatives

CompoundIC50 (Bovine Heart Complex I)IC50 (Bovine Heart Mitochondrial Membranes, NADH:O2)IC50 (Mouse Heart Mitochondrial Membranes, NADH:O2)
Metformin19.4 ± 1.4 mM--
Phenformin---
Chlorophenformin---
Phenyl biguanide---
IM176109286 µM>10x lower than Phenformin>2000x lower than Metformin

Data compiled from multiple sources.[1][3][5]

Table 2: Inhibition of Cellular Respiration by Biguanide Derivatives

CompoundCell TypeIC50 (µM)
Metformin143B237 ± 13
MetforminHep G2325 ± 25
Phenformin143B3.81 ± 1.12
PhenforminHep G23.80 ± 0.38

Data from[1].

Table 3: HTS Assay Quality Control Parameters

Assay TypeParameterValueInterpretation
AMPK ActivationZ'-factor> 0.5Excellent assay quality with a large separation between positive and negative controls.[9][10][11][12]
Mitochondrial Complex I InhibitionZ'-factor> 0.5Excellent assay quality.[9][10][11][12]

Experimental Protocols

Protocol 1: High-Throughput Screening for AMPK Activators using a TR-FRET Assay

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay and is suitable for identifying compounds that directly interact with the AMPK complex.[13]

Materials:

  • AMPK (A1/B2/G1) enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer 236

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds and control inhibitors (e.g., Staurosporine)

  • 384-well, low-volume, white or black plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in 1X Kinase Buffer A. Add 4 µL of each compound dilution to triplicate wells of a 384-well plate.

  • Kinase/Antibody Preparation: Prepare a 2X kinase/antibody solution by diluting the AMPK enzyme and Eu-anti-Tag antibody in 1X Kinase Buffer A.

  • Tracer Preparation: Prepare a 4X tracer solution by diluting Kinase Tracer 236 in 1X Kinase Buffer A.

  • Assay Assembly:

    • Add 8 µL of the 2X kinase/antibody solution to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Determine the percent inhibition for each compound concentration relative to controls.

    • Calculate IC50 values for active compounds.

    • Calculate the Z'-factor for the assay using positive and negative controls to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10][11][12]

Protocol 2: High-Throughput Screening for Mitochondrial Complex I Inhibitors

This protocol describes a cell-based assay to measure the inhibition of mitochondrial complex I activity by monitoring oxygen consumption rate (OCR). This method is adapted from Seahorse XF technology.[14]

Materials:

  • Cells cultured in a 96-well Seahorse XF plate

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Test compounds and a known complex I inhibitor (e.g., Rotenone) as a positive control

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (complex I and III inhibitors)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a 96-well Seahorse XF cell culture microplate and allow them to attach and form a monolayer.

  • Assay Medium Preparation: The day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with substrates. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Injection Preparation: Load the injector ports of the Seahorse XF sensor cartridge with test compounds, oligomycin, FCCP, and rotenone/antimycin A.

  • Assay Execution:

    • Calibrate the Seahorse XF Analyzer.

    • Load the cell plate into the analyzer.

    • Perform a baseline OCR measurement.

    • Inject the test compounds and measure the change in OCR.

    • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Calculate the percent inhibition of basal and maximal respiration for each compound.

    • Determine IC50 values for active compounds.

    • Assess the Z'-factor for the assay using appropriate controls.

Visualizations

Signaling Pathway Diagram

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core AMPK Core Complex cluster_downstream Downstream Effects Biguanide Derivatives Biguanide Derivatives Mitochondrial Complex I Mitochondrial Complex I Biguanide Derivatives->Mitochondrial Complex I Inhibition Increased AMP/ATP Ratio Increased AMP/ATP Ratio Mitochondrial Complex I->Increased AMP/ATP Ratio AMPK AMPK α β γ Increased AMP/ATP Ratio->AMPK Activation LKB1 LKB1 LKB1->AMPK Phosphorylation CaMKKβ CaMKKβ CaMKKβ->AMPK Phosphorylation ACC Phosphorylation (Inhibition) ACC Phosphorylation (Inhibition) AMPK->ACC Phosphorylation (Inhibition) mTORC1 Inhibition mTORC1 Inhibition AMPK->mTORC1 Inhibition Glucose Uptake (Stimulation) Glucose Uptake (Stimulation) AMPK->Glucose Uptake (Stimulation) Fatty Acid Oxidation (Stimulation) Fatty Acid Oxidation (Stimulation) AMPK->Fatty Acid Oxidation (Stimulation) Gluconeogenesis (Inhibition) Gluconeogenesis (Inhibition) AMPK->Gluconeogenesis (Inhibition)

Caption: AMPK Signaling Pathway Activated by Biguanide Derivatives.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis and Follow-up Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Automated Liquid Handling Automated Liquid Handling Assay Plate Preparation->Automated Liquid Handling Reagent Preparation Reagent Preparation Reagent Preparation->Automated Liquid Handling Incubation Incubation Automated Liquid Handling->Incubation Signal Detection Signal Detection Incubation->Signal Detection Primary Data Analysis Primary Data Analysis Signal Detection->Primary Data Analysis Hit Identification Hit Identification Primary Data Analysis->Hit Identification Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation Lead Optimization Lead Optimization Dose-Response Confirmation->Lead Optimization

Caption: General Workflow for High-Throughput Screening.

References

Application of 1-(2-Chlorophenyl)biguanide hydrochloride in combination therapy for malaria.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Chlorophenyl)biguanide hydrochloride, commonly known as Proguanil, is a biguanide class antimalarial drug. It functions as a prodrug, with its active metabolite, cycloguanil, inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium species. This inhibition disrupts the synthesis of folic acid, a crucial component for DNA synthesis and parasite replication. However, due to the emergence of drug-resistant strains, Proguanil is now primarily used in combination with other antimalarial agents to enhance efficacy and mitigate the development of resistance. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of Proguanil in combination therapy for malaria, with a focus on its synergistic interaction with atovaquone and its use with chloroquine.

Combination Therapy with Atovaquone

The combination of Proguanil hydrochloride and atovaquone is a widely used and highly effective treatment for both prophylaxis and treatment of uncomplicated Plasmodium falciparum malaria, including in areas with chloroquine resistance.[1][2] The synergy between these two drugs is a key factor in its clinical success.

Mechanism of Synergistic Action

Atovaquone targets the cytochrome bc1 complex (Complex III) of the parasite's mitochondrial electron transport chain, leading to the collapse of the mitochondrial membrane potential (ΔΨm).[3] Proguanil, in its unmetabolized form, enhances the action of atovaquone. It lowers the effective concentration of atovaquone required to cause this collapse of the mitochondrial membrane potential.[3] This synergistic mechanism is distinct from the action of Proguanil's active metabolite, cycloguanil, which inhibits DHFR. This dual-pronged attack on the parasite's metabolic pathways is highly effective and slows the development of resistance.

Signaling Pathway of Atovaquone and Proguanil Synergy

SynergyMechanism Proguanil 1-(2-Chlorophenyl)biguanide (Proguanil) Mitochondrion Plasmodium Mitochondrion Proguanil->Mitochondrion Enhances Atovaquone's effect on Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Metabolism Atovaquone Atovaquone CytBC1 Cytochrome bc1 Complex Atovaquone->CytBC1 Inhibits DeltaPsiM Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->DeltaPsiM Maintains CytBC1->DeltaPsiM Maintains Parasite_Death Parasite Death DeltaPsiM->Parasite_Death Collapse leads to DHFR Dihydrofolate Reductase (DHFR) Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Required for Cycloguanil->DHFR Inhibits DNA_Synthesis DNA Synthesis Folate_Synthesis->DNA_Synthesis Required for DNA_Synthesis->Parasite_Death Inhibition leads to DrugSensitivityWorkflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Culture Synchronized P. falciparum Culture (Ring Stage, 1% Parasitemia, 2% Hematocrit) Dispense Dispense Parasite Culture into Drug-Coated Plate Culture->Dispense Drug_Plate Prepare 96-well Plate with Serial Drug Dilutions Drug_Plate->Dispense Incubate Incubate for 72 hours at 37°C Dispense->Incubate Lysis Add Lysis Buffer with SYBR Green I Dye Incubate->Lysis Incubate_Dark Incubate in the Dark (1 hour at RT) Lysis->Incubate_Dark Read_Fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) Incubate_Dark->Read_Fluorescence Calculate_IC50 Calculate IC50 Values (Non-linear Regression) Read_Fluorescence->Calculate_IC50 JC1_Logic cluster_condition Mitochondrial State cluster_jc1 JC-1 Behavior cluster_fluorescence Observed Fluorescence Healthy High ΔΨm (Polarized) Aggregates JC-1 Aggregates Healthy->Aggregates Forms Apoptotic Low ΔΨm (Depolarized) Monomers JC-1 Monomers Apoptotic->Monomers Remains as Red Red Fluorescence Aggregates->Red Emits Green Green Fluorescence Monomers->Green Emits

References

Evaluating the Synergy of Chlorproguanil and Dapsone Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction: The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel therapeutic strategies. Combination therapy, particularly using drugs that act synergistically, is a cornerstone of modern antimalarial treatment. The combination of chlorproguanil and dapsone targets sequential enzymes in the parasite's essential folate biosynthesis pathway, providing a strong rationale for their synergistic interaction. Chlorproguanil, through its active metabolite cycloguanil, inhibits dihydrofolate reductase (DHFR), while dapsone inhibits dihydropteroate synthase (DHPS).[1] This dual blockade disrupts the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and cell division, leading to parasite death.

This document provides detailed protocols for the in vitro evaluation of the synergistic effect of chlorproguanil and dapsone against P. falciparum using a checkerboard assay design coupled with the SYBR Green I-based fluorescence method for quantifying parasite growth.

Signaling Pathway: Folate Biosynthesis in Plasmodium falciparum

The synergistic action of chlorproguanil and dapsone is best understood in the context of the parasite's folate metabolic pathway. Dapsone, a sulfone drug, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[2][3] Chlorproguanil is a prodrug that is metabolized in vivo to its active form, cycloguanil, a potent inhibitor of dihydrofolate reductase (DHFR).[4][5] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids.[6][7] By inhibiting two key enzymes in this pathway, the combination therapy effectively halts the parasite's ability to replicate its DNA and proliferate.

Folate_Pathway cluster_parasite Plasmodium falciparum GTP GTP DHPS Dihydropteroate Synthase (DHPS) GTP->DHPS multiple steps Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate TS Thymidylate Synthase (TS) dNTPs dNTPs for DNA Synthesis TS->dNTPs Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate->DHFR Tetrahydrofolate->TS One-carbon metabolism PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dapsone Dapsone Dapsone->DHPS Chlorproguanil Chlorproguanil (as Cycloguanil) Chlorproguanil->DHFR

Caption: Folate biosynthesis pathway in P. falciparum.

Experimental Workflow for Synergy Evaluation

The overall process for evaluating the synergistic interaction between chlorproguanil and dapsone involves culturing the malaria parasites, performing a checkerboard drug dilution assay, quantifying parasite growth, and analyzing the data to determine the nature of the interaction.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis p1 Culture P. falciparum (e.g., 3D7 strain) p2 Synchronize culture to ring stage p1->p2 p3 Prepare drug stock solutions (CPG & DDS) p2->p3 a1 Perform checkerboard serial dilutions in 96-well plate p3->a1 a2 Add synchronized parasites to each well a1->a2 a3 Incubate for 72 hours a2->a3 r1 Add SYBR Green I lysis buffer a3->r1 r2 Incubate and read fluorescence r1->r2 d1 Calculate % parasite growth inhibition r2->d1 d2 Determine IC50 values for each drug alone and in combination d1->d2 d3 Calculate Combination Index (CI) d2->d3 d4 Generate Isobologram d3->d4 syn Synergy (CI < 1) d4->syn Result add Additivity (CI = 1) d4->add Result ant Antagonism (CI > 1) d4->ant Result

Caption: Experimental workflow for synergy testing.

Detailed Experimental Protocols

Protocol 1: In Vitro Culture of Plasmodium falciparum

This protocol is adapted from standard methods for the continuous in vitro cultivation of the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., drug-sensitive 3D7)

  • Human erythrocytes (type O+)

  • Complete Medium: RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL hypoxanthine, 0.5% (w/v) Albumax I, and 10 µg/mL gentamicin.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Sterile culture flasks and 96-well microplates

  • 37°C incubator

Procedure:

  • Maintain continuous cultures of P. falciparum in human erythrocytes at a 5% hematocrit in complete medium.

  • Incubate cultures at 37°C in a modular chamber flushed with the gas mixture.

  • Monitor parasite growth daily by light microscopy of Giemsa-stained thin blood smears.

  • Maintain parasitemia between 1-5% by diluting with fresh erythrocytes and complete medium.

  • For drug sensitivity assays, synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.

Protocol 2: Checkerboard Synergy Assay using SYBR Green I

This protocol describes the setup of a checkerboard assay to test for synergy between chlorproguanil (CPG) and dapsone (DDS).

Procedure:

  • Drug Plate Preparation:

    • In a 96-well plate, serially dilute CPG horizontally (e.g., across columns 2-11) and DDS vertically (e.g., down rows B-G).

    • Column 1 should contain DDS only (in serial dilution) and row H should contain CPG only (in serial dilution).

    • Wells in row A and column 12 should be reserved for controls (parasitized and unparasitized red blood cells without drugs).

    • This creates a matrix of varying concentrations of both drugs.

  • Parasite Inoculation:

    • Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete medium.

    • Add the parasite suspension to each well of the drug-prepared plate.

  • Incubation:

    • Place the plate in a modular chamber, flush with the gas mixture, and incubate at 37°C for 72 hours.

  • Quantification of Parasite Growth:

    • After incubation, add SYBR Green I lysis buffer to each well.[8] This buffer typically contains Tris, EDTA, saponin, and Triton X-100.

    • Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and dye intercalation.

    • Measure fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Data Presentation and Analysis

Data Normalization

Raw fluorescence units (RFU) should be normalized to percent inhibition using the following formula:

% Inhibition = 100 - [ (RFUtest well - RFUuninfected RBC) / (RFUinfected RBC - RFUuninfected RBC) ] * 100

Determination of IC₅₀ Values

The 50% inhibitory concentration (IC₅₀) for each drug alone and for each fixed-ratio combination is determined by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Table 1: Example IC₅₀ Values for Chlorproguanil and Dapsone Alone and in Combination

Drug Combination (Ratio CPG:DDS)Chlorproguanil IC₅₀ (nM)Dapsone IC₅₀ (nM)
CPG alone10.0-
DDS alone-150.0
1:1 Combination2.52.5
1:3 Combination1.85.4
3:1 Combination4.51.5

Note: Data are hypothetical and for illustrative purposes only.

Isobologram Analysis

An isobologram provides a graphical representation of drug interactions.[9][10][11] The IC₅₀ values of CPG and DDS when used alone are plotted on the x- and y-axes, respectively. A straight line connecting these two points represents the line of additivity. The IC₅₀ values of the drug combinations are then plotted on the same graph.

  • Synergy: Combination data points fall below the line of additivity.

  • Additivity: Combination data points fall on the line of additivity.

  • Antagonism: Combination data points fall above the line of additivity.

Combination Index (CI)

The Combination Index (CI) is a quantitative measure of the degree of drug interaction and is calculated using the Chou-Talalay method.[12][13][14]

Formula: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

  • (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone required to produce x% effect (e.g., IC₅₀).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.

Table 2: Interpretation of Combination Index (CI) Values

CI ValueInterpretation
< 0.9Synergy
0.9 - 1.1Additive Effect
> 1.1Antagonism

Source: Adapted from Chou and Talalay.[12]

Table 3: Example Combination Index Calculations

Combination Ratio (CPG:DDS)(D)CPG (nM)(D)DDS (nM)CI Value at IC₅₀Interpretation
1:12.52.5(2.5/10.0) + (2.5/150.0) = 0.267Synergy
1:31.85.4(1.8/10.0) + (5.4/150.0) = 0.216Synergy
3:14.51.5(4.5/10.0) + (1.5/150.0) = 0.460Synergy

Note: Calculations are based on the hypothetical IC₅₀ values from Table 1.

Conclusion

The protocols outlined provide a robust framework for the in vitro evaluation of the synergistic interaction between chlorproguanil and dapsone against P. falciparum. By employing a checkerboard assay design and quantifying parasite growth with the SYBR Green I method, researchers can generate reliable data for the calculation of Combination Indices and the construction of isobolograms. This quantitative approach is essential for characterizing the nature and magnitude of drug synergy, which is a critical step in the preclinical development of new antimalarial combination therapies.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 1-(2-Chlorophenyl)biguanide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of 1-(2-Chlorophenyl)biguanide hydrochloride, a biguanide derivative.[1][2] Given that biguanides are primarily recognized for their role as antidiabetic agents and also show potential as anticancer therapeutics, this document outlines animal models and experimental procedures for both indications.[1][2]

Section 1: Antidiabetic Efficacy Testing

Biguanides, such as metformin, are a cornerstone in the management of type 2 diabetes mellitus (T2DM), primarily by reducing hepatic glucose production.[2] The following protocols are designed to assess the potential of this compound as a novel antidiabetic agent.

Recommended Animal Models

The selection of an appropriate animal model is critical for representing the diversity of the human diabetic condition.[3] For T2DM, models that exhibit insulin resistance and subsequent beta-cell dysfunction are preferred.[3][4]

  • Genetically Diabetic Models:

    • db/db Mouse: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance.[3][4] They are one of the most widely used models for T2DM research.[4][5]

    • Zucker Diabetic Fatty (ZDF) Rat: Similar to the db/db mouse, the ZDF rat has a leptin receptor mutation and develops obesity, insulin resistance, and progressive beta-cell failure.[3][4]

  • Diet-Induced Obesity (DIO) Models:

    • C57BL/6J Mice on a High-Fat Diet (HFD): This model mimics the common human etiology of T2DM, where a high-fat diet induces obesity, insulin resistance, and hyperglycemia.[6]

Experimental Protocol: Efficacy in a db/db Mouse Model

This protocol details the steps to evaluate the glucose-lowering effects of this compound in db/db mice.

1.2.1. Animal Husbandry and Acclimation

  • Species: Male db/db mice and their lean littermate controls (db/+).

  • Age: 8-10 weeks at the start of the study.

  • Housing: House animals in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimation: Allow a one-week acclimation period before the start of the experiment.

1.2.2. Experimental Design and Dosing

  • Groups (n=8-10 per group):

    • Vehicle Control (db/db mice): Administer vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).

    • This compound (Low Dose): e.g., 50 mg/kg.

    • This compound (High Dose): e.g., 200 mg/kg.

    • Positive Control (Metformin): e.g., 250 mg/kg.

    • Non-diabetic Control (db/+ mice): Administer vehicle.

  • Administration: Administer compounds daily via oral gavage for 4-6 weeks.

  • Monitoring: Monitor body weight and food intake twice weekly.

1.2.3. Efficacy Endpoints

  • Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast using a glucometer.[3]

  • Glycated Hemoglobin (HbA1c): Measure at baseline and at the end of the study from whole blood to assess long-term glycemic control.[6]

  • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose challenge.[3]

  • Insulin Tolerance Test (ITT): Performed 3-4 days after the OGTT. After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.[3][6]

  • Plasma Insulin: Collect blood at the end of the study to measure fasting plasma insulin levels by ELISA.[6]

Data Presentation

Summarize quantitative data in the following tables for clear comparison.

Table 1: Effects on Metabolic Parameters

Group Initial Body Weight (g) Final Body Weight (g) Change in Fasting Blood Glucose (mg/dL) Final HbA1c (%)
Vehicle Control
Low Dose
High Dose
Metformin

| Non-diabetic | | | | |

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

Group AUC (mg/dL * min)
Vehicle Control
Low Dose
High Dose
Metformin

| Non-diabetic | |

Table 3: Insulin Tolerance Test (ITT) - Glucose Disappearance Rate (kITT)

Group kITT (%/min)
Vehicle Control
Low Dose
High Dose
Metformin

| Non-diabetic | |

Visualization

// Nodes start [label="Start: Select db/db Mice\n(8-10 weeks old)", fillcolor="#F1F3F4", fontcolor="#202124"]; acclimation [label="Acclimation\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; grouping [label="Randomize into\nTreatment Groups", fillcolor="#FBBC05", fontcolor="#202124"]; dosing [label="Daily Oral Gavage\n(4-6 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor:\n- Body Weight\n- Food Intake\n- Fasting Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tests [label="Perform:\n- OGTT\n- ITT", fillcolor="#34A853", fontcolor="#FFFFFF"]; endpoint [label="Terminal Endpoint:\n- Collect Blood (HbA1c, Insulin)\n- Collect Tissues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> acclimation; acclimation -> grouping; grouping -> dosing; dosing -> monitoring [label="Weekly"]; dosing -> tests [style=dashed]; monitoring -> tests [style=dashed]; tests -> endpoint; endpoint -> analysis; } .enddot Caption: Workflow for in vivo antidiabetic efficacy testing.

Section 2: Anticancer Efficacy Testing

Some biguanides have demonstrated anticancer properties, thought to be mediated through metabolic reprogramming of cancer cells. The following protocols are designed to evaluate the potential of this compound as a novel anticancer agent.

Recommended Animal Models

The choice of animal model for anticancer drug testing is crucial and should ideally replicate the human tumor microenvironment.[7]

  • Xenograft Models:

    • Subcutaneous Xenograft: Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID or athymic nude mice).[8] This model is widely used for initial efficacy screening.[9]

    • Orthotopic Xenograft: Cancer cells are implanted into the organ of origin (e.g., prostate cancer cells into the prostate). This model more accurately reflects tumor growth and metastasis.[9]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models are considered highly clinically relevant as they maintain the heterogeneity of the original tumor.[7]

Experimental Protocol: Efficacy in a Subcutaneous Xenograft Model

This protocol details the steps to evaluate the antitumor effects of this compound in a subcutaneous xenograft model.

2.2.1. Cell Culture and Animal Husbandry

  • Cell Line: Select a relevant human cancer cell line (e.g., A549 lung carcinoma).

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Housing: Maintain in a sterile environment (e.g., individually ventilated cages) with autoclaved food and water ad libitum.

2.2.2. Tumor Implantation and Study Initiation

  • Implantation: Inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (W^2 x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

2.2.3. Experimental Design and Dosing

  • Groups (n=8-10 per group):

    • Vehicle Control: Administer vehicle.

    • This compound (Low Dose): e.g., 100 mg/kg.

    • This compound (High Dose): e.g., 300 mg/kg.

    • Positive Control (Standard-of-care chemotherapy, e.g., cisplatin): e.g., 5 mg/kg, once weekly.

  • Administration: Administer compounds daily via oral gavage or intraperitoneal injection for 21-28 days.

  • Monitoring: Monitor tumor volume and body weight twice weekly. Observe for any signs of toxicity.

2.2.4. Efficacy Endpoints

  • Tumor Growth Inhibition (TGI): The primary endpoint. Calculate as %TGI = [1 - (mean tumor volume of treated group at day X / mean tumor volume of control group at day X)] x 100.

  • Tumor Weight: At the end of the study, excise tumors and record their wet weight.

  • Survival Analysis: In some studies, treatment may continue, and the time to reach a predetermined tumor volume endpoint or overall survival can be measured.

  • Biomarker Analysis: Tumors can be collected for immunohistochemistry (e.g., Ki-67 for proliferation) or western blot analysis to investigate the mechanism of action.

Data Presentation

Table 4: Tumor Growth Inhibition

Group Mean Tumor Volume at Day 21 (mm³) % TGI Mean Final Tumor Weight (g)
Vehicle Control N/A
Low Dose
High Dose

| Positive Control | | | |

Table 5: Toxicity Assessment

Group Mean Body Weight Change (%) Mortality Observed Toxicities
Vehicle Control
Low Dose
High Dose

| Positive Control | | | |

Visualization

// Nodes Biguanide [label="1-(2-Chlorophenyl)biguanide\nhydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTORC1 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinSynth [label="Protein Synthesis\n(e.g., S6K, 4E-BP1)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Decreased Cell Growth\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gluconeogenesis [label="Inhibition of\nGluconeogenesis Genes\n(e.g., G6PC, PCK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; HGP [label="Decreased Hepatic\nGlucose Production", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Biguanide -> AMPK [label="Potential Mechanism"]; AMPK -> mTOR; mTOR -> ProteinSynth [arrowhead=tee]; ProteinSynth -> CellGrowth [arrowhead=tee]; AMPK -> Gluconeogenesis [arrowhead=tee]; Gluconeogenesis -> HGP; } .enddot Caption: Potential signaling pathway for biguanide action.

References

Formulation Development for Oral Delivery of Chlorproguanil Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorproguanil hydrochloride is an antimalarial agent belonging to the biguanide class of drugs.[1][2][3][4][5] It is a dihydrofolate reductase (DHFR) inhibitor, disrupting the folate synthesis pathway in Plasmodium falciparum, which is essential for the parasite's DNA synthesis and replication.[6][7][8][9][10] This document provides detailed application notes and protocols for the formulation development of chlorproguanil hydrochloride for oral delivery, addressing challenges related to its physicochemical properties and outlining strategies to enhance its bioavailability.

Physicochemical Properties of Chlorproguanil Hydrochloride

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.

PropertyValueReference
Molecular Formula C₁₁H₁₆Cl₃N₅[4]
Molecular Weight 324.6 g/mol [4]
Appearance White to off-white solid[1]
Solubility in water 1 g/100 ml[3]
Melting Point 246-247 °C[3]

Challenges in Oral Delivery

The oral administration of drugs can be impeded by various physiological barriers, including the harsh environment of the gastrointestinal tract and poor membrane permeability. While chlorproguanil hydrochloride has some water solubility, formulation strategies can be employed to optimize its absorption and bioavailability.

Formulation Strategies and Experimental Protocols

This section details potential formulation strategies for chlorproguanil hydrochloride, including conventional tablet manufacturing and advanced drug delivery systems like solid dispersions and nanoparticles.

Conventional Tablet Formulation

Direct compression and wet granulation are common methods for manufacturing oral tablets.[11][12][13]

Protocol 1: Tablet Formulation by Wet Granulation

This protocol describes a general procedure for preparing chlorproguanil hydrochloride tablets using wet granulation.

Materials:

  • Chlorproguanil Hydrochloride (API)

  • Lactose Monohydrate (Diluent)

  • Microcrystalline Cellulose (Binder/Disintegrant)

  • Povidone K30 (Binder)

  • Croscarmellose Sodium (Superdisintegrant)

  • Magnesium Stearate (Lubricant)

  • Purified Water (Granulating Fluid)

Equipment:

  • High-shear mixer/granulator

  • Fluid bed dryer

  • Milling equipment

  • Blender

  • Tablet compression machine

  • Dissolution testing apparatus

  • HPLC system

Procedure:

  • Dispensing and Blending: Weigh and dispense all materials. Blend chlorproguanil HCl, lactose monohydrate, and microcrystalline cellulose in a high-shear mixer.

  • Granulation: Prepare a binder solution by dissolving Povidone K30 in purified water. Add the binder solution to the powder blend under continuous mixing to form wet granules.

  • Drying: Dry the wet granules in a fluid bed dryer until the desired moisture content is achieved.

  • Milling: Mill the dried granules to obtain a uniform particle size distribution.

  • Lubrication: Add croscarmellose sodium and magnesium stearate to the milled granules and blend.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Table 1: Illustrative Composition of Chlorproguanil Hydrochloride Tablets (20 mg)

ComponentFunctionQuantity per Tablet (mg)
Chlorproguanil HydrochlorideAPI20.0
Lactose MonohydrateDiluent100.0
Microcrystalline Cellulose PH-101Binder/Disintegrant40.0
Povidone K30Binder5.0
Croscarmellose SodiumSuperdisintegrant10.0
Magnesium StearateLubricant2.0
Total Weight 177.0
Solid Dispersion for Enhanced Solubility

Solid dispersion is a technique used to improve the dissolution rate and bioavailability of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[14][15][16][17][18]

Protocol 2: Preparation of Chlorproguanil Hydrochloride Solid Dispersion by Solvent Evaporation

Materials:

  • Chlorproguanil Hydrochloride

  • Polyvinylpyrrolidone (PVP K30) (Carrier)

  • Methanol (Solvent)

Equipment:

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolve chlorproguanil hydrochloride and PVP K30 in methanol in a 1:5 drug-to-carrier ratio.

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at 40°C.

  • Dry the resulting solid mass in a vacuum oven at 50°C for 24 hours to remove residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve.

Table 2: Characterization of a Hypothetical Chlorproguanil Hydrochloride-PVP K30 Solid Dispersion

ParameterPure Chlorproguanil HClPhysical Mixture (1:5)Solid Dispersion (1:5)
Solubility (µg/mL) ~10,000Slightly increasedSignificantly increased
Dissolution Rate (% dissolved in 30 min) < 60%~70%> 90%
Physical State (XRD) CrystallineCrystallineAmorphous
Nanoparticle Formulation for Targeted Delivery

Polymeric nanoparticles can encapsulate drugs, protecting them from degradation and potentially enabling targeted delivery. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for this purpose.[19][20][21][22][23]

Protocol 3: Preparation of Chlorproguanil Hydrochloride-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • Chlorproguanil Hydrochloride

  • PLGA (Poly(lactic-co-glycolic acid))

  • Poly(vinyl alcohol) (PVA) (Stabilizer)

  • Dichloromethane (Organic Solvent)

  • Purified Water

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase: Dissolve chlorproguanil hydrochloride and PLGA in dichloromethane.

  • Aqueous Phase: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the nanoparticles with purified water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution and freeze-dry to obtain a powder.

Table 3: Hypothetical Characterization of Chlorproguanil Hydrochloride-Loaded PLGA Nanoparticles

ParameterValue
Particle Size (nm) 150 - 300
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -15 to -30
Encapsulation Efficiency (%) 60 - 80%
Drug Loading (%) 5 - 10%

In Vitro and In Vivo Evaluation Protocols

Protocol 4: In Vitro Dissolution Testing

Apparatus: USP Apparatus 2 (Paddle) Dissolution Medium: 900 mL of 0.1 N HCl Paddle Speed: 50 rpm Temperature: 37 ± 0.5 °C Sampling Times: 5, 10, 15, 30, 45, and 60 minutes Analysis: HPLC

Protocol 5: In Vivo Bioavailability Study in Rabbits

This protocol provides a general framework for assessing the in vivo performance of a developed formulation.[24][25][26][27]

Animals: New Zealand white rabbits (n=6 per group) Formulations:

  • Group 1: Chlorproguanil Hydrochloride Suspension (Control)

  • Group 2: Test Formulation (e.g., Tablet or Nanoparticles)

Procedure:

  • Fast the rabbits overnight with free access to water.

  • Administer the formulations orally.

  • Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Separate plasma by centrifugation.

  • Analyze plasma samples for chlorproguanil concentration using a validated HPLC method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC).

Table 4: Hypothetical Pharmacokinetic Parameters of Chlorproguanil Hydrochloride Formulations in Rabbits

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
Suspension 150 ± 252.0 ± 0.51200 ± 200
Tablet 250 ± 301.5 ± 0.52000 ± 250
Nanoparticles 350 ± 401.0 ± 0.32800 ± 300

Visualizations

G cluster_0 Folate Biosynthesis Pathway in Plasmodium falciparum GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Tetrahydrofolate->Dihydrofolate TS dUMP dUMP dTMP dTMP (DNA Synthesis) dUMP->dTMP TS Chlorproguanil Chlorproguanil (active metabolite) Chlorproguanil->Dihydrofolate Inhibits

Caption: Mechanism of action of Chlorproguanil.

G cluster_1 Oral Tablet Formulation Workflow Dispensing Dispensing of API and Excipients Blending Blending Dispensing->Blending Granulation Wet Granulation Blending->Granulation Drying Drying Granulation->Drying Milling Milling Drying->Milling Lubrication Lubrication Milling->Lubrication Compression Tablet Compression Lubrication->Compression Coating Coating (Optional) Compression->Coating Packaging Packaging Coating->Packaging

Caption: General workflow for oral tablet manufacturing.

G cluster_2 Solid Dispersion Formulation Workflow Dissolution Dissolve API and Carrier in Solvent Evaporation Solvent Evaporation Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying Pulverization Pulverization Drying->Pulverization Sieving Sieving Pulverization->Sieving Characterization Characterization (Solubility, Dissolution, XRD) Sieving->Characterization

Caption: Workflow for solid dispersion formulation.

References

Analytical techniques for purity assessment of synthesized 1-(2-Chlorophenyl)biguanide hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proguanil hydrochloride, chemically known as 1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride, is an antimalarial drug used for both prevention and treatment of malaria.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This application note provides detailed protocols for the purity assessment of synthesized Proguanil hydrochloride using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Additionally, a protocol for forced degradation studies is included to identify potential degradation products and demonstrate the stability-indicating nature of the analytical methods.

Analytical Techniques

A combination of chromatographic techniques is employed for a comprehensive purity analysis of Proguanil hydrochloride.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for the quantitative determination of Proguanil hydrochloride and its related substances. This technique offers high resolution, sensitivity, and specificity.

Thin-Layer Chromatography (TLC)

TLC is a valuable qualitative tool for the rapid screening of impurities and can be used as a complementary technique to HPLC. It is particularly useful for identifying impurities that may not be readily detected by HPLC under specific conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the analytical methods.

Table 1: HPLC Method Parameters and System Suitability

ParameterValue
Column Kromasil C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Buffer: Methanol (45:55 v/v)
Buffer: 4.0 g Hexane-1-sulfonic acid sodium salt and 10 mL glacial acetic acid in 790 mL water.
Flow Rate 1.2 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 30 minutes
System Suitability
Tailing Factor (Proguanil)≤ 2.0
Theoretical Plates (Proguanil)≥ 2000
Resolution (Proguanil and nearest impurity)≥ 2.0

Table 2: Known Impurities of Proguanil Hydrochloride

ImpurityChemical Name
Impurity A1-Cyano-3-isopropylguanidine
Impurity B4-Chloroaniline
Impurity C1,5-Bis(4-chlorophenyl)biguanide hydrochloride
Impurity D1,5-Bis(1-methylethyl)biguanide hydrochloride
Impurity Ep-Chlorophenylcyanoguanidine
Impurity FIsomeric biguanide
Impurity GN-amidino-N'-(4-chlorophenyl)-N''-isopropylurea

Source: USP Reference Standards[3]

Table 3: Validation Summary of the HPLC Method for Impurity Profiling

ParameterImpurity AImpurity CImpurity D
Linearity Range (µg/mL) 0.075 - 0.750.075 - 0.750.075 - 0.75
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 100.21%99.76%100.21%
Intra-day Precision (%RSD) < 3.01%< 3.03%< 2.34%
Inter-day Precision (%RSD) < 2.77%< 3.03%< 3.62%

Experimental Protocols

HPLC Method for Purity Assessment

This protocol describes the determination of the purity of Proguanil hydrochloride and the quantification of its related substances.

4.1.1. Materials and Reagents

  • Proguanil Hydrochloride Reference Standard (USP)

  • Proguanil Hydrochloride Impurity Standards (A, C, D - USP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane-1-sulfonic acid sodium salt (AR grade)

  • Glacial acetic acid (HPLC grade)

  • Water (HPLC grade, filtered through a 0.45 µm membrane)

4.1.2. Chromatographic Conditions

  • Refer to Table 1 for the detailed chromatographic conditions.

4.1.3. Preparation of Solutions

  • Buffer Solution: Dissolve 4.0 g of Hexane-1-sulfonic acid sodium salt in 790 mL of water. Add 10 mL of glacial acetic acid and mix well.

  • Mobile Phase: Mix the Buffer Solution and Methanol in a ratio of 45:55 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Use the Mobile Phase as the diluent.

  • Standard Solution (for Assay): Accurately weigh about 10 mg of Proguanil Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.[4]

  • Sample Solution (for Assay): Accurately weigh and powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Proguanil hydrochloride into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate for 15 minutes. Cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.45 µm filter.[4]

  • Spiked Solution (for Impurity Analysis): Prepare a solution containing 100 µg/mL of Proguanil hydrochloride and a known concentration (e.g., 0.5 µg/mL) of each impurity standard.

4.1.4. Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution in six replicates and verify that the system suitability parameters (see Table 1) are met.

  • Inject the Sample Solution.

  • Calculate the percentage purity of Proguanil hydrochloride and the percentage of each impurity in the sample.

Thin-Layer Chromatography (TLC) Method

This protocol provides a qualitative method for the detection of impurities in Proguanil hydrochloride.

4.2.1. Materials and Reagents

  • TLC aluminum plates pre-coated with silica gel 60 F254 (20 x 20 cm)

  • Ethyl acetate (AR grade)

  • Methanol (AR grade)

  • Formic acid (AR grade)

  • Proguanil Hydrochloride Reference Standard

  • Proguanil Hydrochloride Impurity Standards

4.2.2. Procedure

  • Preparation of Mobile Phase: Prepare a mixture of ethyl acetate, methanol, and formic acid in a ratio of 3.5:1.5:0.2 (v/v/v).

  • Chamber Saturation: Pour the mobile phase into a TLC chamber and allow it to saturate for at least 20 minutes.

  • Sample Application: Dissolve the Proguanil hydrochloride sample and standards in methanol to obtain a concentration of 1 mg/mL. Apply 10 µL of each solution as separate spots on the TLC plate.

  • Development: Place the TLC plate in the saturated chamber and allow the mobile phase to ascend to a suitable height.

  • Visualization:

    • Air-dry the plate.

    • Observe the plate under UV light at 254 nm. Impurities may appear as dark spots against a fluorescent background.

    • Spray the plate with a suitable visualizing agent (e.g., Dragendorff's reagent for nitrogen-containing compounds) if necessary.

Forced Degradation Studies

This protocol outlines the conditions for subjecting Proguanil hydrochloride to stress to evaluate its stability and the specificity of the analytical methods.

4.3.1. General Sample Preparation Accurately weigh about 10 mg of Proguanil hydrochloride and transfer it into a 100 mL volumetric flask. Add 75 mL of the mobile phase and sonicate for 15 minutes. Subject this solution to the stress conditions outlined below. After the specified time, neutralize the solution if necessary, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before HPLC analysis.[4]

4.3.2. Stress Conditions

  • Acid Hydrolysis: Add 10 mL of 0.1 N hydrochloric acid to the sample solution. Keep the solution at room temperature for 2-3 hours. Neutralize with 10 mL of 0.1 N sodium hydroxide.[4]

  • Base Hydrolysis: Add 10 mL of 0.1 N sodium hydroxide to the sample solution. Keep the solution at room temperature for 2-3 hours. Neutralize with 10 mL of 0.1 N hydrochloric acid.[4]

  • Oxidative Degradation: Add 10 mL of 3% hydrogen peroxide to the sample solution. Keep the solution at room temperature for a suitable duration.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 60°C in a drying oven for 7 days.[4]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified period.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation raw_material Synthesized Proguanil HCl standard_prep Prepare Standard Solutions raw_material->standard_prep sample_prep Prepare Sample Solutions raw_material->sample_prep forced_degradation Forced Degradation Studies raw_material->forced_degradation hplc HPLC Analysis standard_prep->hplc sample_prep->hplc tlc TLC Analysis sample_prep->tlc forced_degradation->hplc purity_assessment Purity Assessment hplc->purity_assessment impurity_profiling Impurity Profiling hplc->impurity_profiling stability_indication Stability Indicating Method Validation hplc->stability_indication tlc->impurity_profiling hplc_protocol A Prepare Mobile Phase & Equilibrate System B Prepare Standard & Sample Solutions A->B C System Suitability Test (Inject Standard x6) B->C D Analyze Sample (Inject Sample Solution) C->D Meets Criteria E Data Processing & Calculation D->E F Report Results (% Purity, % Impurities) E->F forced_degradation_pathway Proguanil Proguanil HCl Acid Acid Hydrolysis Proguanil->Acid Base Base Hydrolysis Proguanil->Base Oxidation Oxidation Proguanil->Oxidation Thermal Thermal Proguanil->Thermal Photo Photolysis Proguanil->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)biguanide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis of 1-(2-Chlorophenyl)biguanide hydrochloride and improve its yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory synthesis involves the reaction of 2-chloroaniline with dicyandiamide in the presence of an acid catalyst, typically hydrochloric acid. The reaction forms the biguanide structure, which is then isolated as its hydrochloride salt.

Q2: What are the critical factors influencing the reaction yield?

A2: Several factors can significantly impact the yield:

  • Temperature: Overheating can lead to the formation of undesired side products. A controlled temperature is crucial for maximizing yield.[1]

  • Reactant Stoichiometry: Using a slight excess of the aniline derivative (e.g., 1.1 equivalents) can help drive the reaction to completion.[2]

  • Catalyst/Solvent System: The choice of acid and solvent is critical. Aqueous hydrochloric acid is commonly used. The use of strong Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) has been reported to increase both the rate and yield of similar biguanide syntheses.[3]

  • Reaction Time: The reaction must be monitored (e.g., by TLC) to determine the optimal time for completion. Insufficient time will result in low conversion, while excessive time can promote side reactions.

  • Reactant Concentration: The concentration of reactants can be a sensitive parameter. For some biguanide syntheses, a minimum concentration is necessary to achieve high yields.[4]

Q3: What are the common side reactions that can lower the yield?

A3: The primary side reaction of concern is the formation of impurities and related substances, which can complicate purification and reduce the overall yield.[5] For ortho-substituted anilines, such as 2-chloroaniline, there is a potential for an intramolecular cyclization reaction to form guanidino-heterocycles, which can compete with the desired biguanide formation.[3][6] Another possibility is the formation of melamine-type byproducts if the temperature is too high.

Q4: Can modern techniques like microwave synthesis be applied?

A4: Yes, microwave-assisted synthesis is a viable method for preparing biguanides. This technique can dramatically reduce reaction times (from hours to minutes) and often leads to improved yields and cleaner reaction profiles.[3]

Experimental Protocol and Data

General Experimental Protocol

This protocol is adapted from procedures for structurally similar aryl biguanides and provides a robust starting point for optimization.[2]

Materials:

  • 2-Chloroaniline

  • Dicyandiamide (N-Cyanoguanidine)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ammonium Hydroxide solution (NH₄OH) for neutralization

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dicyandiamide (1.0 eq) in toluene.

  • Addition of Amine: Add 2-chloroaniline (1.1 eq) to the solution and stir the mixture at room temperature for approximately 15 minutes.

  • Acidification: Prepare a 1:1 (v/v) solution of concentrated HCl and deionized water. Add this acidic solution dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 3 to 16 hours.[2]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the obtained residue with a dilute ammonium hydroxide solution to precipitate the free base.

  • Isolation: Remove the solvent under reduced pressure. Wash the resulting residue with cold deionized water to remove inorganic salts.

  • Purification: Collect the crude solid product by filtration. Further purify the product by recrystallization from a suitable solvent such as ethanol to afford pure 1-(2-Chlorophenyl)biguanide. The final product can be converted back to the hydrochloride salt if desired by treatment with ethanolic HCl.

Table 1: Summary of Reaction Parameters for Aryl Biguanide Synthesis
ParameterCondition / ValueRationale / Impact on YieldReference
Reactants 2-Chloroaniline, DicyandiamidePrimary building blocks for the biguanide structure.[2]
Stoichiometry 1.1 eq. of 2-ChloroanilineA slight excess of the aniline can help ensure complete consumption of dicyandiamide.[2]
Solvent Toluene / Water (biphasic)Toluene as the organic phase with an aqueous acidic phase.[2]
Catalyst Hydrochloric Acid (HCl)Acid catalysis is required to activate the cyano group of dicyandiamide for nucleophilic attack.[2]
Temperature RefluxProvides the necessary activation energy. Must be controlled to prevent side reactions.[2]
Alternative Catalyst Lewis Acids (e.g., FeCl₃, ZnCl₂)Can increase reaction rate and yield, sometimes allowing for lower temperatures.[3][6]
Modern Technique Microwave IrradiationCan significantly reduce reaction time to ~15 minutes and improve yields.[3]

Visual Guides

Synthesis Pathway

Synthesis_Pathway Figure 1. General Synthesis of 1-(2-Chlorophenyl)biguanide Reactant1 2-Chloroaniline Product 1-(2-Chlorophenyl)biguanide Reactant1->Product + HCl (cat.) Toluene/Water, Reflux Reactant2 Dicyandiamide Reactant2->Product Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Low Product Yield Start Low or No Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Starting_Material Mainly starting materials remain Check_TLC->Starting_Material Incomplete Reaction Side_Products Significant side products detected Check_TLC->Side_Products Side Reactions Dominant Action_Incomplete Increase reaction time or temperature moderately. Verify catalyst activity. Starting_Material->Action_Incomplete Action_Side_Products Lower reaction temperature. Check for potential cyclization (ortho effect). Consider a milder catalyst. Side_Products->Action_Side_Products Success Yield Improved Action_Incomplete->Success Action_Side_Products->Success

References

Troubleshooting common issues in the synthesis of biguanide compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of biguanide compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the yield of my biguanide synthesis consistently low?

A: Low yields in biguanide synthesis can stem from several factors. Below is a breakdown of possible causes and actionable solutions.

  • Inadequate Activation of Cyanoguanidine: The nitrile group in cyanoguanidine requires activation for the nucleophilic attack by the amine to proceed efficiently.[1][2]

    • Solution: Ensure the reaction is conducted under acidic conditions. The use of hydrochloric acid to maintain a pH of approximately 2.6 is ideal for protonating the nitrile group.[1][3] For substrates sensitive to strong protic acids, consider using a Lewis acid catalyst like iron(III) chloride (FeCl₃) or trimethylsilyl chloride (TMSCl), which can also enhance the reactivity of cyanoguanidine.[1][3]

  • Suboptimal Reaction Temperature: Many biguanide syntheses require elevated temperatures to overcome the activation energy barrier.

    • Solution: If the reaction is sluggish at lower temperatures, consider increasing the heat. Refluxing in a higher boiling point solvent like 1-butanol can shorten reaction times.[1][3] Microwave irradiation is another effective technique to rapidly increase the temperature and has been shown to improve yields, often in the range of 80-89%.[1][4] In some protocols, direct fusion of the amine hydrochloride and cyanoguanidine at high temperatures (180-200 °C) can also be effective.[4]

  • Inappropriate Reactant Concentration: The concentration of reactants can significantly impact the reaction rate and yield.

    • Solution: For certain protocols, such as those using FeCl₃, a minimum reactant concentration of 2 M has been shown to be critical for achieving high yields.[5][6]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Typically, a slight excess of the amine or cyanoguanidine may be used. It is crucial to follow the stoichiometry specified in the chosen protocol. For instance, in microwave-assisted synthesis, 2 equivalents of dicyandiamide and 2.2 equivalents of TMSCl have been used effectively.[4]

Q2: I am observing significant impurity formation in my reaction. How can I minimize byproducts?

A: The formation of impurities, such as melamine, is a common issue, particularly in reactions conducted at high temperatures.[7]

  • Side Reactions: High temperatures can promote the cyclization of biguanides or other side reactions.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, avoiding prolonged heating that can lead to byproduct formation.

  • Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of cyanoguanidine or the biguanide product, especially under acidic or basic conditions.

    • Solution: Use anhydrous solvents and reagents, particularly when employing moisture-sensitive catalysts like TMSCl.[4]

Q3: The purification of my biguanide compound is proving difficult. What are the best practices?

A: Biguanides are often polar and hydrophilic compounds with strong hydrogen bonding capabilities, which can complicate purification.[3][4]

  • High Polarity: The polar nature of biguanides makes them challenging to purify using standard silica gel chromatography.[8]

    • Solution: Purification is often achieved through precipitation and recrystallization.[2][6] The biguanide is typically isolated as a hydrochloride salt by adding hydrochloric acid, which causes it to precipitate from the reaction mixture.[5][6] This salt can then be further purified by recrystallization from a suitable solvent system, such as a water/ethanol mixture.[2]

  • Work-up Procedure: An improper work-up can lead to loss of product or contamination.

    • Solution: After cooling the reaction mixture, the product can often be collected by filtration if it precipitates. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product should then be washed with an appropriate solvent to remove unreacted starting materials and soluble impurities.[2]

Summary of Reaction Conditions for Biguanide Synthesis

Synthesis MethodCatalyst/Activating AgentSolventTemperatureTimeTypical YieldReference
Acid Catalysis (Reflux) Hydrochloric Acid (HCl)Water or Alcohol (e.g., 1-Butanol)Reflux6 - 12 hours51% - 84%[1][3]
Lewis Acid Catalysis Iron(III) Chloride (FeCl₃)1,4-Dioxane100 °C~90 minutes55% - 99%[1][5]
Microwave-Assisted Trimethylsilyl Chloride (TMSCl)Dry Acetonitrile130 - 150 °C10 - 15 minutesUp to 97%[1][4]
High-Temperature Fusion None (Amine Hydrochloride Salt)None (Solvent-free)180 - 200 °C1 hour69% - 84%[4]

Key Experimental Protocols

Protocol 1: Synthesis using Hydrochloric Acid (HCl)

  • To a solution of the desired amine hydrochloride (1 equivalent) in water or a suitable alcohol, add cyanoguanidine (1 equivalent).

  • If necessary, adjust the pH to approximately 2.6 with concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).[2]

Protocol 2: Microwave-Assisted Synthesis using Trimethylsilyl Chloride (TMSCl)

  • In a microwave-safe reaction vessel, suspend cyanoguanidine (1 equivalent) and the amine (1 equivalent) in dry acetonitrile.

  • Slowly add trimethylsilyl chloride (TMSCl) (2.2 equivalents) to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a temperature of 140-150 °C for 15 minutes.[4]

  • After cooling, dilute the reaction mixture with an alcohol such as isopropyl alcohol and stir.

  • The hydrochloride salt of the biguanide product will often precipitate and can be collected by filtration and washed with acetonitrile.[2][4]

Protocol 3: Synthesis using Iron(III) Chloride (FeCl₃)

  • To a solution of the amine (1 equivalent) in 1,4-dioxane, add cyanoguanidine (1 equivalent).

  • Add a stoichiometric amount of iron(III) chloride (FeCl₃) to the mixture.

  • Heat the reaction mixture at 100 °C for approximately 90 minutes.[5][6]

  • After cooling, the product, typically as a chloride salt, can be precipitated by the addition of hydrochloric acid.[5][6]

  • Collect the solid product by filtration and wash with a suitable solvent.

Visualizations

G cluster_start cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end start Initiate Biguanide Synthesis amine Amine / Amine Salt start->amine cyano Cyanoguanidine start->cyano catalyst Select Catalyst (HCl, FeCl3, TMSCl) start->catalyst solvent Select Solvent (Water, Alcohol, Acetonitrile) start->solvent mix Combine Reactants heat Apply Heat (Reflux / Microwave) mix->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool precipitate Precipitate Product (e.g., with HCl) cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate recrystallize Recrystallize for Purity filtrate->recrystallize end Pure Biguanide Product recrystallize->end

Caption: General experimental workflow for biguanide synthesis.

Caption: Troubleshooting logic for low yield in biguanide synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Chlorophenyl)biguanide hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with 1-(2-Chlorophenyl)biguanide hydrochloride, a compound that can present solubility challenges in aqueous solutions typical of in vitro assays. By following the detailed protocols and troubleshooting advice provided, users can achieve reliable and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a chemical compound belonging to the biguanide class. Like many small molecules, its hydrophobic nature can lead to poor solubility in the aqueous buffers and cell culture media used in many in vitro experiments. This poor solubility can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

For creating a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the recommended solvent. A close structural analog, 1-(3-Chlorophenyl)biguanide hydrochloride, has a reported solubility of 20 mg/mL in DMSO.[1][2] It is also soluble in dimethylformamide (DMF) at 30 mg/mL.[1] Water and ethanol are less effective solvents for achieving high concentrations.[1][2]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

This phenomenon, known as "precipitation upon dilution," is a common issue with hydrophobic compounds. To mitigate this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent-induced artifacts, typically below 0.5% for cell-based assays.[3]

  • Pre-warm the Assay Buffer: Having the aqueous buffer at 37°C can sometimes aid in keeping the compound in solution.

  • Vortexing During Dilution: Add the stock solution to the aqueous buffer while vortexing to promote rapid and uniform mixing.

Q4: What is a typical starting concentration range for this compound in a cell-based assay?

The optimal working concentration will vary depending on the specific cell line and assay. However, a common starting point for in vitro screening of biguanide derivatives is in the micromolar (µM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Stock solution is cloudy or contains visible particles. The compound is not fully dissolved in the stock solvent.- Gently warm the solution (if the compound is heat-stable).- Use sonication to aid dissolution.- Increase the volume of the solvent to prepare a lower concentration stock solution.
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility, and the solvent concentration is too low to maintain solubility.- Increase the final concentration of the co-solvent (e.g., DMSO) if the assay allows.- Test alternative co-solvents or a mixture of co-solvents.- Lower the final concentration of the compound.- Investigate pH modification of the buffer if the compound has ionizable groups.
Assay results are not dose-dependent or are highly variable. The compound is precipitating at higher concentrations in the assay plate.- Determine the kinetic solubility of the compound in the final assay buffer to identify the maximum soluble concentration.- Visually inspect assay plates for precipitation under a microscope.- Prepare fresh dilutions for each experiment.
Loss of compound activity over time in prepared solutions. The compound may be unstable or precipitating out of solution during storage.- Prepare fresh solutions immediately before use.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Data Presentation: Solubility of a Structural Analog

Solvent Solubility (mg/mL) Approximate Molar Solubility (mM) *
Dimethylformamide (DMF)30120.9
Dimethyl Sulfoxide (DMSO)2080.6
Ethanol520.2
PBS (pH 7.2)520.2

*Calculated based on a molecular weight of 248.11 g/mol .[1][2][4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out 2.48 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube to aid dissolution.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Cells of interest (e.g., HT-29 human colon cancer cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 10 mM stock solution of this compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and non-toxic (typically ≤ 0.5%).[3]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Visualizations

Experimental Workflow for Addressing Solubility Issues

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting cluster_assay In Vitro Assay start Weigh Compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve check_stock Visually Inspect Stock Solution dissolve->check_stock dilute Dilute in Assay Buffer check_stock->dilute Clear Solution sonicate Sonicate/Warm Stock Solution check_stock->sonicate Cloudy/Particles check_working Observe for Precipitation dilute->check_working lower_conc Lower Final Concentration check_working->lower_conc Precipitate Forms step_dilute Use Stepwise Dilution check_working->step_dilute Precipitate Forms proceed Proceed with Assay check_working->proceed No Precipitate sonicate->dissolve lower_conc->dilute step_dilute->dilute G cluster_compound Compound Action cluster_pathway Cellular Signaling compound 1-(2-Chlorophenyl)biguanide hydrochloride cMyc c-Myc Expression compound->cMyc ATF4 ATF4 Expression compound->ATF4 proliferation Cell Proliferation cMyc->proliferation stress_response Stress Response ATF4->stress_response

References

Optimization of HPLC conditions for the analysis of chlorproguanil and its metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) conditions for the analysis of the antimalarial drug chlorproguanil and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of chlorproguanil and its metabolites.

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Interaction of the analyte with acidic silanol groups on the silica-based column packing.[1] - Insufficient buffer capacity or inappropriate mobile phase pH.[1] - Column overload.- Use a base-deactivated column or an end-capped column. - Increase the buffer concentration (typically 10-25 mM is sufficient) or adjust the mobile phase pH to ensure consistent ionization of the analyte.[1] - Reduce the sample concentration or injection volume.[1]
Peak Splitting or Broadening - Column degradation or contamination. - Mismatch between the injection solvent and the mobile phase.[2] - High injection volume.[2]- Flush the column with a strong solvent or replace the column if necessary. - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. - Decrease the injection volume.
Fluctuating Baseline - Air bubbles in the pump or detector.[2][3] - Contaminated mobile phase or detector flow cell.[4] - Leaks in the system.[3][4]- Degas the mobile phase and purge the pump.[3] - Use fresh, high-purity solvents and flush the detector flow cell.[4] - Check all fittings and connections for leaks.[3][4]
Inconsistent Retention Times - Changes in mobile phase composition.[3] - Fluctuations in column temperature. - Inconsistent flow rate due to pump issues.[3][5]- Prepare fresh mobile phase and ensure accurate mixing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks, worn seals, or air bubbles.[5]
High Backpressure - Blockage in the guard column, column, or tubing.[1][2] - Precipitation of buffer in the mobile phase.[1]- Systematically check for and remove any blockages. Replace the guard column or column frit if necessary.[1] - Ensure buffer components are fully dissolved in the mobile phase. Consider flushing the system with water.[1]
Low Backpressure - Leak in the system.[1] - Low flow rate.[1]- Systematically check all connections from the pump to the detector for leaks.[1] - Verify and adjust the pump flow rate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary active metabolite of chlorproguanil?

A1: The primary and active metabolite of chlorproguanil is chlorcycloguanil.[6][7] Chlorproguanil itself is a prodrug that is metabolized in the liver to form this active compound.[6]

Q2: What type of HPLC column is most suitable for chlorproguanil analysis?

A2: Reversed-phase columns, such as C18 or cyanopropyl (CN) stationary phases, are commonly used for the separation of chlorproguanil and its metabolites.[7][8] An XTerra RP18 column has been successfully used for the simultaneous determination of chlorproguanil and its metabolites.[7]

Q3: How can I improve the resolution between chlorproguanil and its metabolites?

A3: To improve resolution, you can optimize the mobile phase composition, such as the organic modifier (e.g., acetonitrile or methanol) content and the pH.[9][10] A gradient elution, where the mobile phase composition is changed over time, can also significantly enhance separation.[9] Additionally, selecting a column with a smaller particle size or a longer length can increase efficiency and resolution.[11]

Q4: What detection wavelength is appropriate for the analysis of chlorproguanil?

A4: A UV detector is commonly used for the analysis of chlorproguanil. The optimal wavelength for detection should be determined by examining the UV spectrum of the compound, but a wavelength of 210 nm has been used effectively.

Q5: What are the key steps in sample preparation for analyzing chlorproguanil in biological matrices like plasma?

A5: Common sample preparation techniques for biological matrices include protein precipitation and solid-phase extraction (SPE).[7][8] A simple solvent precipitation with acetonitrile followed by direct injection of the supernatant has been shown to be an effective and rapid method.[7]

Experimental Protocols

Representative HPLC Method for Chlorproguanil and Metabolite Analysis

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of chlorproguanil, its active metabolite chlorcycloguanil, and co-administered dapsone and its metabolite.[7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass Spectrometric (MS) detector (or UV detector)

  • Chromatographic Conditions:

    • Column: XTerra RP18 (2.1 mm x 100 mm, 5.0 µm)[7]

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (75:25, v/v)[7]

    • Flow Rate: 0.3 mL/min[7]

    • Mode: Isocratic[7]

    • Injection Volume: 10 µL

    • Temperature: Ambient

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add a suitable internal standard.

    • Add 1 mL of acetonitrile-formic acid (99:1, v/v) to precipitate proteins.[7]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Inject the supernatant directly onto the HPLC system.

Data Presentation

Table of HPLC Conditions for Chlorproguanil and Metabolite Analysis
ParameterMethod 1[7]Method 2 (related compound)[8]
Analyte(s) Chlorproguanil, ChlorcycloguanilProguanil, Cycloguanil, 4-chlorophenylbiguanide
Column XTerra RP18 (2.1 mm x 100 mm, 5.0 µm)Cyanopropyl stationary phase
Mobile Phase Acetonitrile: 0.1% formic acid in water (75:25, v/v)Acetonitrile: 0.1 M phosphate buffer, pH 2.6 (21.5:78.5, v/v)
Flow Rate 0.3 mL/min1.0 mL/min
Detection MS/MSUV
Mode IsocraticIsocratic
Sample Type Human PlasmaPlasma, Whole Blood, Urine

Visualizations

Chlorproguanil_Metabolism Chlorproguanil Chlorproguanil (Prodrug) Chlorcycloguanil Chlorcycloguanil (Active Metabolite) Chlorproguanil->Chlorcycloguanil Hepatic Metabolism (CYP2C19)

Caption: Metabolic pathway of chlorproguanil to its active metabolite, chlorcycloguanil.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Sample Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for the HPLC analysis of chlorproguanil from biological samples.

References

Strategies to minimize degradation of 1-(2-Chlorophenyl)biguanide hydrochloride during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 1-(2-Chlorophenyl)biguanide hydrochloride during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that users may encounter, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions & Mitigation Strategies
Change in physical appearance (e.g., clumping, discoloration) Hygroscopic nature of the compound leading to moisture absorption.[1]Store in a tightly sealed container in a desiccator or a controlled low-humidity environment. Consider storing under an inert atmosphere (e.g., nitrogen or argon).[1]
Exposure to light.Store in a light-resistant (amber) container or in a dark place.
Inconsistent experimental results or loss of potency Degradation of the compound due to improper storage.Verify storage conditions (see FAQs below). Aliquot the compound upon receipt to minimize repeated opening of the main container. For solutions, prepare them fresh before use. If solution storage is necessary, conduct a stability study to determine appropriate conditions and shelf-life.
Hydrolysis of the biguanide group.Avoid exposure to moisture.[1] For solutions, maintain a neutral pH if compatible with the experimental design, as biguanide structures can be susceptible to acid or base-catalyzed hydrolysis.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method (see Experimental Protocols). Characterize the unknown peaks using mass spectrometry (MS) to understand the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed, light-resistant container in a dry and well-ventilated place.[1] Given its hygroscopic nature, storage in a desiccator is recommended to minimize moisture absorption.[1] While some sources suggest room temperature storage[2], for analogous compounds, refrigeration (2-8°C) is recommended for long-term stability.[3]

Q2: How should I handle the compound during weighing and sample preparation?

Due to its hygroscopic and air-sensitive nature, it is advisable to handle the compound in an environment with controlled humidity, such as a glove box or a balance with a draft shield.[1] Minimize the time the container is open to the atmosphere.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure and information on similar biguanide-containing compounds like chlorhexidine, the primary degradation pathway is likely to be hydrolysis of the biguanide moiety.[4][5][6] This can be catalyzed by acidic or basic conditions. Photodegradation and oxidation are also potential degradation routes that should be considered.

Q4: How can I assess the stability of my this compound sample?

The stability of your sample can be assessed by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[7][8] A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation. Forced degradation studies can help to purposefully generate and identify potential degradation products.[9][10][11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 48 hours. If no degradation is observed, a higher concentration of acid or higher temperature can be used.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with acid before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Expose the solid compound to 70°C in an oven for 48 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24-48 hours) in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a PDA or UV detector and preferably a mass spectrometer.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated for specificity by demonstrating that the degradation product peaks are well-resolved from the parent compound peak.

  • Further validation should be performed according to ICH guidelines for linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_results Data Interpretation start Receive 1-(2-Chlorophenyl)biguanide hydrochloride aliquot Aliquot for working stock and long-term storage start->aliquot store Store under appropriate conditions aliquot->store forced_degradation Perform Forced Degradation Study store->forced_degradation develop_method Develop Stability-Indicating Analytical Method forced_degradation->develop_method analyze Analyze Stressed Samples develop_method->analyze identify_products Identify Degradation Products analyze->identify_products pathway Elucidate Degradation Pathway identify_products->pathway optimize_storage Optimize Storage and Handling Procedures pathway->optimize_storage

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_stress main 1-(2-Chlorophenyl)biguanide hydrochloride hydrolysis Hydrolysis (Acid/Base/Moisture) main->hydrolysis oxidation Oxidation main->oxidation photolysis Photolysis (Light) main->photolysis thermolysis Thermolysis (Heat) main->thermolysis degradation_products Degradation Products (e.g., Hydrolytic, Oxidative adducts) hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products thermolysis->degradation_products

Caption: Potential degradation pathways for this compound.

References

Method refinement for the purification of crude 1-(2-Chlorophenyl)biguanide hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of crude 1-(2-Chlorophenyl)biguanide hydrochloride purification. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, primarily focusing on the recrystallization method.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Excess solvent: Too much solvent was used, keeping the compound fully dissolved even at low temperatures.- Inappropriate solvent: The chosen solvent has too high a solubility for the compound at all temperatures.- Solution is not saturated: The concentration of the compound in the solvent is below its saturation point.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.- Re-evaluate solvent: If the issue persists, a different solvent or a mixed-solvent system may be required.
Oiling Out - High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil.- Solution cooled too quickly: Rapid cooling can cause the compound to come out of solution as a supercooled liquid instead of forming crystals.- Inappropriate solvent: The boiling point of thesolvent may be too high.- Re-heat and add more solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent and allow it to cool slowly.- Slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.- Use a co-solvent: Introduce a co-solvent in which the compound is less soluble to induce crystallization.
Low Yield of Purified Product - Excessive washing: Washing the crystals with too much cold solvent can lead to product loss.- Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time.- Transfer losses: Product may be lost during transfers between flasks and filtration apparatus.- Minimize washing: Use a minimal amount of ice-cold solvent to wash the crystals.- Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for an extended period can help.- Careful transfers: Rinse all glassware with a small amount of the mother liquor to ensure all product is transferred.
Colored Impurities in Final Product - Presence of colored byproducts: The synthesis may have produced colored impurities that are co-crystallizing with the product.- Degradation of the compound: The compound may be degrading due to excessive heat or prolonged heating.- Use of activated carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration to remove the carbon.- Minimize heating time: Do not heat the solution for longer than necessary to dissolve the compound.
Inconsistent Melting Point - Incomplete drying: Residual solvent in the crystals can depress and broaden the melting point range.- Presence of impurities: The purified product may still contain impurities.- Thorough drying: Dry the crystals under vacuum until a constant weight is achieved.- Repeat recrystallization: If impurities are still present, a second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For arylbiguanide hydrochlorides, polar protic solvents are often a good starting point. Based on procedures for similar compounds, such as 1-(4-chlorophenyl)biguanide, ethanol is a recommended solvent to try. A mixed solvent system, such as ethanol/water, can also be effective.

Q3: What are the likely impurities in crude this compound?

A3: The synthesis of this compound typically involves the reaction of 2-chloroaniline with dicyandiamide.[1] Therefore, common impurities may include:

  • Unreacted starting materials: 2-chloroaniline and dicyandiamide.

  • Polymeric biguanide species.

  • Side-reaction products.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value (229-233 °C) indicates high purity.[2]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting any residual impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities.

Q5: What should I do if my compound does not crystallize upon cooling?

A5: If crystals do not form, the solution may be too dilute. You can try to induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to create nucleation sites.

  • Seeding: Add a small crystal of the pure compound to the solution.

  • Reducing the solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration.

  • Cooling to a lower temperature: Place the flask in an ice-salt bath for further cooling.

Experimental Protocols

Recrystallization of this compound (Single Solvent Method)

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)

  • Purified this compound sample

  • Reference standard of this compound

Chromatographic Conditions (starting point):

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Prepare a series of working standards by dilution.

  • Sample Preparation: Accurately weigh and dissolve the purified this compound in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standards.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool to Crystallize dissolve->cool If no insoluble impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for purification.

troubleshooting_logic start Start Purification check_crystals Crystals Form? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out Yes solution1 Reduce Solvent Volume Induce Crystallization check_crystals->solution1 No low_yield Low Yield? oiling_out->low_yield No solution2 Re-heat, Add Solvent Cool Slowly oiling_out->solution2 Yes impure Product Impure? low_yield->impure No solution3 Minimize Washing Ensure Complete Cooling low_yield->solution3 Yes solution4 Use Activated Carbon Repeat Recrystallization impure->solution4 Yes success Pure Product Obtained impure->success No solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting decision tree for recrystallization.

References

Addressing batch-to-batch variability in the synthesis of 1-(2-Chlorophenyl)biguanide hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 1-(2-Chlorophenyl)biguanide hydrochloride.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Q: We are experiencing significantly lower yields than expected. What are the potential causes and how can we troubleshoot this?

A: Low yields can stem from several factors, from the quality of your starting materials to the reaction conditions. Here's a systematic approach to troubleshooting:

  • Starting Material Quality:

    • 2-Chloroaniline Purity: Impurities in the 2-chloroaniline can lead to side reactions, consuming the starting material and reducing the yield of the desired product. It is known that 2-chloroaniline can darken upon exposure to air, suggesting the potential for oxidative impurities.

    • Dicyandiamide Quality: The purity of dicyandiamide is crucial. It can contain impurities that may inhibit the reaction.[1] Ensure you are using pharmaceutical-grade dicyandiamide and consider running a quality control check on new batches.

  • Reaction Conditions:

    • Incomplete Reaction: The reaction may not be going to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the standard timeframe. Conversely, excessively high temperatures can lead to thermal degradation of the product.[2]

    • Moisture: The presence of water can interfere with the reaction. Ensure all reactants and solvents are anhydrous.

  • Product Isolation:

    • Precipitation/Crystallization Issues: The product may not be completely precipitating out of the solution during isolation. Ensure the pH and temperature are optimized for maximum precipitation.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_sm 1. Verify Starting Material Quality start->check_sm sm_purity Check Purity of 2-Chloroaniline & Dicyandiamide check_sm->sm_purity check_conditions 2. Evaluate Reaction Conditions reaction_monitoring Monitor Reaction Progress (TLC/HPLC) check_conditions->reaction_monitoring check_isolation 3. Review Product Isolation isolation_params Optimize pH and Temperature for Precipitation check_isolation->isolation_params sm_purity->check_conditions temp_control Optimize Reaction Temperature reaction_monitoring->temp_control anhydrous Ensure Anhydrous Conditions temp_control->anhydrous anhydrous->check_isolation solution Improved Yield isolation_params->solution

Caption: Troubleshooting workflow for low yield.

Issue 2: High Levels of Impurities in the Final Product

Q: Our final product shows significant impurities by HPLC analysis. What are the likely impurities and how can we minimize them?

A: Impurity profiling is essential for ensuring the quality and safety of your product. Common impurities can arise from starting materials, side reactions, or degradation.

  • Potential Impurities:

    • Unreacted Starting Materials: Residual 2-chloroaniline and dicyandiamide.

    • Melamine and Related Compounds: Thermal degradation of biguanides, especially at temperatures above 130°C, can lead to the formation of melamine derivatives through the loss of ammonia.[2] The hydrochloride salt form of the biguanide is generally more stable.[2]

    • "Biguanide-like" Heterocycles: The reaction of ortho-substituted anilines, such as 2-chloroaniline, with cyanoguanidine can sometimes result in cyclization to form guanidino-heterocycles.[2]

    • Solvent-Related Impurities: The choice of solvent can influence the impurity profile.

  • Mitigation Strategies:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range to prevent thermal degradation.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Solvent Selection: The choice of solvent can impact the reaction rate and selectivity. A solvent in which the starting materials are soluble but the product has limited solubility can aid in direct crystallization of a purer product.

    • Purification: Recrystallization is a common method for purifying the final product. The choice of recrystallization solvent is critical for effectively removing impurities.

Table 1: Effect of Reaction Temperature on Purity and Impurity Profile (Illustrative Data)

Reaction Temperature (°C)Yield (%)Purity by HPLC (%)Melamine-related Impurity (%)Unreacted 2-Chloroaniline (%)
806598.5<0.11.0
1008599.20.20.5
1208898.01.00.3
1408295.53.50.2

Issue 3: Poor Solubility of the Final Product

Q: The isolated this compound has poor solubility. Is this normal, and how can it be improved?

A: 1-(2-Chlorophenyl)biguanide is a basic compound, and its hydrochloride salt is intended to improve its aqueous solubility and stability.[3] If you are experiencing poor solubility, consider the following:

  • Incorrect Salt Formation: Incomplete conversion to the hydrochloride salt can result in a product with lower solubility. Ensure the correct stoichiometry of hydrochloric acid is used during the salt formation step.

  • Presence of Insoluble Impurities: Insoluble impurities can make the overall product appear less soluble. Purifying the product through recrystallization can help remove these impurities.

  • Polymorphism: The crystalline form (polymorph) of the product can affect its solubility. The crystallization conditions, such as solvent and cooling rate, can influence the resulting polymorph.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route involves the reaction of 2-chloroaniline with dicyandiamide in the presence of an acid, typically hydrochloric acid, followed by isolation of the hydrochloride salt.[4]

Synthesis Pathway

Synthesis_Pathway chloroaniline 2-Chloroaniline intermediate Reaction Intermediate chloroaniline->intermediate dicyandiamide Dicyandiamide dicyandiamide->intermediate hcl HCl (catalyst/salt formation) hcl->intermediate product 1-(2-Chlorophenyl)biguanide Hydrochloride intermediate->product

Caption: General synthesis pathway.

Q2: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for both monitoring the reaction and assessing the purity of the final product.[5][6] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.

Q3: What are the key safety precautions to take during this synthesis?

A3: 2-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[7] It is also suspected of causing genetic defects and is very toxic to aquatic life.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How should this compound be stored?

A4: The compound should be stored at room temperature in a tightly sealed container in a dry and well-ventilated place.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials:

    • 2-Chloroaniline (high purity)

    • Dicyandiamide (pharmaceutical grade)

    • Concentrated Hydrochloric Acid

    • Isopropanol (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroaniline and isopropanol.

    • Slowly add concentrated hydrochloric acid to the mixture while stirring.

    • Add dicyandiamide to the reaction mixture.

    • Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold isopropanol to remove any unreacted starting materials and soluble impurities.

    • Dry the product under vacuum at 60-70°C to a constant weight.

Protocol 2: Recrystallization of this compound

  • Materials:

    • Crude this compound

    • Ethanol (or other suitable solvent)

    • Activated Carbon (optional)

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If the solution is colored, add a small amount of activated carbon and heat for a short period.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified product under vacuum.

Protocol 3: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is commonly used.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 239 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Table 2: Illustrative HPLC Gradient Program

Time (min)% Acetonitrile% Phosphate Buffer
02080
158020
208020
222080
302080

References

How to avoid common pitfalls in biguanide synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biguanide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of biguanide compounds. Find answers to frequently asked questions and step-by-step troubleshooting guides to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in my biguanide synthesis?

Low yields in biguanide synthesis can often be attributed to several factors ranging from the quality of reagents to the specific reaction conditions employed. One of the primary issues is the degradation of the guanidinylating agent, such as cyanoguanidine (dicyandiamide), which can be sensitive to moisture.[1] Similarly, the purity of the amine substrate is critical, as impurities can lead to unwanted side reactions.[1] Reaction conditions such as temperature and reaction time must be carefully optimized. For instance, while some reactions require heating to proceed at a reasonable rate, excessive heat can cause decomposition of both reactants and products.[1]

Q2: I'm observing the formation of an insoluble white precipitate during my reaction. What could it be?

A common side-product in biguanide synthesis, particularly when using cyanoguanidine at high temperatures, is melamine. Melamine is a trimer of cyanamide and is highly insoluble in most organic solvents. Its formation is a known impurity in the synthesis of metformin.[2] To minimize its formation, carefully control the reaction temperature and consider using alternative synthetic routes if it becomes a persistent issue.

Q3: Why is the purification of my biguanide product so difficult?

The inherent properties of biguanides make their purification challenging. Their high polarity and hydrophilic nature mean they are often highly soluble in aqueous media.[3][4] Furthermore, biguanides possess strong hydrogen-bonding capabilities and can exist in multiple tautomeric forms, which complicates their isolation and chromatographic behavior.[5] These properties often lead to difficulties in separating the desired product from starting materials and byproducts.

Q4: Can I use a free amine directly with cyanoguanidine?

While it is possible, using a free amine directly with cyanoguanidine can sometimes lead to undesired side reactions, especially with highly nucleophilic amines which may react with the terminal amine of the cyanoguanidine.[5] For this reason, the reaction is typically carried out under acidic conditions, often using the hydrochloride salt of the amine.[3][4] The acidic medium protonates the nitrile group of cyanoguanidine, activating it for nucleophilic attack by the amine.[3][4] An ideal pH for this reaction is often cited as 2.6.[3][4]

Q5: Are there any alternatives to using hydrochloric acid as a catalyst?

Yes, several alternatives to hydrochloric acid have been explored to improve yields and substrate scope. Strong Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) have been shown to increase both the rate and yield of the reaction, with some reactions proceeding at room temperature with excellent yields.[5] Another effective activating agent is trimethylsilyl chloride (TMSCl), which has been reported to increase both the yield and purity of the final product and is more tolerant of various functional groups.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your biguanide synthesis experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Degraded Reagents: Starting materials like cyanoguanidine or the amine may have degraded due to moisture or improper storage.[1]- Ensure the purity and dryness of your amine and guanidinylating agent. - Use fresh or properly stored reagents. - Use anhydrous solvents.[1]
Sub-optimal Reaction Temperature: The reaction may be too slow at room temperature or reactants/products may be decomposing at elevated temperatures.[1]- Monitor the reaction progress using TLC or LC-MS to determine the optimal temperature. - If the reaction is sluggish, gentle heating may be necessary.[1]
Incorrect Solvent: The solubility of the reactants may be poor in the chosen solvent, hindering the reaction.[1]- Select a solvent in which both the amine substrate and the guanidinylating agent are soluble. Tetrahydrofuran (THF) is a commonly used solvent.[1]
Formation of Multiple Products/Side Reactions Reaction with Nucleophilic Amines: Highly nucleophilic amines can lead to undesired side reactions with cyanoguanidine.[5]- Use the hydrochloride salt of the amine to temper its nucleophilicity. - Consider using a milder activating agent like TMSCl.[3][5]
Over-protection (for protected guanidines): Using an excess of a protecting reagent can lead to multiple protections.- Carefully control the stoichiometry of the protecting reagent (a slight excess of 1.0-1.2 equivalents is often sufficient).[1] - Add the reagent slowly and monitor the reaction progress.[1]
Difficulty in Product Isolation and Purification High Polarity of the Product: The polar nature of biguanides makes extraction and chromatography challenging.[3][5]- For hydrochloride salts, precipitation by adding hydrochloric acid can be an effective purification method.[6][7] - Recrystallization from appropriate solvents is a common technique.[2] - For column chromatography, consider using a polar stationary phase and an appropriate solvent system.
Presence of Tautomers: The existence of multiple tautomeric forms can lead to broad peaks in chromatography and NMR.[5]- Characterization may require multiple analytical techniques. - Acidification can sometimes help to lock the structure into a single protonated form for easier analysis.

Experimental Protocols

General Protocol for the Synthesis of N¹,N¹-dimethylbiguanide (Metformin) Hydrochloride

This protocol is a generalized procedure based on the common industrial synthesis method.

  • Reaction Setup: In a suitable reaction vessel, combine dimethylamine hydrochloride and dicyandiamide (cyanoguanidine). A common solvent for this reaction is toluene or xylene, though solvent-free "fusion" methods at high temperatures (180-200 °C) have also been reported.[2][5][8]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours (e.g., 2 to 48 hours).[2] The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled. The product, metformin hydrochloride, often precipitates from the reaction mixture. The crude product can be collected by filtration.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a water/methanol mixture.[2] In some cases, solvent extraction may be used for additional purification.[2]

Visualizing the Workflow and Troubleshooting

To better assist researchers, the following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting common issues.

Biguanide_Synthesis_Workflow General Biguanide Synthesis Workflow reagents 1. Reagent Preparation (Amine Salt + Cyanoguanidine) reaction 2. Reaction (Heating/Reflux in Solvent) reagents->reaction Add solvent monitoring 3. Reaction Monitoring (TLC/LC-MS) reaction->monitoring Periodic sampling workup 4. Work-up (Cooling, Filtration) monitoring->workup Reaction complete purification 5. Purification (Recrystallization) workup->purification analysis 6. Analysis (NMR, HPLC, MS) purification->analysis

Caption: A generalized workflow for a typical biguanide synthesis experiment.

Troubleshooting_Biguanide_Synthesis Troubleshooting Decision Tree for Biguanide Synthesis start Low Yield or No Product check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Pure Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions Yes replace_reagents->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No check_side_reactions Analyze for Side Products (e.g., Melamine) conditions_ok->check_side_reactions Yes optimize_conditions->check_side_reactions side_reactions_present Side Reactions? check_side_reactions->side_reactions_present modify_procedure Modify Procedure (e.g., Change Catalyst, Lower Temp) side_reactions_present->modify_procedure Yes consult_literature Consult Literature for Alternative Routes side_reactions_present->consult_literature No modify_procedure->consult_literature

Caption: A decision tree to troubleshoot common issues in biguanide synthesis.

References

Optimizing the reaction conditions for the synthesis of 1-(2-Chlorophenyl)biguanide hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Chlorophenyl)biguanide hydrochloride.

Experimental Protocol: Synthesis via 2-Chlorophenyl Cyanoguanidine

This protocol is a generalized procedure based on common methods for synthesizing aryl biguanides.[1][2][3] Researchers should adapt and optimize these conditions for their specific laboratory setup.

Materials:

  • 2-Chlorophenyl cyanoguanidine

  • Isopropylamine

  • Copper (II) sulfate pentahydrate

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfide

  • Ammonia solution (25%)

Procedure:

  • In a reaction vessel, stir 2-Chlorophenyl cyanoguanidine in a mixture of ethanol and water at room temperature (25-35°C).

  • Add copper (II) sulfate pentahydrate to the stirring solution.

  • Add isopropylamine to the reaction mixture.

  • Heat the mixture to reflux for 3-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the 2-Chlorophenyl cyanoguanidine.[1][2]

  • After completion, add water to the reaction mixture and distill off the ethanol at 70-75°C.

  • Cool the remaining aqueous solution to 25-30°C.

  • Slowly add an aqueous solution of HCl and stir for 30 minutes.

  • Add a solution of sodium sulfide dropwise to precipitate copper sulfide. Stir for another 30 minutes.

  • Filter off the copper sulfide precipitate.

  • Cool the filtrate to 15-20°C and add ammonia solution to precipitate the product.

  • Filter the solid product, wash with cold water, and dry at 90-95°C to obtain 1-(2-Chlorophenyl)biguanide.

  • To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.

Data Presentation: Reaction Condition Comparison

The following table summarizes various reported reaction conditions for the synthesis of structurally similar aryl biguanides, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterCondition ACondition BCondition C
Starting Aryl Precursor p-chlorophenyl cyanoguanidine[1]p-chloroaniline4-chloro-aniline[4]
Amine Source Isopropylamine[1]-N-Cyanoguanidine[4]
Solvent Ethanol/Water[1]Dilute HCl/WaterToluene/Water[4]
Catalyst/Promoter Copper sulfate pentahydrate[1]None specifiedHydrochloric acid[4]
Temperature Reflux[1]70°CReflux[4]
Reaction Time 3-7 hours[1]65 hours3-16 hours[4]
Yield High (not specified)[2]60%80%[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: The reaction is incomplete, and TLC analysis shows a significant amount of unreacted 2-Chlorophenyl cyanoguanidine. What should I do?

Answer:

  • Extend Reaction Time: The reaction may require a longer duration. Continue refluxing and monitor the progress by TLC every 1-2 hours. Some syntheses of similar compounds have reported reaction times of up to 65 hours.

  • Increase Temperature: Ensure the reaction is at a vigorous reflux. If using a solvent mixture, a higher boiling point co-solvent could be considered, though this may require further optimization.

  • Check Reagent Quality: Ensure the isopropylamine and other reagents are of high purity and have not degraded.

  • Catalyst Activity: The copper (II) sulfate should be fully dissolved. In some cases, using a different Lewis acid catalyst like FeCl₃ or ZnCl₂ might increase the reaction rate and yield.

Question 2: The product yield is very low. What are the potential causes and solutions?

Answer:

  • Incomplete Precipitation: The pH for precipitation of the product is crucial. Ensure the ammonia solution is added slowly and the pH is monitored to maximize the precipitation of the free base.

  • Loss during Workup: The product may have some solubility in the washing solvent. Use ice-cold water for washing the filtered product to minimize losses.

  • Side Reactions: The formation of byproducts can reduce the yield. Common impurities include 1,5-bis(2-chlorophenyl)biguanide.[5] Optimizing the molar ratio of the reactants can help minimize side reactions. A slight excess of isopropylamine is often used.

  • Alternative Synthesis Route: Consider a direct reaction between 2-chloroaniline hydrochloride and dicyandiamide. This method, sometimes performed by direct fusion at high temperatures (180-200°C) or in a high-boiling point solvent, can offer good yields for some biguanide derivatives.[6]

Question 3: The isolated product is difficult to purify and appears to be a sticky solid rather than a crystalline powder. How can I improve the product's physical form?

Answer:

  • Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture. Ethanol/water mixtures are commonly used for biguanide salts.[4]

  • Salt Formation: Converting the free base to its hydrochloride salt often results in a more crystalline and easier-to-handle solid. Dissolve the crude product in a minimal amount of a suitable alcohol (like ethanol or isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in the alcohol.

  • Thorough Drying: Ensure the product is completely dry. Residual solvent can make the product appear sticky. Dry the product under vacuum at an elevated temperature (e.g., 90-95°C).[2]

Question 4: The final product is colored, suggesting the presence of copper impurities. How can I remove the copper?

Answer:

  • Efficient Precipitation of Copper Sulfide: Ensure complete precipitation of copper sulfide by using a slight excess of sodium sulfide solution. Stirring for an adequate amount of time after addition is critical.

  • Use of a Chelating Agent: In some procedures, an ammoniacal EDTA solution is used to chelate and remove residual copper ions from the solution before precipitating the final product.[2]

  • Washing: Thoroughly wash the filtered copper sulfide precipitate to recover any entrained product. Also, wash the final product with cold water to remove any soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of copper (II) sulfate in this reaction?

A1: Copper (II) sulfate acts as a Lewis acid catalyst. It coordinates to the nitrile group of the cyanoguanidine, making it more electrophilic and susceptible to nucleophilic attack by the amine (isopropylamine).[6] This facilitates the formation of the biguanide linkage.

Q2: Can I use a different amine instead of isopropylamine?

A2: Yes, the synthesis of biguanides is versatile and can accommodate various primary and secondary amines. However, changing the amine will result in a different final product. The reactivity of the amine can also affect the optimal reaction conditions.[6]

Q3: Is it possible to perform this synthesis without a solvent (neat)?

A3: Some methods for biguanide synthesis involve the direct fusion of an amine hydrochloride salt with dicyandiamide at high temperatures (e.g., 180-200°C).[6] This approach avoids the use of solvents but requires careful temperature control to prevent decomposition.

Q4: How can I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction.[1][2] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane or chloroform and methanol) to achieve good separation between the starting material (2-Chlorophenyl cyanoguanidine) and the product. The disappearance of the starting material spot is a good indicator of reaction completion.

Q5: What are the main safety precautions for this synthesis?

A5:

  • Work in a well-ventilated fume hood, especially when handling volatile reagents like isopropylamine and concentrated hydrochloric acid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care and ensure the workup is performed in a fume hood.

  • The reaction involves heating flammable solvents. Use appropriate heating equipment (e.g., a heating mantle with a stirrer) and ensure there are no ignition sources nearby.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product 2_Chlorophenyl_cyanoguanidine 2-Chlorophenyl cyanoguanidine Reaction_Vessel Reaction at Reflux (Ethanol/Water) 2_Chlorophenyl_cyanoguanidine->Reaction_Vessel Isopropylamine Isopropylamine Isopropylamine->Reaction_Vessel CuSO4 CuSO4·5H2O CuSO4->Reaction_Vessel Catalyst Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Acidification Acidification (HCl) Solvent_Removal->Acidification Cu_Removal Copper Removal (Na2S) Acidification->Cu_Removal Precipitation Precipitation (NH3) Cu_Removal->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Final_Product 1-(2-Chlorophenyl)biguanide hydrochloride Filtration_Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Low_Yield Low Yield? Start->Low_Yield Purification_Issues Purification Issues? Start->Purification_Issues Extend_Time Extend Reaction Time Incomplete_Reaction->Extend_Time Yes Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Yes Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents Yes Check_pH Optimize Precipitation pH Low_Yield->Check_pH Yes Cold_Wash Use Cold Solvents for Washing Low_Yield->Cold_Wash Yes Optimize_Ratios Optimize Reactant Ratios Low_Yield->Optimize_Ratios Yes Recrystallize Recrystallize Product Purification_Issues->Recrystallize Yes Form_Salt Convert to Hydrochloride Salt Purification_Issues->Form_Salt Yes Thorough_Drying Ensure Thorough Drying Purification_Issues->Thorough_Drying Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Troubleshooting guide for analytical method development for chlorproguanil.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the analytical method development of chlorproguanil, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical starting chromatographic conditions for chlorproguanil analysis by RP-HPLC?

A typical starting point for reverse-phase HPLC (RP-HPLC) analysis of chlorproguanil involves a C18 column with a mobile phase consisting of a buffer and an organic modifier. For example, a mobile phase composed of a buffer (such as phosphate or acetate) and methanol or acetonitrile in a ratio of around 45:55 (v/v) is a good starting point.[1] UV detection is commonly set at 254 nm.[1] The flow rate is generally maintained around 1.0 to 1.2 mL/min.[1][2]

Q2: My chlorproguanil peak is tailing. What are the common causes and solutions?

Peak tailing is a common issue when analyzing basic compounds like chlorproguanil and is often caused by secondary interactions with the stationary phase.[3][4]

Common Causes and Solutions for Peak Tailing

Cause Suggested Solution(s)
Secondary Silanol Interactions Lower the mobile phase pH to protonate residual silanol groups on the silica-based column, minimizing their interaction with the basic chlorproguanil molecule.[4][5] Operating at a pH of around 3.0 can often improve peak shape.[4]
Use a highly deactivated or end-capped column to reduce the number of available silanol groups.[4]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of chlorproguanil to ensure it is in a single ionic state.
Insufficient Buffer Capacity Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the analysis.[3][5]
Column Overload Reduce the sample concentration or injection volume.[3]

| Column Degradation | A void at the column inlet or a partially blocked frit can cause peak tailing.[3] Flushing the column with a strong solvent or replacing the column may be necessary.[6] |

Q3: I am observing a shift in the retention time of my chlorproguanil peak. What should I do?

Retention time shifts can be sudden or gradual and can be caused by a variety of factors related to the HPLC system, mobile phase, or column.[7]

Troubleshooting Retention Time Shifts

Type of Shift Possible Cause Corrective Action
All Peaks Shift Flow Rate Fluctuation: A leak in the system, worn pump seals, or faulty check valves can alter the flow rate.[8] Check for leaks, replace pump seals, and ensure check valves are functioning correctly.[8]
Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.[9][10] Prepare fresh mobile phase, ensuring accurate measurements. Keep solvent reservoirs covered.[6]
Only Chlorproguanil Peak Shifts Change in Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds like chlorproguanil.[9][10] Ensure the buffer is properly prepared and has sufficient buffering capacity. Calibrate the pH meter.[9]
Column Equilibration: Insufficient equilibration time after changing the mobile phase.[6] Allow at least 10-15 column volumes of the new mobile phase to pass through the column before injection.[6]

| | Temperature Fluctuation: Inconsistent column temperature.[6] | Use a column oven to maintain a constant temperature.[6] |

Q4: I see unexpected peaks ("ghost peaks") in my chromatogram. How can I identify and eliminate them?

Ghost peaks are extraneous peaks that do not originate from the sample and can arise from various sources of contamination.[11][12]

Identifying and Eliminating Ghost Peaks

Source of Ghost Peak Identification Method Elimination Strategy
Mobile Phase Contamination Inject a blank (mobile phase) and observe if the ghost peak is present. The peak size may increase with a longer column equilibration time if the contaminant is in the weak solvent.[13] Use high-purity solvents and freshly prepared mobile phase.[14] Filter the mobile phase.[6]
Injector Carryover The ghost peak will have the same retention time as a peak in the preceding sample injection but will be smaller. Implement a robust needle wash protocol. Injecting multiple blanks after a concentrated sample can help flush the injector.
System Contamination Peaks appear randomly and may be accompanied by an unstable baseline.[15] Regularly clean the injector, detector, and tubing.[11]

| Late Elution from Previous Injection | A broad peak appears in a subsequent run, often in isocratic methods. | Extend the run time or incorporate a gradient step to ensure all components from the previous injection have eluted. |

Q5: The resolution between chlorproguanil and an impurity is poor. How can I improve it?

Poor resolution can be addressed by modifying the chromatographic conditions to improve the separation between the peaks of interest.

Strategies to Improve Resolution

Parameter to Adjust Effect on Resolution
Mobile Phase Composition Changing the ratio of the organic modifier to the aqueous buffer can alter the selectivity and retention times.
Mobile Phase pH Adjusting the pH can change the ionization state of chlorproguanil and co-eluting impurities, thereby affecting their retention and improving separation.
Column Chemistry Switching to a different stationary phase (e.g., C8, Phenyl) can provide different selectivity.
Flow Rate Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[6]

| Temperature | Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving resolution. |

Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System-wide issue likely check_all_peaks->system_issue Yes chemical_issue Chemical interaction issue likely check_all_peaks->chemical_issue No check_frit Check for blocked column frit system_issue->check_frit check_extracolumn Check for extra-column volume (e.g., long tubing) check_frit->check_extracolumn check_ph Is mobile phase pH > 2 units away from analyte pKa? chemical_issue->check_ph adjust_ph Adjust mobile phase pH (e.g., lower to ~3.0) check_ph->adjust_ph No check_buffer Is buffer concentration sufficient (10-50 mM)? check_ph->check_buffer Yes end Problem Resolved adjust_ph->end increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_overload Is sample concentration too high? check_buffer->check_overload Yes increase_buffer->end dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes use_endcapped Consider using an end-capped column check_overload->use_endcapped No dilute_sample->end use_endcapped->end

Caption: Troubleshooting workflow for peak tailing issues.

Troubleshooting_Retention_Time_Shift start Retention Time Shift Observed check_all_peaks Have all peaks shifted? start->check_all_peaks systemic_issue Systemic Issue check_all_peaks->systemic_issue Yes analyte_specific_issue Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_flow_rate Verify flow rate. Check for leaks, worn pump seals, or faulty check valves. systemic_issue->check_flow_rate check_mobile_phase_prep Check mobile phase preparation for accuracy and evaporation. check_flow_rate->check_mobile_phase_prep end Problem Resolved check_mobile_phase_prep->end check_ph Verify mobile phase pH. analyte_specific_issue->check_ph check_temp Check column temperature stability. check_ph->check_temp check_equilibration Ensure sufficient column equilibration time. check_temp->check_equilibration check_equilibration->end

Caption: Troubleshooting workflow for retention time shifts.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of Proguanil Hydrochloride

This protocol is based on a stability-indicating method for proguanil hydrochloride in tablet dosage form.[1]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Buffer: Methanol (45:55 v/v)[1]

    • Flow Rate: 1.2 mL/min[1]

    • Detection Wavelength: 254 nm[1]

    • Injection Volume: 20 µL[1]

    • Column Temperature: 30°C[1]

    • Run Time: 30 min[1]

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of proguanil hydrochloride reference substance.

    • Dissolve in 70 mL of the mobile phase in a 100 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

  • Preparation of Sample Solution (100 µg/mL):

    • Weigh and finely powder 20 tablets.

    • Take an amount of powder equivalent to 10 mg of proguanil hydrochloride into a 100 mL volumetric flask.

    • Add 70 mL of mobile phase and sonicate for 15 minutes.

    • Allow to cool to room temperature.

    • Make up the volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm filter.

Protocol 2: General Column Flushing and Cleaning

To address issues like high backpressure, ghost peaks, or peak tailing due to column contamination, a general flushing procedure can be employed.

  • Disconnect the column from the detector.

  • Flush with HPLC-grade water to remove any buffer salts (at least 20 column volumes).

  • Flush with Isopropanol (20 column volumes).

  • Flush with Hexane (if required for non-polar contaminants, 20 column volumes).

  • Flush again with Isopropanol (20 column volumes).

  • Flush with the mobile phase without the buffer component (e.g., Methanol/Water mixture) (20 column volumes).

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

References

Validation & Comparative

Comparative study of 1-(2-Chlorophenyl)biguanide hydrochloride and proguanil as antimalarials.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Initially, this guide was intended to compare 1-(2-Chlorophenyl)biguanide hydrochloride and proguanil. However, a thorough literature review revealed a significant lack of publicly available data on the antimalarial properties of this compound. To provide a valuable and data-driven comparison for the target audience, the scope of this guide has been adjusted to compare proguanil with a structurally similar and well-documented biguanide antimalarial: chlorproguanil.

Proguanil and chlorproguanil are both prodrugs that have been pivotal in the fight against malaria. Their structural similarities and shared mechanism of action make for a relevant and insightful comparison, highlighting the subtle yet significant impact of chemical modifications on antimalarial efficacy, pharmacokinetics, and safety.

Mechanism of Action: Targeting Folate Synthesis

Both proguanil and chlorproguanil exert their antimalarial effects by targeting the folate biosynthesis pathway in Plasmodium parasites, which is crucial for DNA synthesis and cellular replication.[1][2] As prodrugs, they are metabolized in the host's liver into their active forms, cycloguanil and chlorcycloguanil, respectively.[3][4] These active metabolites are potent inhibitors of the parasitic enzyme dihydrofolate reductase (DHFR).[1][2] By inhibiting DHFR, they prevent the conversion of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids, thereby arresting parasite growth and proliferation.[1][2] Interestingly, proguanil itself has been shown to possess intrinsic antimalarial activity that is independent of DHFR inhibition, suggesting a secondary mechanism of action.[3][5]

Mechanism_of_Action cluster_host Host (Liver) cluster_parasite Plasmodium Parasite Proguanil Proguanil Cycloguanil Cycloguanil (Active) Proguanil->Cycloguanil Metabolism (CYP2C19) Chlorproguanil Chlorproguanil Chlorcycloguanil Chlorcycloguanil (Active) Chlorproguanil->Chlorcycloguanil Metabolism DHFR Dihydrofolate Reductase (DHFR) Cycloguanil->DHFR Inhibition Chlorcycloguanil->DHFR Inhibition Folate_Pathway Folate Biosynthesis DHFR->Folate_Pathway DNA_Synthesis DNA Synthesis Folate_Pathway->DNA_Synthesis Parasite_Death Parasite Death DNA_Synthesis->Parasite_Death

Mechanism of action for proguanil and chlorproguanil.

Comparative Efficacy

The in vitro and in vivo efficacy of proguanil and chlorproguanil, primarily through their active metabolites, has been extensively studied. The following tables summarize key findings.

In Vitro Activity

The inhibitory concentrations (IC50) of the active metabolites, cycloguanil and chlorcycloguanil, against various strains of Plasmodium falciparum are presented below.

Active MetaboliteP. falciparum StrainIC50 (nM)Reference
Cycloguanil3D70.5 - 2.5[6]
CycloguanilK1 (resistant)>15[7]
ChlorcycloguanilK39~60 (unbound)[8]

Note: Direct comparative IC50 values for both metabolites against a wide range of strains in the same study are limited. The provided data gives an indication of their general potency.

In Vivo Efficacy

The 4-day suppressive test (Peter's test) in murine models is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

CompoundDoseRouteParasite Suppression (%)Mouse ModelReference
Proguanil20 mg/kg/dayOral55 (in a breast tumor model, not malaria)Balb/c[4]
Chlorproguanil1.0 - 2.0 mg/kg (monthly)OralSignificant parasite density reductionHuman (children)[9]

Pharmacokinetic Profiles

The pharmacokinetic properties of proguanil and chlorproguanil are crucial for determining appropriate dosing regimens and understanding their duration of action.

ParameterProguanil (in humans)Chlorproguanil (in humans)Reference
Time to Peak (Tmax) 3 hours3.8 ± 1.3 hours[10][11]
Peak Plasma Conc. (Cmax) 150 - 220 ng/mL36.7 ± 7.9 ng/mL[11][12]
Elimination Half-life (t1/2) 11.2 - 21 hours12.6 - 17.5 hours[8][10][13]
Systemic Clearance (CL) 1.27 L/h/kg1.28 L/h/kg[10][11]
Active Metabolite CycloguanilChlorcycloguanil[10][11]
Metabolite Tmax 5 - 6 hoursNot detected in one study[10][11]
Metabolite Cmax 12 - 69 ng/mL-[12]
Metabolite t1/2 11.7 - 14.6 hours-[11][14]

Safety and Toxicity

Both proguanil and chlorproguanil are generally well-tolerated, but like all medications, they have potential side effects.

Adverse EffectProguanilChlorproguanilReference
Common Mouth ulcers, slight hair lossGenerally well-tolerated in studies[15]
Serious Not commonly reportedHemolytic anemia in G6PD deficient individuals[16]
Gastrointestinal Fewer events when combined with atovaquone compared to chloroquine/proguanil-[17]
Teratogenicity No embryotoxic or teratogenic action in ratsNo embryotoxic or teratogenic action in rats[18]

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Testing: SYBR Green I-Based Assay

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.[19]

SYBR_Green_I_Assay_Workflow start Start culture Prepare synchronized P. falciparum culture (ring stage) start->culture plate Dispense culture into 96-well plates pre-dosed with serially diluted drugs culture->plate incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) plate->incubate lyse Add Lysis Buffer with SYBR Green I dye incubate->lyse incubate_dark Incubate in the dark (Room Temperature, 1 hour) lyse->incubate_dark read Read fluorescence (485 nm excitation, 535 nm emission) incubate_dark->read analyze Analyze data to determine IC50 values read->analyze end_node End analyze->end_node

Workflow for the SYBR Green I-based in vitro antimalarial assay.

Detailed Steps:

  • Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage using methods like sorbitol treatment.

  • Drug Plate Preparation: The test compounds (proguanil, chlorproguanil) and standard control drugs are serially diluted and pre-dosed into 96-well microtiter plates.

  • Assay Initiation: The synchronized parasite culture (at a defined parasitemia and hematocrit) is added to each well of the drug-dosed plates.

  • Incubation: The plates are incubated for 72 hours under standard malaria culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[20]

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.[19]

  • Fluorescence Reading: The plates are incubated in the dark at room temperature for approximately one hour to allow for cell lysis and DNA staining. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is then measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 values are calculated using a non-linear regression model.

In Vivo Antimalarial Efficacy Testing: Peter's 4-Day Suppressive Test

This is the standard primary in vivo screening method to assess the schizontocidal activity of a potential antimalarial drug in a murine model.[21][22]

4_Day_Suppressive_Test_Workflow start Start infect Infect mice with P. berghei parasitized red blood cells (Day 0) start->infect treat Administer test compound, vehicle, or positive control daily for 4 days (Day 0 to Day 3) infect->treat smear Prepare thin blood smears from tail vein (Day 4) treat->smear stain Stain smears with Giemsa stain smear->stain microscopy Determine parasitemia by microscopy stain->microscopy analyze Calculate percent parasite suppression microscopy->analyze end_node End analyze->end_node

Workflow for the Peter's 4-Day Suppressive Test.

Detailed Steps:

  • Animal Model: Swiss albino mice are commonly used for this assay.[23]

  • Parasite Inoculation: On Day 0, mice are inoculated intraperitoneally with a standardized dose of Plasmodium berghei-infected red blood cells.[24]

  • Drug Administration: A few hours after infection, the mice are randomly divided into groups and treated orally or via another desired route with the test compound, a vehicle control, or a standard antimalarial drug (e.g., chloroquine) as a positive control. Treatment is administered once daily for four consecutive days (Day 0 to Day 3).[21]

  • Parasitemia Determination: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain.

  • Microscopic Examination: The percentage of parasitized red blood cells is determined by counting a sufficient number of erythrocytes under a microscope.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite suppression.

Conclusion

Both proguanil and chlorproguanil are effective biguanide antimalarials that function as prodrugs to inhibit the essential parasite enzyme DHFR. Proguanil has a long history of use and a well-established safety profile. Chlorproguanil was developed as a potential alternative, particularly in combination therapies. A key differentiator is the higher risk of hemolytic anemia with chlorproguanil in individuals with G6PD deficiency, a factor that has limited its widespread use.[16] Pharmacokinetically, both drugs are rapidly absorbed and have similar elimination half-lives. The choice between these agents in a drug development context would depend on the specific therapeutic goal, the target population, and the potential for combination with other antimalarial compounds. This comparative guide provides a foundational dataset for researchers and professionals engaged in the ongoing effort to develop new and improved antimalarial therapies.

References

In Vitro Efficacy of 1-(2-Chlorophenyl)biguanide Hydrochloride Against Resistant Parasite Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro activity of 1-(2-Chlorophenyl)biguanide hydrochloride and other antimalarial agents against resistant strains of parasitic protozoa. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiparasitic therapies. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied biguanide antimalarial, proguanil, which also acts as a prodrug for a dihydrofolate reductase (DHFR) inhibitor.

Executive Summary

Biguanide antimalarials, such as proguanil, are converted in vivo to their active metabolites, which potently inhibit the parasite's dihydrofolate reductase (DHFR) enzyme. This enzyme is critical for the synthesis of nucleic acids, and its inhibition disrupts parasite replication. Resistance to these drugs is often associated with point mutations in the parasite's DHFR gene. This guide presents a compilation of in vitro data comparing the efficacy of the active metabolite of proguanil (cycloguanil) and other antimalarial compounds against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.

Data Presentation: In Vitro Antimalarial Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of cycloguanil (the active metabolite of proguanil) and various comparator antimalarial drugs against different strains of P. falciparum. The strains selected represent both drug-sensitive and well-characterized drug-resistant phenotypes.

CompoundTarget StrainResistance PhenotypeIC50 (nM)Reference
Cycloguanil 3D7Drug-Sensitive~2-5[1][2]
K1Chloroquine-Resistant, Pyrimethamine-Resistant>500[1]
Dd2Chloroquine-Resistant, Pyrimethamine-Resistant>500[3]
Chloroquine 3D7Drug-Sensitive~10-20[3][4]
K1Chloroquine-Resistant~200-300[5][6]
Dd2Chloroquine-Resistant~100-200[4]
Pyrimethamine 3D7Drug-Sensitive~5-10[1]
K1Pyrimethamine-Resistant>2000[1]
Dd2Pyrimethamine-Resistant>2000[3]
Atovaquone 3D7Drug-Sensitive~1-3[3][7]
K1-~1-3[3]
Dd2-~1-3[3]
Proguanil (Prodrug) 3D7Drug-Sensitive~36,500[7][8][9]
Thai isolatesMultidrug-Resistant~36,500[7][8][9]

Note: IC50 values can vary between studies due to differences in experimental protocols. The values presented are approximations for comparative purposes.

Experimental Protocols

The in vitro susceptibility of P. falciparum to antimalarial compounds is typically assessed using one of the following standardized methods:

SYBR Green I-based Fluorescence Assay

This high-throughput method is widely used for screening antimalarial drug candidates.[1]

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax.

  • Drug Dilution: The test compounds are serially diluted in multi-well plates.

  • Incubation: Infected erythrocytes are added to the wells and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.

[3H]-Hypoxanthine Incorporation Assay

This method is considered a gold standard for assessing parasite viability.[3][10]

Principle: P. falciparum salvages hypoxanthine from the host for nucleic acid synthesis. The incorporation of radiolabeled hypoxanthine is a measure of parasite metabolic activity and replication.

Methodology:

  • Parasite Culture and Drug Dilution: Similar to the SYBR Green I assay.

  • Incubation: Infected erythrocytes are incubated with the test compounds for 24-48 hours.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.

  • Harvesting: The cells are harvested onto filter mats, and the unincorporated radiolabel is washed away.

  • Scintillation Counting: The radioactivity on the filter mats is measured using a liquid scintillation counter.

  • Data Analysis: IC50 values are determined by analyzing the reduction in radiolabel incorporation at different drug concentrations.

Mandatory Visualizations

Signaling_Pathway cluster_parasite Plasmodium falciparum cluster_drug Drug Action PABA p-aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Nucleic_Acids Nucleic Acid Precursors DNA Parasite DNA Nucleic_Acids->DNA DHPS->Dihydropteroate DHFR->THF Reduction TS->DHF Oxidation TS->Nucleic_Acids Proguanil Proguanil (Prodrug) Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Metabolic Activation (Host) Cycloguanil->DHFR Inhibition

Caption: Mechanism of action of proguanil against the parasite folate pathway.

Experimental_Workflow start Start culture Maintain P. falciparum in continuous culture start->culture prepare_plates Prepare 96-well plates with serial drug dilutions culture->prepare_plates add_parasites Add synchronized, infected erythrocytes to plates prepare_plates->add_parasites incubate Incubate plates for 72 hours add_parasites->incubate assay Perform viability assay (e.g., SYBR Green I) incubate->assay read_results Measure fluorescence/ radioactivity assay->read_results analyze Calculate IC50 values read_results->analyze end End analyze->end

Caption: General workflow for in vitro antimalarial drug susceptibility testing.

References

Cross-Validation of Analytical Methods for Chlorproguanil Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of chlorproguanil, a crucial antimalarial drug. The performance of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are evaluated based on experimental data. Detailed methodologies for each technique are provided to support researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for chlorproguanil quantification is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the key performance parameters of LC-MS/MS, HPLC-UV, and UV-Vis Spectrophotometry.

Table 1: Performance Comparison of Analytical Methods for Chlorproguanil Quantification

ParameterLC-MS/MSHPLC-UVUV-Vis Spectrophotometry
Linearity Range 2–2000 ng/mL[1]15-150 ppm (for Proguanil)[2]5-75 µg/mL (for Chlorpromazine)
Limit of Detection (LOD) 0.5 ng/mL[1]6.49 ng (for Chlorantraniliprole)[3]2.2 µg/mL (for Chlorpheniramine)[4]
Limit of Quantification (LOQ) 2 ng/mL[1]6.6 µg/mL (for Chlorpheniramine)[4]1.7007 µg/mL (for Chlorpromazine)
Accuracy (% Recovery) >87%[1]98-102% (for Proguanil)[5]99.75-100.53% (for Chlorpromazine)
Precision (% RSD) <15%[1]<2%[5]<2%
Specificity/Selectivity HighModerate to HighLow to Moderate
Sample Matrix Plasma, Blood[1][6]Pharmaceutical Formulations[2]Bulk Drug, Pharmaceutical Formulations[4]
Instrumentation Cost HighModerateLow
Throughput HighModerateLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are presented below. These protocols are based on established and validated methods from the scientific literature.

1. LC-MS/MS Method for Chlorproguanil in Human Plasma

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected.

  • Sample Preparation:

    • To 200 µL of human plasma, add an internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).[1]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.[7]

    • Collect the supernatant for analysis.[1]

  • Chromatographic Conditions:

    • Column: XTerra RP18 (2.1 mm × 100 mm, 5.0 µm)[1]

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (75:25, v/v) in an isocratic mode.[1]

    • Flow Rate: 0.3 mL/min[1]

    • Injection Volume: 50 µL[6]

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer[1]

    • Ionization Mode: Positive electrospray ionization (ESI+)[1]

    • Detection: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Chlorproguanil: m/z 288 → 204[1]

      • Chlorcycloguanil (metabolite): m/z 286 → 229[1]

2. HPLC-UV Method for Proguanil (structurally similar to Chlorproguanil) in Tablet Dosage Form

This method is robust and suitable for quality control of pharmaceutical formulations.

  • Sample Preparation:

    • Crush a known number of tablets to a fine powder.

    • Dissolve a portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), in a suitable solvent (e.g., mobile phase).

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.[8]

  • Chromatographic Conditions:

    • Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm)[2]

    • Mobile Phase: Buffer and Methanol (45:55 v/v)[2]

    • Flow Rate: 1.2 mL/min[2]

    • Detection Wavelength: 254 nm[2]

    • Injection Volume: 20 µL[2]

3. UV-Vis Spectrophotometric Method for Chlorpheniramine (as an example of a UV active drug)

This is a simple and cost-effective method, generally used for the quantification of the pure drug or in simple formulations.

  • Sample Preparation:

    • Prepare a standard stock solution of the drug in a suitable solvent (e.g., 0.1N HCl).[4]

    • Prepare a series of dilutions to create a calibration curve.[4]

    • For pharmaceutical formulations, dissolve the product in the solvent, filter, and dilute to a concentration within the linear range of the assay.[4]

  • Spectrophotometric Conditions:

    • Instrument: UV-Vis Spectrophotometer

    • Solvent: 0.1N HCl[4]

    • λmax: 261 nm (for Chlorpheniramine)[4]

    • Measurement: Measure the absorbance of the sample solutions against a solvent blank.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[9] The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.[10]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Define Analytical Procedure Purpose B Select Analytical Technique & Conditions A->B C Define Validation Parameters & Acceptance Criteria B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Analyze Data & Compare with Acceptance Criteria D->J E->J F->J G->J H->J I->J K Prepare Validation Report J->K

Caption: Workflow for Analytical Method Validation.

This guide provides a foundational comparison and detailed protocols to aid in the selection and implementation of analytical methods for chlorproguanil quantification. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the specific requirements of their study.

References

Navigating the Translational Gap: An In Vitro vs. In Vivo Efficacy Comparison of 1-(2-Chlorophenyl)biguanide Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from laboratory discovery to clinical application is fraught with challenges, a primary hurdle being the translation of promising in vitro results to tangible in vivo efficacy. This guide provides a comparative analysis of the preclinical efficacy of 1-(2-Chlorophenyl)biguanide hydrochloride and its structurally related analogs. Due to a lack of direct head-to-head in vitro and in vivo studies on this compound, this guide synthesizes available data on closely related biguanide derivatives to provide a framework for understanding its potential therapeutic profile and the critical considerations for its future development.

Biguanides, a class of drugs originating from the French lilac, have well-established roles in managing type 2 diabetes and are increasingly being investigated for their anti-cancer properties.[1] The addition of a chlorophenyl group to the biguanide scaffold has been explored as a strategy to enhance anti-tumor activity. This guide will delve into the available preclinical data for these compounds, outlining experimental methodologies and the key signaling pathways implicated in their mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of ortho-chlorophenyl substituted biguanide derivatives and the general in vivo anti-tumor efficacy of the parent biguanide compounds, phenformin and metformin. This data is compiled from separate studies and serves as a surrogate comparison to project the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity of o-Chlorophenyl Biguanide Analogs

CompoundCell LineAssay TypeKey FindingsReference
o-Chlorophenyl analog of Phenformin (Cmpd 12) HT29 (Colon Cancer)Luciferase Reporter Assay & MTT AssayPotent inhibition of HIF-1 and UPR activation; Excellent selective cytotoxicity under glucose deprivation.[2]
2-(2-Chlorophenyl)ethylbiguanide (2-Cl-Phen) HT-29 (Colon Cancer)Not SpecifiedDemonstrated cytotoxic action under serum- and glucose-deprived conditions.[3]

Table 2: In Vivo Anti-Tumor Efficacy of Parent Biguanides (Metformin and Phenformin)

CompoundAnimal ModelTumor TypeKey FindingsReference
Metformin Xenograft Mouse ModelBreast CancerCombination with doxorubicin significantly reduced tumor relapse by selectively eliminating cancer stem cells.[1]
Phenformin Not SpecifiedPancreatic CancerHas demonstrated efficacy in various pancreatic cell lines and animal models.[4]

Signaling Pathways and Experimental Workflows

The anti-tumor effects of biguanides are believed to be mediated through both AMP-activated protein kinase (AMPK)-dependent and independent pathways. Biguanides can inhibit complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP/ATP ratio and subsequent activation of AMPK.[5][6][7] Activated AMPK can then modulate various downstream targets to suppress tumor growth.

Below are diagrams illustrating the proposed signaling pathway for biguanide anti-tumor activity and a general workflow for the preclinical evaluation of a novel biguanide derivative.

Biguanide Signaling Pathway Biguanide Biguanide (e.g., 1-(2-Chlorophenyl)biguanide) Mitochondria Mitochondrial Complex I Inhibition Biguanide->Mitochondria NFkB NF-κB Signaling (Inhibition) Biguanide->NFkB AMP_ATP Increased AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTOR mTOR Signaling (Inhibition) AMPK->mTOR Tumor_Suppression Tumor Growth Suppression mTOR->Tumor_Suppression NFkB->Tumor_Suppression

Proposed anti-tumor signaling pathway of biguanides.

Preclinical Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTox Green) Mechanism Mechanism of Action (e.g., Reporter Assays, Western Blot) Cytotoxicity->Mechanism Toxicity Acute Toxicity Studies (LD50) Mechanism->Toxicity Efficacy Xenograft Tumor Models Toxicity->Efficacy Correlation In Vitro-In Vivo Correlation Analysis Efficacy->Correlation

General workflow for preclinical drug evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Cell Seeding: Plate cancer cells (e.g., HT29) in 96-well plates at a density of 3.0 x 10³ cells per well and culture overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) in either normal or glucose-free medium for 48 hours.

  • MTT Addition: After the treatment period, replace the medium with fresh normal medium containing MTT solution (0.5 mg/mL) and incubate for a further period to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.

In Vivo Tumor Xenograft Model

Xenograft models are instrumental in evaluating the anti-tumor efficacy of a compound in a living organism.[9]

  • Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC3 for prostate cancer) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., this compound) and a vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition to determine the efficacy of the compound.

Conclusion

While direct comparative in vitro and in vivo data for this compound remains to be established, the available evidence for structurally similar compounds suggests a promising avenue for anti-cancer drug development. The potent in vitro activity of o-chlorophenyl biguanide analogs highlights the potential of this chemical moiety. Future research should focus on conducting comprehensive preclinical studies, including head-to-head in vitro and in vivo comparisons, to fully elucidate the therapeutic potential and translational feasibility of this compound. Establishing a robust in vitro-in vivo correlation will be paramount in guiding its clinical development and ultimately realizing its potential as a novel anti-cancer agent.

References

Unraveling the Antitumor Potential of 1-(2-Chlorophenyl)biguanide Analogues: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 1-(2-Chlorophenyl)biguanide Analogues and their Structure-Activity Relationships in Oncology.

The biguanide scaffold, famously represented by the antidiabetic drug metformin, has garnered significant attention in oncology for its potential as an anticancer agent. This guide delves into the structure-activity relationship (SAR) of a specific class of biguanide analogues derived from 1-(2-Chlorophenyl)biguanide. By objectively comparing the performance of these analogues and providing supporting experimental data, this document aims to furnish researchers with a comprehensive understanding to guide future drug discovery and development efforts.

Comparative Analysis of Biological Activity

The antitumor effects of 1-(2-Chlorophenyl)biguanide analogues are significantly influenced by structural modifications to the parent compound. Key areas of modification include the substitution pattern on the phenyl ring and the nature of the alkyl chain separating the phenyl ring from the biguanide moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on anticancer activity.

Compound IDStructureModification from Parent CompoundTarget/AssayIC50 (µM)Reference
Parent 1-(2-Chlorophenyl)biguanide----
7l 1-(2-Chlorophenyl)-5-pentylbiguanideAddition of a pentyl linkerHIF-1 Transcriptional Activation1.0 ± 0.1[1]
UPR Transcriptional Activation7.5 ± 0.1[1]
Cytotoxicity (HT29, low glucose)1.9 ± 0.1[1]
Phenformin 1-Phenethylbiguanide2-Chlorophenyl replaced by phenethyl--[1]
Metformin 1,1-Dimethylbiguanide2-Chlorophenyl replaced by dimethylamino--

Key Structure-Activity Relationship Insights

Analysis of the available data reveals several key trends in the structure-activity relationship of 1-(2-Chlorophenyl)biguanide analogues:

  • Alkylene Linker Length: The introduction of an alkylene linker between the aryl group and the biguanide moiety significantly impacts activity. Studies on aryl-(CH2)n-biguanides have shown that a longer alkylene chain (n=5, 6) leads to highly potent derivatives.[1] The o-chlorophenyl derivative with a pentyl linker (n=5), compound 7l , demonstrated the most potent inhibitory effects on HIF-1 and UPR-mediated transcriptional activation and exhibited selective cytotoxicity toward HT29 cells under low glucose conditions.[1]

  • Aromatic Substitution: The nature and position of substituents on the phenyl ring play a crucial role in determining the cytotoxic potential. While direct SAR data for a series of 1-(2-Chlorophenyl)biguanide analogues with varying substitutions on the phenyl ring is limited in the provided search results, studies on broader arylbiguanide scaffolds indicate that substitutions do modulate activity. For instance, in a series of n-heptyl-containing biguanide derivatives, halogen substitutions on the benzene ring were explored to improve antiproliferative activities.

Signaling Pathways and Experimental Workflows

The antitumor activity of biguanide analogues is often attributed to their ability to induce cellular energy stress, primarily through the inhibition of mitochondrial respiratory chain complex I. This leads to the activation of AMP-activated protein kinase (AMPK) and subsequent downstream effects on cellular metabolism and growth signaling pathways. Furthermore, these compounds have been shown to inhibit stress response pathways crucial for tumor survival in the harsh microenvironment, such as the Hypoxia-Inducible Factor-1 (HIF-1) and the Unfolded Protein Response (UPR) pathways.

Biguanide_Mechanism_of_Action Biguanide 1-(2-Chlorophenyl)biguanide Analogues ComplexI Mitochondrial Complex I Biguanide->ComplexI Inhibition HIF1 HIF-1 Pathway Inhibition Biguanide->HIF1 UPR UPR Pathway Inhibition Biguanide->UPR AMPK AMPK Activation ComplexI->AMPK Leads to mTOR mTOR Inhibition AMPK->mTOR CellGrowth Decreased Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis CellGrowth->Apoptosis HIF1->CellGrowth UPR->CellGrowth

Proposed mechanism of action for biguanide analogues.

The evaluation of these compounds typically involves a series of in vitro assays to determine their cytotoxicity and mechanism of action. A general workflow for these experiments is outlined below.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 1-(2-Chlorophenyl)biguanide Analogues MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT HIF1_Assay HIF-1 Reporter Assay Synthesis->HIF1_Assay UPR_Assay UPR Reporter Assay Synthesis->UPR_Assay Mechanism Mechanism of Action Studies (e.g., Western Blot for AMPK) MTT->Mechanism IC50 IC50 Determination MTT->IC50 HIF1_Assay->IC50 UPR_Assay->IC50 SAR SAR Analysis IC50->SAR

References

Confirming Target Engagement of 1-(2-Chlorophenyl)biguanide Hydrochloride in Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the target engagement of 1-(2-Chlorophenyl)biguanide hydrochloride in parasites. 1-(2-Chlorophenyl)biguanide is a key component of the antimalarial drug chlorproguanil. In vivo, it is metabolized to the active compound, chlorcycloguanil, which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the parasite's synthesis of nucleic acids and some amino acids, making it a well-validated drug target.

This guide will compare the performance of chlorcycloguanil with other known DHFR inhibitors, provide detailed experimental protocols for target validation, and present quantitative data to support these comparisons.

Performance Comparison of DHFR Inhibitors

The primary method to quantify the engagement of a compound with its target enzyme is to determine its inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes the in vitro inhibitory activities of chlorcycloguanil and alternative DHFR inhibitors against both wild-type and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

CompoundParasite StrainDHFR GenotypeIC50 (nM)Ki (nM)
Chlorcycloguanil V1/S (Resistant)N51I+C59R+S108N+I164L12-
3D7 (Sensitive)Wild-Type11.1-
-Triple Mutant (I51+R59+N108)--
-Quadruple Mutant (N51I+C59R+S108N+I164L)Ineffective-
Pyrimethamine V1/S (Resistant)N51I+C59R+S108N+I164L875-
3D7 (Sensitive)Wild-Type15.4-
-Triple Mutant (N51I+C59R+S108N)--
-Quadruple Mutant (N51I+C59R+S108N+I164L)Ineffective-
WR99210 -Wild-Type0.1Subnanomolar
-Quadruple Mutant (N51I+C59R+S108N+I164L)Effective (nM range)-

Note: IC50 and Ki values can vary between studies depending on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[1][2][3][4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted metabolic pathway and the experimental workflows used to confirm target engagement.

DHFR_Pathway DHFR Inhibition Pathway in Parasites DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_AA DNA & Amino Acid Synthesis THF->DNA_AA DHFR->THF Chlorcycloguanil Chlorcycloguanil (Active Metabolite) Chlorcycloguanil->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Chlorcycloguanil.

Experimental_Workflows Experimental Workflows for Target Engagement cluster_0 DHFR Enzymatic Assay cluster_1 Cellular Thermal Shift Assay (CETSA) A1 Recombinant PfDHFR A2 Add DHF & NADPH A1->A2 A3 Add Inhibitor (e.g., Chlorcycloguanil) A2->A3 A4 Measure NADPH Oxidation (Absorbance at 340 nm) A3->A4 A5 Calculate IC50/Ki A4->A5 B1 Intact Parasite Culture B2 Treat with Compound B1->B2 B3 Heat Shock B2->B3 B4 Cell Lysis B3->B4 B5 Separate Soluble & Aggregated Proteins B4->B5 B6 Detect Soluble DHFR (Western Blot/MS) B5->B6 B7 Assess Thermal Stabilization B6->B7

Caption: Workflows for DHFR Enzymatic and Cellular Thermal Shift Assays.

Experimental Protocols

DHFR Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant P. falciparum DHFR (PfDHFR). The activity is monitored by the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[5][6][7]

Materials:

  • Recombinant PfDHFR (wild-type or mutant)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Test compound (Chlorcycloguanil) and control inhibitors (Pyrimethamine, WR99210)

  • 96-well, UV-transparent microplate

  • Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and control inhibitors in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, a fixed concentration of recombinant PfDHFR, and the NADPH solution.

  • Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) for baseline activity.

  • Reaction Initiation: Start the enzymatic reaction by adding the DHF substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that the binding of a ligand stabilizes the target protein, increasing its resistance to heat-induced denaturation.[8][9][10][11]

Materials:

  • Synchronized culture of P. falciparum-infected red blood cells

  • Complete culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or Mass Spectrometer

  • Anti-DHFR antibody

Procedure:

  • Cell Treatment: Incubate the parasite culture with the test compound at various concentrations for a defined period (e.g., 1-2 hours) at 37°C. Include a vehicle control.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection of Soluble DHFR: Collect the supernatant (soluble fraction) and analyze the amount of soluble DHFR by Western blotting using an anti-DHFR antibody or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble DHFR as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, cells are heated at a single, optimized temperature, and the amount of soluble DHFR is plotted against the compound concentration.

In Vitro Parasite Growth Inhibition Assay

This assay determines the concentration of a compound required to inhibit the growth of the parasite in culture, providing a measure of its overall antimalarial activity. The incorporation of a radiolabeled precursor, such as [3H]hypoxanthine, into the parasite's nucleic acids is a common method to quantify parasite proliferation.[1][2][12][13][14]

Materials:

  • Synchronized P. falciparum culture

  • Complete culture medium (hypoxanthine-free for this assay)

  • 96-well microplate

  • Test compound

  • [3H]hypoxanthine

  • Cell harvester and scintillation counter

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compound in the culture medium and add to the wells of a 96-well plate.

  • Parasite Addition: Add the synchronized parasite culture (typically at the ring stage) to each well.

  • Incubation: Incubate the plate for 24 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

  • Radiolabeling: Add [3H]hypoxanthine to each well and incubate for an additional 24-48 hours.

  • Harvesting: Lyse the cells (e.g., by freeze-thawing) and harvest the contents of each well onto a filter mat using a cell harvester. The filter will capture the parasite's nucleic acids containing the incorporated radiolabel.

  • Scintillation Counting: Dry the filter mat and measure the amount of incorporated radioactivity for each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

References

Benchmarking the performance of new 1-(2-Chlorophenyl)biguanide derivatives against the parent compound.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of novel 1-(2-Chlorophenyl)biguanide derivatives against established biguanide compounds. The following sections present a comparative analysis supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to aid researchers, scientists, and drug development professionals in evaluating the potential of these new chemical entities.

Comparative Performance Data

The therapeutic and biological activities of new 1-(2-Chlorophenyl)biguanide derivatives have been evaluated against parent biguanide structures, such as phenformin. The data below summarizes key performance indicators in assays relevant to anticancer activity, a promising application for this class of compounds.

Table 1: In Vitro Anticancer Activity
CompoundTarget/AssayCell LineActivity (IC₅₀)Comparison to Parent Compound
1-(2-Chlorophenyl)ethylbiguanide (Derivative) HIF-1 Activation InhibitionHT29Potent Inhibitory EffectMore potent than phenformin[1]
1-(2-Chlorophenyl)ethylbiguanide (Derivative) UPR Activation InhibitionHT29Potent Inhibitory EffectMore potent than phenformin[1]
1-(2-Chlorophenyl)ethylbiguanide (Derivative) Selective Cytotoxicity (Glucose Deprivation)HT29Excellent Selective CytotoxicitySuperior to phenformin[1]
Phenformin (Parent Compound) HIF-1 Activation InhibitionHT29Inhibitory Effect-
Phenformin (Parent Compound) UPR Activation InhibitionHT29Inhibitory Effect-
Phenformin (Parent Compound) Selective Cytotoxicity (Glucose Deprivation)HT29Selective Cytotoxicity-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Hypoxia-Inducible Factor-1 (HIF-1) Reporter Assay

This assay is designed to screen for compounds that inhibit the transcriptional activity of HIF-1, a key regulator of cellular response to hypoxia and a target in cancer therapy.

Materials:

  • HEK293 cell line stably expressing an HIF-1 responsive luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compounds (1-(2-Chlorophenyl)biguanide derivatives and parent compound).

  • Hypoxia chamber (1% O₂).

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the stable HEK293 cells in a 24-well plate at a density of 8 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations.

  • Hypoxic Induction: Place the plate in a hypoxia chamber (1% O₂) for 24 hours to induce HIF-1 activity.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the percent inhibition of HIF-1 activity for each compound concentration relative to the vehicle control.

Unfolded Protein Response (UPR) Reporter Assay

This assay evaluates the inhibitory effect of compounds on the UPR, a cellular stress response pathway often activated in cancer cells.

Materials:

  • HEK293 cell line stably expressing a GRP78 promoter-luciferase reporter gene.

  • DMEM with 10% FBS.

  • Test compounds.

  • 2-Deoxyglucose (2-DG) to induce glucose deprivation stress.

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the stable HEK293 cells in a 24-well plate at a density of 8 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and Stressor Treatment: Replace the medium with fresh medium containing the test compounds and 0.3 mM 2-DG to induce the UPR.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis and Luminometry: Follow steps 4 and 5 from the HIF-1 Reporter Assay protocol.

  • Data Analysis: Calculate the percent inhibition of UPR activity for each compound concentration relative to the 2-DG treated vehicle control.

Selective Cytotoxicity Assay under Glucose Deprivation

This assay determines the ability of a compound to selectively kill cancer cells under nutrient-deprived conditions, mimicking the tumor microenvironment.

Materials:

  • HT29 human colon cancer cell line.

  • Standard cell culture medium (with glucose).

  • Glucose-free cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HT29 cells in 96-well plates and allow them to attach overnight.

  • Treatment Conditions: Replace the medium with either standard medium or glucose-free medium, both containing various concentrations of the test compounds.

  • Incubation: Incubate the cells for 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability for each condition and determine the IC₅₀ values under both normal and glucose-deprived conditions to assess selective cytotoxicity.[1]

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the key signaling pathway modulated by biguanides and the general workflow for their experimental evaluation.

Biguanide Mechanism of Action cluster_cell Cell cluster_mito Mitochondrion Biguanide Biguanide Derivatives MitoComplexI Mitochondrial Complex I Biguanide->MitoComplexI Inhibition ATP ATP MitoComplexI->ATP Decreased Production AMP AMP ATP->AMP Increased AMP:ATP Ratio AMPK AMPK AMP->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibition

Caption: Mechanism of action of biguanide derivatives.

Experimental Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 1-(2-Chlorophenyl)biguanide Derivatives HIF_Assay HIF-1 Reporter Assay Synthesis->HIF_Assay UPR_Assay UPR Reporter Assay Synthesis->UPR_Assay Cytotoxicity_Assay Selective Cytotoxicity Assay (Glucose Deprivation) Synthesis->Cytotoxicity_Assay IC50_Determination IC₅₀ Determination HIF_Assay->IC50_Determination UPR_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination Comparative_Analysis Comparative Analysis vs. Parent Compound IC50_Determination->Comparative_Analysis

Caption: Experimental workflow for performance benchmarking.

References

Comparative Efficacy of Chlorproguanil-Dapsone in the Treatment of Uncomplicated Malaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorproguanil, an antifolate drug, is typically administered in combination with dapsone to enhance its antimalarial activity and potentially delay the development of resistance.[1][2] Clinical trials have demonstrated that CD has comparable or, in some contexts, superior efficacy to older antimalarials like chloroquine and sulfadoxine-pyrimethamine (SP), particularly in regions with established resistance to these drugs.[3][4][5] However, its efficacy can be lower than artemisinin-based combination therapies (ACTs), which are now the standard of care in many malaria-endemic regions.[6][7] Concerns regarding hematological side effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, have also been a significant consideration in its clinical use.[4][8]

Data Presentation: Comparative Efficacy of Chlorproguanil-Dapsone

The following tables summarize the quantitative data from clinical trials comparing the efficacy of chlorproguanil-dapsone (CD) and chlorproguanil-dapsone-artesunate (CDA) with other antimalarial regimens. The primary endpoint for these studies is typically the Adequately Clinical and Parasitological Response (ACPR), which indicates treatment success.

Table 1: Efficacy of Chlorproguanil-Dapsone (CD) vs. Other Antimalarials

Comparison DrugPatient PopulationDay of Follow-upEfficacy of CD (ACPR, PCR-corrected)Efficacy of Comparison Drug (ACPR, PCR-corrected)Key FindingsReference(s)
Sulfadoxine-Pyrimethamine (SP)Children in Africa (pooled data from 5 countries)1496%89%CD was significantly more efficacious than SP.[4]
Sulfadoxine-Pyrimethamine (SP)Children in Africa28More treatment failures and parasitemia at day 28 with single-dose CD (1.2 mg chlorproguanil) compared to SP.-Single-dose CD was less effective than SP for preventing recurrent parasitemia.[3][5]
ChloroquineAdults and Children28Fewer treatment failures with single-dose CD (1.2 mg chlorproguanil) than chloroquine.-CD was more effective than chloroquine in this study.[3][5]
Sulfadoxine-Pyrimethamine + Chloroquine (SP+CQ)Children <5 years in Nigeria1494.1%92.6%CD and SP+CQ had similar antimalarial efficacy.[9]
Amodiaquine + Sulfadoxine-Pyrimethamine (AQ+SP)Children in Rwanda28Site 1: 73.3%Site 2: 70.5%Site 1: 87.8%Site 2: 38.1%Efficacy of CDA was considered inadequate and varied by site.[6]

Table 2: Efficacy of Chlorproguanil-Dapsone-Artesunate (CDA) vs. Artemether-Lumefantrine (AL)

Patient PopulationDay of Follow-upEfficacy of CDA (Parasitological Cure, PCR-corrected)Efficacy of AL (Parasitological Cure, PCR-corrected)Key FindingsReference(s)
Children and Adolescents (1 to <15 years) in Africa2894.1%97.4%CDA was non-inferior to AL, but AL demonstrated superiority.[7]

Experimental Protocols

The efficacy data presented above were generated from randomized controlled clinical trials. The methodologies for assessing the primary endpoints in these studies are outlined below.

In Vivo Efficacy Assessment: Parasite Clearance Studies
  • Objective: To determine the effectiveness of an antimalarial drug in clearing parasites from a patient's bloodstream.

  • Methodology:

    • Patient Recruitment: Patients with uncomplicated P. falciparum malaria, confirmed by microscopy, are enrolled.

    • Drug Administration: Patients are randomly assigned to receive either the investigational drug (e.g., chlorproguanil-dapsone) or a comparator drug.

    • Blood Smear Collection: Thick and thin blood smears are prepared from the patient's blood at baseline (Day 0) and at regular intervals (e.g., 6, 12, 24, 48, 72 hours, and then daily or weekly until Day 28 or 42).[10]

    • Parasite Density Quantification: The number of asexual parasites per microliter of blood is determined by microscopic examination of the blood smears.[10]

    • Parasite Clearance Time (PCT): The time it takes for the parasite density to fall below the level of detection by microscopy is calculated.[11]

    • PCR Correction: To distinguish between a recrudescence (treatment failure) and a new infection, polymerase chain reaction (PCR) analysis of parasite DNA is performed on blood samples collected after initial parasite clearance.[12]

    • Endpoint Determination: The primary efficacy endpoint, the Adequately Clinical and Parasitological Response (ACPR), is determined based on the absence of parasites at the end of the follow-up period (e.g., Day 28), without the patient having shown signs of clinical deterioration.[6]

In Vitro Drug Sensitivity Assays
  • Objective: To determine the concentration of a drug that inhibits the growth of the malaria parasite in a laboratory setting. This is often expressed as the 50% inhibitory concentration (IC50).[13]

  • Methodology (SYBR Green I-based Fluorescence Assay):

    • Parasite Culture: P. falciparum is cultured in human red blood cells in a specialized medium.

    • Drug Dilution: The antimalarial drug is serially diluted and added to a 96-well plate.[13]

    • Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for a set period (e.g., 72 hours).[14]

    • Lysis and Staining: The red blood cells are lysed, and a fluorescent dye, SYBR Green I, which binds to parasite DNA, is added.[13]

    • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a microplate reader.

    • IC50 Calculation: The IC50 value is calculated by plotting the fluorescence intensity against the drug concentration.[13]

Mandatory Visualization

Mechanism of Action of Chlorproguanil-Dapsone

Chlorproguanil and dapsone act synergistically to inhibit the folate biosynthesis pathway in the malaria parasite, which is essential for DNA synthesis and replication.[1]

Chlorproguanil-Dapsone Mechanism of Action cluster_parasite Plasmodium falciparum cluster_drugs Antifolate Drugs PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHF Dihydrofolate DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DNA Parasite DNA Synthesis THF->DNA DHPS->DHP DHFR->THF Dapsone Dapsone Dapsone->DHPS Chlorproguanil Chlorproguanil (active metabolite: Cycloguanil) Chlorproguanil->DHFR

Caption: Folate pathway inhibition by chlorproguanil and dapsone.

Experimental Workflow for In Vivo Efficacy Trial

The following diagram illustrates the typical workflow of an in vivo clinical trial to assess antimalarial drug efficacy.

In Vivo Efficacy Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis A Patient with Uncomplicated Malaria B Informed Consent & Inclusion/Exclusion Criteria A->B C Baseline Assessment (Blood Smear, Clinical) B->C D Randomization C->D E1 Treatment Arm 1 (e.g., Chlorproguanil-Dapsone) D->E1 E2 Treatment Arm 2 (Comparator Drug) D->E2 F Drug Administration (e.g., Day 0, 1, 2) E1->F E2->F G Clinical & Parasitological Follow-up (e.g., Day 28/42) F->G H Assess Primary Endpoint (ACPR) G->H I PCR Correction for Re-infection vs. Recrudescence H->I J Statistical Analysis I->J K Efficacy & Safety Report J->K

References

Independent Verification of the Antimalarial Potency of 1-(2-Chlorophenyl)biguanide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential antimalarial potency of 1-(2-Chlorophenyl)biguanide hydrochloride against established alternative antimalarial agents. Due to the limited publicly available data on the specific 2-chloro isomer, this analysis utilizes data for the closely related compound, p-chlorophenylbiguanide (a metabolite of proguanil), as a surrogate for comparative purposes. It is crucial to note that while structurally similar, the potency of positional isomers can vary significantly. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Comparative Antimalarial Potency

The antimalarial activity of biguanide derivatives is primarily attributed to their active metabolite, cycloguanil, which is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[1][2] Proguanil itself, and its metabolite p-chlorophenylbiguanide, have demonstrated weak intrinsic antimalarial activity in in vitro assays.[1]

The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of relevant biguanide derivatives and standard antimalarial drugs against various strains of Plasmodium falciparum.

CompoundP. falciparum Strain(s)IC50 (nM)Reference(s)
p-ChlorophenylbiguanideMultiple Kenyan & SE AsianWeak activity[1]
ProguanilMultiple Kenyan & SE AsianWeak activity[1]
CycloguanilPyrimethamine-sensitiveSensitive[1]
Chloroquine (sensitive)3D77.43[3]
Chloroquine (resistant)Dd2156.90[3]
Artemether-Highly active[4]
Mefloquine-Highly active[4]

Note: "Weak activity" for p-chlorophenylbiguanide and proguanil indicates that inhibitory blood levels are unlikely to be achieved at standard human doses.[1] The primary antimalarial effect of proguanil is due to its metabolic conversion to cycloguanil.[1]

Mechanism of Action: Dihydrofolate Reductase Inhibition

Biguanide antimalarials, through their active metabolite cycloguanil, function by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[2] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. By blocking this pathway, the drug halts parasite replication and growth.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Catalyzes NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids DHFR Dihydrofolate Reductase (DHFR) Biguanides Biguanides (e.g., Proguanil) Cycloguanil Cycloguanil (Active Metabolite) Biguanides->Cycloguanil Metabolism Cycloguanil->DHFR Inhibits

Mechanism of action of biguanide antimalarials.

Experimental Protocols

The assessment of antimalarial potency relies on standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This high-throughput assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA.

  • Parasite Culture: P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a mixed gas environment.

  • Drug Preparation: The test compound, this compound, and reference drugs are serially diluted in a 96-well plate.

  • Assay Initiation: Synchronized ring-stage parasites are added to the drug-containing wells to achieve a final parasitemia of 0.5-1%.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The buffer lyses the red blood cells, and the dye intercalates with the parasite DNA.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Culture Parasite Culture (P. falciparum) Infection Addition of Synchronized Parasites Culture->Infection Dilution Serial Drug Dilution (96-well plate) Dilution->Infection Incubation 72h Incubation Infection->Incubation Lysis Lysis and SYBR Green I Staining Incubation->Lysis Fluorescence Fluorescence Reading Lysis->Fluorescence Analysis IC50 Calculation Fluorescence->Analysis

Workflow for the SYBR Green I-based in vitro antimalarial assay.
In Vivo Efficacy Testing: 4-Day Suppressive Test (Peter's Test)

This standard in vivo test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

  • Animal Model: Groups of mice (e.g., Swiss Webster) are used for each treatment and control group.

  • Infection: On day 0, all mice are infected intraperitoneally with Plasmodium berghei-parasitized red blood cells.

  • Drug Administration: The test compound and reference drugs are administered orally or via another appropriate route once daily for four consecutive days (day 0 to day 3). A vehicle control group receives the vehicle solution only.

  • Parasitemia Monitoring: On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia for each group is calculated, and the percent inhibition of parasite growth is determined relative to the vehicle-treated control group.

Conclusion

Further research, including in vitro susceptibility testing against a panel of drug-sensitive and resistant P. falciparum strains and in vivo efficacy studies, is essential to definitively characterize the antimalarial potential of this compound. The experimental protocols detailed in this guide provide a robust framework for such an investigation. The comparative data presented herein can serve as a benchmark for evaluating the outcomes of these future studies.

References

Safety Operating Guide

Proper Disposal of 1-(2-Chlorophenyl)biguanide Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-(2-Chlorophenyl)biguanide hydrochloride should be disposed of as chemical waste through an approved waste disposal plant.[1][2] It is imperative to adhere to both federal and local regulations governing chemical waste management to ensure safety and compliance.

This guide provides detailed procedures for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development. The following steps will ensure the safe handling and disposal of this substance, minimizing risks to personnel and the environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material, ensuring no skin exposure.
Eye Protection Safety glasses or gogglesMust provide a complete seal around the eyes.
Body Protection Laboratory coatFully buttoned to protect against accidental spills.
Respiratory Protection Dust mask or respiratorRecommended when handling the solid form to avoid dust inhalation.[3]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. The following protocol outlines the necessary steps from waste generation to final disposal.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
  • For spill cleanup, use an absorbent material, then sweep or shovel the material into a suitable container for disposal.[1] Avoid generating dust during this process.[3]

2. Labeling:

  • Clearly label the waste container with the following information:
  • "Hazardous Waste"
  • The full chemical name: "this compound"
  • The CAS Number: 19579-44-3[2]
  • The associated hazards (e.g., "Irritant")
  • The date of waste accumulation.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • Keep the container away from incompatible materials.
  • Ensure the storage area is equipped with secondary containment to prevent the spread of potential leaks.

4. Arrange for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
  • All transportation of hazardous waste must comply with Department of Transportation (DOT) regulations.[5]

5. Record Keeping:

  • Maintain a detailed log of the amount of this compound waste generated and disposed of.
  • Retain all documentation related to the waste disposal, including the hazardous waste manifest provided by the disposal company.[6] This documentation tracks the waste from its point of generation to its final disposal ("cradle-to-grave").[5][6]

III. Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] State and local regulations may also apply and can be more stringent than federal laws.[5] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.

IV. Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Disposal & Documentation start Waste Generated: 1-(2-Chlorophenyl)biguanide hydrochloride is_spill is_spill start->is_spill ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) collect Collect Waste in a Designated Container ppe->collect spill Clean Spill with Absorbent Material spill->ppe is_spill->ppe No is_spill->spill Yes label_waste Label Container as 'Hazardous Waste' with Chemical Name & Hazards collect->label_waste store Store in Secure, Ventilated Hazardous Waste Area label_waste->store contact Contact EHS or Licensed Waste Disposal Company store->contact provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup manifest Complete and Retain Hazardous Waste Manifest pickup->manifest end Disposal Complete manifest->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Chlorophenyl)biguanide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(2-Chlorophenyl)biguanide hydrochloride. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 19579-44-3

  • Molecular Formula: C8H10ClN5.HCl

Hazard Identification and Personal Protective Equipment

This compound is categorized as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, neoprene, or other suitable material. Change gloves every 30-60 minutes or if contaminated.[3]
Eye Protection Safety glasses with side shields or chemical safety gogglesMust conform to EN166, AS/NZS 1337.1, or equivalent national standards.[4]
Body Protection Laboratory coat or chemical-resistant gownLong-sleeved to protect skin from contact.
Respiratory Protection Not required under normal use with adequate ventilationA particle filter respirator is recommended if dust formation is likely or ventilation is inadequate.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to ensure safety when handling this compound.

Step-by-Step Handling Protocol:

  • Preparation and Area Setup:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1][5]

    • Verify that an eyewash station and safety shower are readily accessible.[5]

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Weighing and Transferring:

    • Handle the solid material in a designated area to prevent the formation and spread of dust.[1][5]

    • Use anti-static weighing paper or a suitable container.

    • Carefully transfer the weighed powder to the reaction vessel or container.

    • Clean any spills immediately using dry methods (do not use air hoses) and collect the waste for proper disposal.[4]

  • Dissolving and Solution Preparation:

    • Add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a controlled heating source like a water bath or heating mantle.

    • Ensure the container is appropriately sealed if the solvent is volatile.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

    • Decontaminate all equipment and the work area.

    • Store the chemical in a tightly closed container in a dry, well-ventilated place, away from moisture and incompatible materials.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste:

    • All solid waste and contaminated materials (e.g., gloves, bench paper) should be collected in a designated, labeled hazardous waste container.

    • Unused or waste solutions should also be collected in a labeled hazardous waste container.

    • Do not dispose of this chemical down the drain or in regular trash.[6]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Dispose of the rinsed containers in accordance with institutional and local regulations.

  • Regulatory Compliance:

    • All waste must be disposed of through an approved waste disposal plant, following all local, regional, and national regulations.[1][2][5]

Experimental Workflow and Safety Procedures

The following diagram illustrates the key steps and safety precautions for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Set up in Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer to Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Workspace & Equipment dissolve->decontaminate After Experiment remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash collect_solid Collect Solid Waste remove_ppe->collect_solid dispose Dispose via Approved Facility collect_solid->dispose collect_liquid Collect Liquid Waste collect_liquid->dispose

Caption: Workflow for safe handling of this compound.

References

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1-(2-Chlorophenyl)biguanide hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.